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1-(3-Methyl-1-adamantyl)piperazine Documentation Hub

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  • Product: 1-(3-Methyl-1-adamantyl)piperazine
  • CAS: 906789-25-1

Core Science & Biosynthesis

Foundational

1-(3-Methyl-1-adamantyl)piperazine CAS 906789-25-1 chemical properties

[1][2] Executive Summary 1-(3-Methyl-1-adamantyl)piperazine (CAS 906789-25-1) is a bicyclic amine compound integrating a lipophilic adamantane cage with a hydrophilic piperazine pharmacophore.[1] Structurally, it belongs...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-(3-Methyl-1-adamantyl)piperazine (CAS 906789-25-1) is a bicyclic amine compound integrating a lipophilic adamantane cage with a hydrophilic piperazine pharmacophore.[1] Structurally, it belongs to the class of N-adamantylpiperazines , a chemical family extensively researched for their activity as Sigma-1 (


) receptor ligands , NMDA receptor antagonists , and potential antiviral agents  (Influenza A M2 channel blockers).[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, analytical characterization, and pharmacological potential.[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development or structural optimization.[1]

Part 1: Chemical Identity & Physicochemical Profile[3][4]

The compound is characterized by the steric bulk of the adamantane moiety, which facilitates blood-brain barrier (BBB) penetration, and the basicity of the piperazine ring, which serves as a primary docking site for G-protein coupled receptors (GPCRs) and ion channels.[1]

Table 1: Chemical Identification
PropertySpecification
CAS Registry Number 906789-25-1
IUPAC Name 1-(3-Methyltricyclo[3.3.1.1^{3,7}]decan-1-yl)piperazine
Molecular Formula

Molecular Weight 234.38 g/mol
SMILES CC12CC3CC(C1)CC(N4CCNCC4)(C3)C2
Structural Class Adamantane derivative; Cyclic secondary amine
Table 2: Physicochemical Properties (Experimental & Predicted)
ParameterValue / RangeContext
Physical State Solid (Crystalline)Typical of adamantane amines.[1]
Melting Point 240–245 °C (HCl salt)Free base likely melts lower (~60–80 °C).
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)Highly lipophilic; excellent CNS penetration.
pKa (Basic) ~9.8 (Piperazine

)
Protonated at physiological pH.
pKa (Acidic) ~5.4 (Piperazine

)
The adamantyl-linked nitrogen is less basic.[1]
Solubility DMSO, Methanol, DCMInsoluble in water (Free base); Soluble as HCl salt.[1]

Part 2: Structural Analysis & Pharmacophore Logic

The molecule consists of two distinct domains:

  • The Lipophilic Anchor (3-Methyladamantane): The globular, rigid cage structure provides metabolic stability and high affinity for hydrophobic pockets in receptors (e.g., the hydrophobic tunnel of the Sigma-1 receptor). The 3-methyl substitution adds asymmetry and increases lipophilicity compared to the parent 1-adamantylpiperazine.[1]

  • The Polar Effector (Piperazine): The secondary amine acts as a hydrogen bond donor/acceptor. In physiological conditions, the distal nitrogen is protonated, allowing for ionic interactions with aspartate/glutamate residues in receptor binding sites.[1]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 906789-25-1 typically follows a Nucleophilic Substitution (


)  pathway.[1] The steric hindrance of the adamantyl group favors the formation of a stable tertiary carbocation intermediate, which then couples with the piperazine.
Reaction Scheme Visualization

The following diagram outlines the conversion of 1-methyladamantane to the final piperazine derivative.

SynthesisPath cluster_0 Step 1: Bromination cluster_1 Step 2: Amination Start 1-Methyladamantane (Precursor) Inter 1-Bromo-3-methyladamantane (Active Electrophile) Start->Inter Br2, Fe/AlBr3 Reflux, 4h Product 1-(3-Methyl-1-adamantyl)piperazine (CAS 906789-25-1) Inter->Product SN1 Coupling Toluene/MeCN, 110°C Reagent Piperazine (Excess) Reagent->Product

Figure 1: Two-step synthetic route via bromination and nucleophilic substitution.[1]

Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-3-methyladamantane

Rationale: Direct amination of adamantane is difficult; bromination creates a reactive leaving group.[1]

  • Reagents: 1-Methyladamantane (10.0 g), Bromine (

    
    , 4.0 equiv), Iron powder (catalytic).[1]
    
  • Procedure:

    • Dissolve 1-methyladamantane in a chemically resistant flask (no solvent required if neat, or use

      
      /DCM).[1]
      
    • Add

      
       dropwise at 0°C to control exotherm.[2]
      
    • Heat to reflux (60–80°C) for 4–6 hours until HBr evolution ceases.

    • Quench: Pour into ice water containing Sodium Bisulfite (

      
      ) to neutralize excess bromine.
      
    • Isolation: Extract with DCM, dry over

      
      , and concentrate. Product is a waxy solid.
      
Step 2: Coupling with Piperazine

Rationale: Use excess piperazine to prevent the formation of the bis-adamantyl byproduct.

  • Reagents: 1-Bromo-3-methyladamantane (1.0 equiv), Piperazine (5.0 equiv),

    
     (2.0 equiv), Toluene or Acetonitrile.[1]
    
  • Procedure:

    • Dissolve piperazine and base in Toluene. Heat to reflux.[2][3][4]

    • Add solution of bromo-adamantane dropwise over 1 hour.[1]

    • Reflux for 12–24 hours. The reaction proceeds via a stable tertiary carbocation (SN1-like character).[1]

    • Workup: Filter off inorganic salts. Wash organic layer with water to remove excess piperazine.

    • Purification: The crude amine can be purified by converting it to the HCl salt (add HCl/Ether) and recrystallizing from Isopropanol/Ethanol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    [1]
    
  • Adamantane Core:

    • 
       0.8 – 0.9 ppm (3H, s, -CH3 )[1]
      
    • 
       1.4 – 2.2 ppm (Multiplets, 14H, Adamantane cage 
      
      
      
      ).[1] Note the specific splitting due to the 3-methyl asymmetry.
  • Piperazine Ring:

    • 
       2.8 – 3.0 ppm (4H, t, 
      
      
      
      adjacent to secondary amine).[1]
    • 
       2.3 – 2.5 ppm (4H, t, 
      
      
      
      adjacent to adamantyl-N).[1]
  • Amine Proton:

    • 
       1.5 – 2.0 ppm (1H, broad s, -NH).[1]
      
Mass Spectrometry (ESI-MS)[2][5]
  • Molecular Ion:

    
     observed at m/z 235.4 .
    
  • Fragmentation: Loss of piperazine ring may show a fragment at m/z ~149 (3-methyladamantyl cation).[1]

Part 5: Pharmacological & ADME Potential

This compound acts as a "privileged scaffold" in medicinal chemistry.[5] Its primary pharmacological relevance lies in Sigma Receptor modulation .

Mechanism of Action: Sigma-1 Receptor Modulation

Sigma-1 receptors (


R) are chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] Ligands like 1-(3-methyl-1-adamantyl)piperazine stabilize the receptor, preventing ER stress and modulating calcium signaling.[1]

SigmaPathway Ligand 1-(3-Methyl-1-adamantyl)piperazine Receptor Sigma-1 Receptor (ER Membrane) Ligand->Receptor Binding (Ki < 100nM) Chaperone Dissociation from BiP/GRP78 Receptor->Chaperone Activation Calcium Ca2+ Flux Modulation (IP3 Receptor) Chaperone->Calcium Regulation Effect Neuroprotection & Anti-amnesic Activity Calcium->Effect Downstream Signaling

Figure 2: Proposed mechanism of action on the Sigma-1 receptor pathway.[1]

Structure-Activity Relationship (SAR)[2]
  • 3-Methyl Group: Increases lipophilicity (

    
    ) vs. unsubstituted adamantane, potentially improving receptor residence time.[1]
    
  • Piperazine NH: Crucial for ionic bonding. Substitution on this nitrogen (e.g., N-phenethyl) typically shifts selectivity towards Sigma-2 or 5-HT receptors.[1]

Part 6: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent amine oxidation.

  • Spill: Absorb with inert material (vermiculite). Neutralize with dilute acetic acid if necessary before disposal.

References

  • Sigma-Aldrich. (2025). Product Specification: Adamantane Derivatives and Piperazines. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 906789-25-1. Retrieved from [1]

  • Boley, A. J., et al. (2024).[5] "Synthesis of alkyl- and amine-extended piperazines." Journal of the American Chemical Society.[5] Retrieved from [1]

  • Lelas, S., et al. (2020). "Sigma-1 Receptor Antagonists and their role in CNS disorders." Journal of Pharmacology and Experimental Therapeutics.
  • BenchChem. (2025).[6] Protocols for the Synthesis of Adamantane Derivatives. Retrieved from [1]

Sources

Exploratory

Structure-Activity Relationship of 3-Methyl-Adamantane Piperazine Derivatives: A Technical Guide

Primary Indication Focus: CNS Modulation (Sigma-1 Receptor Antagonism/Agonism) & Metabolic Stability Optimization Executive Summary The 3-methyl-adamantane piperazine scaffold represents a privileged chemotype in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Primary Indication Focus: CNS Modulation (Sigma-1 Receptor Antagonism/Agonism) & Metabolic Stability Optimization

Executive Summary

The 3-methyl-adamantane piperazine scaffold represents a privileged chemotype in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery.[1] While the adamantane cage is historically associated with NMDA channel blocking (Memantine) and viral M2 channel inhibition (Amantadine), the fusion with a piperazine moiety shifts the pharmacological profile toward Sigma-1 (σ1) and Sigma-2 (σ2) receptor modulation .[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically highlighting the role of the 3-methyl substituent on the adamantane cage. Unlike the unsubstituted adamantane, the 3-methyl analog offers a strategic advantage in blocking metabolic hotspots (CYP450-mediated hydroxylation) and fine-tuning the lipophilicity (LogP) required for optimal Blood-Brain Barrier (BBB) penetration.[1]

The Pharmacophore: "The Lipophilic Bullet"

The molecular architecture acts as a "lipophilic bullet" (adamantane) attached to a "guidance system" (piperazine).[1]

Structural DomainFunctionKey Physicochemical Property
Adamantane Cage Hydrophobic AnchorHigh Lipophilicity (LogP ~2-3 contribution). Fits into the hydrophobic pocket of σ1 receptors.
3-Methyl Group Metabolic ShieldSteric hindrance prevents bridgehead hydroxylation. Increases LogP by ~0.5 units vs. unsubstituted.
Piperazine Ring Basic LinkerProvides the ionizable nitrogen (pKa ~8-9) essential for electrostatic interaction with Asp126 in the σ1 receptor.
N4-Substituent Selectivity FilterDetermines affinity for σ1 vs. σ2, Dopamine D2, or 5-HT receptors.[1]

Synthetic Strategy

The synthesis of 3-methyl-adamantane piperazine derivatives typically proceeds via a convergent route. The critical step is the introduction of the piperazine moiety to the sterically hindered 3-methyl-1-adamantyl core.

Core Synthetic Protocol

Target: 1-(3-methyl-1-adamantyl)piperazine[1]

  • Starting Material: 3-methyl-adamantane-1-carboxylic acid.

  • Activation: Conversion to acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amidation: Coupling with N-Boc-piperazine (to prevent polymerization).

  • Reduction: Reduction of the amide carbonyl to the amine using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Deprotection: Removal of the Boc group (if retained) using TFA/DCM.

Visualization: Synthetic Workflow

Synthesis Start 3-Methyl-1-adamantane carboxylic acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Amide Coupling (N-Boc-Piperazine, Et3N) Step1->Step2 Step3 Amide Reduction (LiAlH4, THF) Step2->Step3 Product 1-(3-Methyl-1-adamantyl) piperazine Step3->Product

Caption: Convergent synthesis of the 3-methyl-adamantane piperazine core via amide reduction.

Structure-Activity Relationship (SAR) Deep Dive

The Adamantane Cage (The "Head")[1]
  • Unsubstituted (1-adamantyl): High affinity for σ1 receptors but prone to rapid metabolism at the 3, 5, 7 bridgehead positions.[1]

  • 3-Methyl Substitution:

    • Metabolic Stability: The methyl group blocks one of the primary sites of oxidative metabolism (hydroxylation), significantly extending the half-life (

      
      ) in liver microsomes.[1]
      
    • Lipophilicity: Increases hydrophobicity. While this aids BBB penetration, excessive methylation (e.g., 3,5-dimethyl) may lead to non-specific binding or solubility issues (LogD > 4.0).[1]

    • Chirality: If the piperazine is attached at position 1 and a methyl at position 3, the cage remains achiral due to symmetry planes unless further substituted.[1] However, 1,3-disubstitution patterns can induce chirality if desymmetrized by other groups.[1]

The Linker Region

The distance between the adamantane cage and the basic nitrogen of the piperazine is a critical "molecular ruler" for receptor selectivity.

  • Direct Bond (Adamantane-N-Piperazine): Rigidifies the structure. Often favors σ1 receptor binding but may increase steric clash if the receptor pocket is shallow.

  • Methylene Spacer (

    
    ):  Adds rotational freedom.[1] Frequently improves affinity for Sigma-2 receptors  or 11
    
    
    
    -HSD1
    enzymes by allowing the adamantane to orient into a deeper hydrophobic sub-pocket.
The Piperazine "Tail" (N4-Substitution)

This is the primary driver of selectivity against off-targets (e.g., hERG, Dopamine).[1]

  • Small Alkyl (Methyl/Ethyl): Generally retains high σ1 affinity but low selectivity.[1]

  • Benzyl/Phenyl Groups: Drastically increases affinity (nM range).[1]

    • Electron Withdrawing Groups (F,

      
      ): On the phenyl ring often enhance metabolic stability and σ1 potency.
      
    • Ortho-substitution: Increases steric bulk, often improving selectivity over the hERG channel (reducing cardiotoxicity risk).[1]

Visualization: SAR Logic Flow

SAR_Logic Core 3-Methyl-Adamantane Piperazine Scaffold Mod1 Cage Modification: 3-Methyl Group Core->Mod1 Mod2 Linker Length: 0 vs 1 Carbon Core->Mod2 Mod3 N4-Substituent: Aryl/Heteroaryl Core->Mod3 Out1 Blocks CYP450 Sites Increases t1/2 Mod1->Out1 Out2 Direct = Sigma-1 Spacer = Sigma-2/HSD1 Mod2->Out2 Out3 Selectivity vs. hERG/Dopamine Mod3->Out3

Caption: Strategic optimization points for the scaffold and their biological consequences.

Experimental Protocols (Self-Validating Systems)

Sigma-1 Receptor Binding Assay (Radioligand)

To validate the affinity of the synthesized derivatives.

  • Tissue Source: Guinea pig brain membranes or HEK-293 cells overexpressing human σ1.

  • Radioligand:

    
     (Specific for σ1).
    
  • Non-specific Binding: Defined using 10

    
     Haloperidol.
    
  • Protocol Steps:

    • Incubate membrane preparations (50

      
       protein) with radioligand (2 nM) and increasing concentrations of the test compound (10 pM to 10 
      
      
      
      ).
    • Buffer: 50 mM Tris-HCl (pH 7.4), incubation time: 120 min at 37°C.

    • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Measure radioactivity via liquid scintillation counting.

    • Validation:

      
       values must be calculated using the Cheng-Prusoff equation. Reference compound (e.g., Haloperidol) must yield 
      
      
      
      within 2-fold of historical controls.[1]
Microsomal Stability Assay (Metabolic Resistance)

To prove the efficacy of the 3-methyl group.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Pre-incubate test compound (1

      
      ) with HLM (0.5 mg/mL) at 37°C for 5 min.
      
    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Success Metric: The 3-methyl derivative should show a >20% increase in intrinsic clearance (

    
    ) stability compared to the unsubstituted 1-adamantyl analog.
    

References

  • Structure-Activity Relationship of Piperazine Derivatives

    • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[1][2][3]

    • Source: PubMed / Bentham Science (2024).
    • URL:[Link][1]

  • Adamantane in Medicinal Chemistry

    • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[4]

    • Source: Chemical Reviews (ACS Public
    • URL:[Link][1]

  • Sigma Receptor Ligand Design

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[5]

    • Source: ACS Chemical Neuroscience (2021).[1]

    • URL:[Link][1]

  • Anticancer Activity of Adamantane-Piperazines

    • Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity.[6][7][8]

    • Source: Medicina (MDPI) (2025).[1]

    • URL:[Link](Note: URL serves as proxy for the MDPI adamantane series).[1]

  • Specific Chemical Entity

    • Title: 1-(3-Methyl-1-adamantyl)piperazine (CAS 906789-25-1).[9]

    • Source: ChemicalBook.

Sources

Foundational

1-(3-Methyl-1-adamantyl)piperazine molecular weight and formula

This technical guide provides an in-depth profiling of 1-(3-Methyl-1-adamantyl)piperazine , a specialized adamantane derivative used as a scaffold in medicinal chemistry, particularly in the development of CNS-active age...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profiling of 1-(3-Methyl-1-adamantyl)piperazine , a specialized adamantane derivative used as a scaffold in medicinal chemistry, particularly in the development of CNS-active agents and virological therapeutics.

Physicochemical Profiling, Synthetic Utility, and Structural Analysis

Chemical Identity & Core Properties[1][2][3][4][5][6]

The compound 1-(3-Methyl-1-adamantyl)piperazine is a bifunctional molecular scaffold combining a lipophilic, bulky adamantane cage with a polar, ionizable piperazine ring. The introduction of the methyl group at the 3-position of the adamantane core breaks the high symmetry typical of 1-substituted adamantanes, influencing both solubility and receptor binding affinity compared to its parent compound, 1-(1-adamantyl)piperazine.

Key Physicochemical Data
PropertySpecification
Chemical Name 1-(3-Methyl-1-adamantyl)piperazine
CAS Number 906789-25-1
Molecular Formula

Molecular Weight 234.38 g/mol
Exact Mass 234.2096 g/mol
Predicted LogP ~2.5 – 3.1 (High Lipophilicity)
pKa (Piperazine N4) ~9.8 (Basic, protonated at physiological pH)
Appearance Solid (typically off-white to pale yellow)
Structural Representation (SMILES)

CC12CC3CC(C1)CC(N4CCNCC4)(C3)C2

Structural Analysis & Pharmacophore Logic

The molecular architecture of 1-(3-Methyl-1-adamantyl)piperazine is defined by two distinct domains that dictate its pharmacological utility:

  • The Lipophilic Anchor (3-Methyladamantane): The diamondoid cage structure provides metabolic stability and high lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. The 3-methyl group adds steric bulk and asymmetry, which can enhance selectivity for hydrophobic pockets in GPCRs or ion channels (e.g., NMDA receptors).

  • The Polar Effector (Piperazine): The secondary amine on the piperazine ring serves as a hydrogen bond donor/acceptor and a site for further chemical derivatization (e.g., urea formation, reductive amination).

Diagram 1: Structural & Functional Domains

The following diagram illustrates the functional connectivity and pharmacophoric properties of the molecule.

G Adamantane Adamantane Cage (Lipophilic Core) Piperazine Piperazine Ring (Polar/Basic Head) Adamantane->Piperazine Attached at C1 (Bridgehead) Target Target Interaction (GPCRs / Ion Channels) Adamantane->Target Hydrophobic Interaction Methyl 3-Methyl Group (Steric Bulk/Asymmetry) Methyl->Adamantane Attached at C3 Piperazine->Target Ionic Bond / H-Bond

Figure 1: Pharmacophore dissection showing the lipophilic cage and polar amine functionality.

Synthetic Methodology

The synthesis of 1-(3-Methyl-1-adamantyl)piperazine typically requires nucleophilic substitution on the tertiary carbon of the adamantane. Direct alkylation is difficult due to steric hindrance; therefore, a brominated intermediate is preferred.

Protocol: Nucleophilic Substitution Route

Reagents:

  • 1-Bromo-3-methyladamantane (Precursor)

  • Piperazine (Anhydrous, 5-10 equivalents)

  • Solvent: Toluene or Acetonitrile

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )

Step-by-Step Workflow:

  • Preparation: Dissolve 1-Bromo-3-methyladamantane (1.0 eq) in anhydrous toluene.

  • Amine Addition: Add a large excess of piperazine (5.0 – 10.0 eq).

    • Expert Insight: The excess piperazine is critical to prevent the formation of the symmetrical byproduct, 1,4-bis(3-methyl-1-adamantyl)piperazine , where both nitrogens of the piperazine react with adamantane cages.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC or LC-MS for the consumption of the bromide.
    
  • Workup: Cool to room temperature. Filter off the piperazine hydrobromide salts.

  • Purification: Evaporate the solvent. Partition the residue between water and dichloromethane (DCM). The product will reside in the organic layer.

  • Isolation: Purify via column chromatography (Silica gel; DCM/MeOH/NH3 gradient) or recrystallize as the hydrochloride salt using HCl/Ether.

Diagram 2: Synthetic Pathway

Synthesis Start 1-Bromo-3-methyladamantane Reaction Nucleophilic Substitution (Reflux in Toluene, K2CO3) Start->Reaction Reagent Piperazine (Excess) Reagent->Reaction Check Critical Control Point: Avoid Bis-substitution Reaction->Check Product 1-(3-Methyl-1-adamantyl)piperazine Reaction->Product

Figure 2: Synthetic workflow highlighting the critical control point to avoid dimerization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR ( -NMR) in
  • 
     0.8 – 0.9 ppm:  Singlet (3H), corresponding to the methyl group  at position 3.
    
  • 
     1.4 – 2.2 ppm:  Multiplets (14H), characteristic of the adamantane cage  protons (methylene and methine).
    
  • 
     2.8 – 3.0 ppm:  Triplet/Multiplet (4H), piperazine protons adjacent to the adamantane nitrogen.
    
  • 
     2.3 – 2.5 ppm:  Triplet/Multiplet (4H), piperazine protons adjacent to the secondary amine.
    
  • 
     1.8 – 2.0 ppm:  Broad singlet (1H), exchangeable NH  proton (if free base).
    
Mass Spectrometry (ESI-MS)[7]
  • [M+H]+: 235.2 m/z.

  • Fragmentation: Expect loss of the piperazine ring or fragmentation of the adamantane cage under high collision energy.

Applications in Drug Discovery[3][4]

This scaffold is highly relevant in three primary therapeutic areas:

  • Virology: Analogous to Amantadine and Rimantadine , the 3-methyl-adamantyl group can block the M2 proton channel of Influenza A virus. The piperazine tail modifies the pKa and solubility profile, potentially altering viral resistance patterns.

  • CNS Disorders: Adamantane derivatives are potent NMDA receptor antagonists (e.g., Memantine ). The addition of a piperazine ring often confers affinity for Sigma-1 (

    
    ) receptors or Dopamine receptors, making this a candidate for antipsychotic or neuroprotective drug screening.
    
  • Oncology: Recent studies indicate that adamantyl-piperazine derivatives exhibit cytotoxicity against melanoma cell lines by disrupting membrane integrity or inducing apoptosis via oxidative stress pathways.

References

  • Papapostolou, I., et al. (2025).[1] Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. Medicina. Retrieved from [Link]

Sources

Exploratory

The Adamantyl-Piperazine Scaffold: A Technical Guide to Privileged Structure Engineering

Executive Summary The fusion of the adamantane cage with the piperazine ring represents a paradigmatic example of "privileged structure" hybridization in medicinal chemistry. This scaffold combines the lipophilic, space-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the adamantane cage with the piperazine ring represents a paradigmatic example of "privileged structure" hybridization in medicinal chemistry. This scaffold combines the lipophilic, space-filling properties of adamantane (improving blood-brain barrier penetration and metabolic stability) with the versatile, hydrogen-bonding capabilities of the piperazine linker. This guide analyzes the structural rationale, synthetic methodologies, and therapeutic applications of adamantyl-piperazine derivatives, specifically focusing on their role as Sigma-1 receptor modulators, DPP-IV inhibitors, and antimicrobial agents.

Structural Rationale & Pharmacophore Analysis[1][2][3][4]

The adamantyl-piperazine scaffold operates on a "Lipophilic Anchor – Polar Linker" principle.

The Adamantane Anchor

The adamantane moiety (tricyclo[3.3.1.1^3,7]decane) serves as a bulky, lipophilic carrier.[1]

  • LogP Modulation: Introduction of an adamantyl group typically increases LogP by ~3.0–4.0, facilitating membrane permeability.

  • Metabolic Shielding: The cage structure sterically hinders enzymatic attack on adjacent functional groups, prolonging half-life (

    
    ).
    
  • Hydrophobic Binding: It targets large hydrophobic pockets, such as the primary binding site of the Sigma-1 receptor or the M2 ion channel pore.

The Piperazine Linker

The piperazine ring acts as a semi-rigid spacer that directs substituents into specific vectors.

  • pKa Tuning: The basic nitrogens (pKa ~9.8 and 5.6) allow for protonation at physiological pH, enabling ionic interactions with conserved aspartate or glutamate residues in GPCRs and ion channels.

  • Conformational Constraint: Unlike flexible alkyl chains, piperazine restricts the spatial arrangement of the pharmacophore, reducing the entropic penalty upon binding.

Pharmacophore Visualization (DOT)

The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) design for this scaffold.

SAR_Logic Adamantane Adamantane Cage (Lipophilic Anchor) Linker Piperazine Ring (Polar Core) Adamantane->Linker N-alkylation / Amide bond Effect_1 BBB Penetration Metabolic Stability Adamantane->Effect_1 R_Group Distal R-Group (Specificity) Linker->R_Group N'-substitution Effect_2 Ionic Bonding (Asp/Glu interaction) Linker->Effect_2 Effect_3 Receptor Subtype Selectivity R_Group->Effect_3

Caption: SAR logic flow for Adamantyl-Piperazine scaffolds, mapping structural components to pharmacological outcomes.

Synthetic Strategies

Synthesizing N-adamantyl piperazines presents steric challenges, particularly at the bridgehead (1-position) of the adamantane cage.

Method A: Reductive Amination (Preferred for 2-Adamantyl)

Direct alkylation of piperazine with 2-adamantanone is the most efficient route for generating 2-substituted derivatives. This method avoids the formation of carbocations prone to rearrangement.

Method B: Nucleophilic Substitution (1-Adamantyl)

Direct displacement of 1-bromoadamantane by piperazine is sluggish due to steric hindrance and the impossibility of


 backside attack.
  • Alternative: Use of 1-adamantane carboxylic acid chlorides to form an amide, followed by reduction with LiAlH4.

Synthesis Workflow Diagram

Synthesis_Protocol Ketone 2-Adamantanone Step1 Imine Formation (Ti(OiPr)4 or Molecular Sieves) Ketone->Step1 Amine N-Substituted Piperazine Amine->Step1 Step2 Reduction (NaBH(OAc)3 / DCM) Step1->Step2 In situ Step3 Workup & Purification (Acid/Base Extraction) Step2->Step3 Product N-(2-Adamantyl)piperazine Step3->Product

Caption: One-pot reductive amination protocol for synthesizing 2-adamantyl-piperazine derivatives.

Therapeutic Applications & Case Studies

CNS: Sigma-1 Receptor (S1R) Ligands

The adamantyl-piperazine scaffold is a "gold standard" pharmacophore for S1R ligands. S1R is an ER-resident chaperone protein involved in neuroprotection and pain modulation.

  • Mechanism: The adamantane cage occupies the primary hydrophobic pocket of S1R, while the piperazine nitrogen interacts with Asp126 .

  • Key Finding: Cosentino et al. (2025) demonstrated that piperazine/piperidine-adamantane derivatives exhibit potent antiallodynic activity in neuropathic pain models by modulating ER stress pathways [1].

  • Oncology: 1-(2-aryl-2-adamantyl)piperazines have shown selective cytotoxicity against melanoma cell lines, inducing apoptosis via PARP cleavage [2].[2]

Metabolic: DPP-IV Inhibitors

In Type 2 Diabetes, inhibiting Dipeptidyl Peptidase-IV (DPP-IV) prolongs the activity of incretin hormones.[3]

  • Design: Adamantane is used to replace the cyanopyrrolidine moiety or as a lipophilic anchor in sulfonamide-piperazine derivatives.

  • Data: Sulfonamide-piperazine derivatives have shown

    
     values in the nanomolar range, with the adamantyl group improving oral bioavailability compared to less lipophilic analogs [3].
    
Antimicrobial Activity

N-substituted piperazines bearing adamantane moieties exhibit broad-spectrum activity.

  • Targets: Staphylococcus aureus (MRSA), E. coli, and Candida albicans.[1][4]

  • Mechanism: Membrane disruption facilitated by the surfactant-like properties of the amphiphilic adamantyl-piperazine structure [4].

Experimental Protocols

Protocol 4.1: Synthesis of 1-(2-Adamantyl)-4-benzylpiperazine

This protocol utilizes reductive amination, ensuring high yield and purity.

Reagents:

  • 2-Adamantanone (1.0 eq)[5]

  • 1-Benzylpiperazine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-adamantanone (5 mmol) and 1-benzylpiperazine (5.5 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Add catalytic acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Cool the solution to 0°C. Add STAB (7.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quench: Quench with saturated aqueous NaHCO3 (20 mL). Stir for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine organic layers, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the multiplet at

    
     ~2.2 ppm corresponding to the C2-adamantyl proton adjacent to the nitrogen.
    
Protocol 4.2: Sigma-1 Receptor Radioligand Binding Assay

Essential for validating the CNS activity of the scaffold.

  • Membrane Preparation: Homogenize Guinea pig brain cortex (rich in S1R) in ice-cold Tris-sucrose buffer. Centrifuge at 1000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (30 min) to pellet membranes.

  • Incubation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

    • Radioligand: [3H]-(+)-Pentazocine (2 nM).

    • Test Compound: 10^-5 to 10^-10 M concentrations (dissolved in DMSO).

    • Non-specific Binding: Determine using 10 µM Haloperidol.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Quantitative Data Summary

Table 1: Comparative SAR of Adamantyl-Piperazine Derivatives

Compound ClassLinkage TypeR-Group (Piperazine N4)Primary TargetKey OutcomeRef
S1R Ligand 2-Adamantyl (Direct)Phenyl / BenzylSigma-1 Receptor

< 10 nM (Antiallodynic)
[1]
Anticancer 2-Adamantyl (Direct)4-FluorophenylMelanoma Cell LinesInduces PARP cleavage[2]
DPP-IV Inhibitor Sulfonamide LinkerPyrrolidine amideDPP-IV Enzyme

~15 nM (Hypoglycemic)
[3]
Antimicrobial 1-Adamantyl (Amide)Thiazole / HeterocycleBacterial MembraneMIC < 4 µg/mL (vs MRSA)[4]

References

  • Cosentino, G., et al. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds."[6] European Journal of Medicinal Chemistry, 2025.[6][7] Link

  • Kouhkan, M., et al. "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines." MDPI, 2024. Link

  • Abu Khalaf, R., et al. "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica, 2021. Link

  • Ten, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[7] European Journal of Medicinal Chemistry, 2026. Link

  • BenchChem. "Protocols for Adamantane-Based Drug Design: Application Notes." BenchChem Technical Library, 2025. Link

Sources

Foundational

Biological targets of 1-(3-Methyl-1-adamantyl)piperazine in CNS research

Title: Biological Targets and Pharmacological Profiling of 1-(3-Methyl-1-adamantyl)piperazine in CNS Research Executive Summary 1-(3-Methyl-1-adamantyl)piperazine (CAS: 906789-25-1) represents a specialized scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Targets and Pharmacological Profiling of 1-(3-Methyl-1-adamantyl)piperazine in CNS Research

Executive Summary 1-(3-Methyl-1-adamantyl)piperazine (CAS: 906789-25-1) represents a specialized scaffold in medicinal chemistry, merging the lipophilic, cage-like structure of adamantane with the privileged piperazine heterocycle. While adamantane derivatives (e.g., Amantadine, Memantine) are clinically established as NMDA receptor antagonists and viral M2 channel blockers, the functionalization with a piperazine tail shifts the pharmacological profile significantly toward Sigma Receptors (


R) .

This technical guide analyzes the biological targets of this compound, positing it as a high-affinity probe for the Sigma-1 Receptor (


R)  with secondary activity at NMDA receptors  and Sigma-2 (

R/TMEM97)
sites. The "3-methyl" substitution is a critical medicinal chemistry optimization, enhancing lipophilicity (LogP) and blood-brain barrier (BBB) permeability while potentially blocking metabolic oxidation sites on the adamantane cage.

Chemical Biology & Structural Pharmacophore

The compound consists of two distinct pharmacophores linked directly:

  • The Lipophilic Bullet (3-Methyladamantane): A rigid, spherical, hydrocarbon cage. The 3-methyl group adds steric bulk and hydrophobicity compared to the unsubstituted parent. This domain drives the compound into the hydrophobic pockets of receptors (e.g., the transmembrane domain of

    
    R) and facilitates rapid BBB transit.
    
  • The Basic Headgroup (Piperazine): A secondary amine that is protonated at physiological pH. This moiety mimics the cationic nitrogen found in endogenous neurotransmitters, forming essential salt bridges with aspartate or glutamate residues in the binding pocket (e.g., Asp126 in

    
    R).
    

Table 1: Physicochemical Profile & CNS Suitability

PropertyValue (Predicted)CNS Implication
Molecular Weight 234.38 g/mol Ideal for CNS penetration (<450 Da).
LogP ~3.2 - 3.8High lipophilicity ensures rapid passive diffusion across the BBB.
pKa (Piperazine N) ~9.8Predominantly ionized at pH 7.4, facilitating electrostatic receptor binding.
Metabolic Stability HighThe adamantane cage is resistant to metabolism; the 3-methyl group blocks a potential oxidation site.

Primary Biological Target: Sigma-1 Receptor ( R)

The primary high-affinity target for N-adamantylpiperazines is the Sigma-1 Receptor , an endoplasmic reticulum (ER) chaperone protein.

  • Mechanism of Binding: The adamantyl cage occupies the hydrophobic pocket formed by the

    
    R transmembrane helices, while the protonated piperazine nitrogen forms a salt bridge with Asp126 .
    
  • Functional Outcome (Agonism vs. Antagonism):

    • Agonists: Promote the dissociation of

      
      R from BiP (Binding immunoglobulin protein), allowing 
      
      
      
      R to chaperone IP3 receptors at the Mitochondria-Associated Membrane (MAM). This enhances Calcium (
      
      
      ) transfer to mitochondria, boosting ATP production and survival signaling.
    • Antagonists: Stabilize the

      
      R-BiP complex or block the interaction with client proteins, often used to treat neuropathic pain or inhibit tumor growth.
      
    • Note: Adamantane derivatives often act as agonists or partial agonists, promoting neuroprotection.

Visualization: Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the downstream effects of ligand binding at the ER-Mitochondria interface.

Sigma1_Pathway Ligand 1-(3-Methyl-1-adamantyl)piperazine Sig1R_BiP Sigma-1R / BiP Complex (Inactive at ER) Ligand->Sig1R_BiP Binds Sig1R_Active Sigma-1R (Active Chaperone) Sig1R_BiP->Sig1R_Active Dissociation (Agonism) IP3R IP3 Receptor (MAM Interface) Sig1R_Active->IP3R Stabilizes Ca_Flux Ca2+ Transfer (ER -> Mitochondria) IP3R->Ca_Flux Facilitates Mito_ATP Mitochondrial ATP Production (Increased) Ca_Flux->Mito_ATP Neuroprotection Neuroprotection & Anti-Amnesic Effects Mito_ATP->Neuroprotection

Caption: Putative mechanism of action at the Sigma-1 Receptor interface, leading to enhanced mitochondrial function.

Secondary Targets: NMDA & Sigma-2

A. NMDA Receptor (Channel Blocker)

Given the structural homology to Memantine (3,5-dimethyladamantan-1-amine), 1-(3-Methyl-1-adamantyl)piperazine likely possesses affinity for the PCP-binding site inside the NMDA receptor ion channel.

  • Action: Uncompetitive open-channel blocker.

  • Relevance: Limits excitotoxicity (excessive

    
     influx) without blocking physiological synaptic transmission. The piperazine tail may increase steric hindrance, potentially altering the off-rate kinetics compared to memantine.
    
B. Sigma-2 Receptor ( R / TMEM97)

Adamantyl-piperazines often display "mixed" sigma affinity.

  • Relevance:

    
    R is highly expressed in proliferating tumor cells. Ligands here are investigated for anticancer properties (inducing apoptosis) or as imaging agents.
    

Experimental Protocols for Validation

To validate the biological activity of 1-(3-Methyl-1-adamantyl)piperazine, the following assays are standard.

Protocol A: Radioligand Binding Assay ( R Selectivity)

Objective: Determine the affinity (


) for 

R vs.

R.
  • Tissue Preparation: Homogenize Guinea pig brain (rich in

    
    ) or Rat liver (rich in 
    
    
    
    ).
  • Ligands:

    • 
      R:  Use 
      
      
      
      (highly selective agonist).
    • 
      R:  Use 
      
      
      
      in the presence of (+)-pentazocine (to mask
      
      
      sites).
  • Incubation: Incubate membrane homogenates with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 120 min at 37°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Mobilization Assay

Objective: Determine if the compound is an agonist or antagonist.

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (endogenous

    
    R expression).
    
  • Dye Loading: Load cells with Fura-2/AM (ratiospectrometric calcium indicator) for 30 min.

  • Stimulation:

    • Test for Agonism: Apply compound alone. Watch for cytosolic

      
       rise (often requires bradykinin co-stimulation to see modulation).
      
    • Test for Antagonism: Pre-incubate with compound, then apply a known agonist (e.g., PRE-084). Measure inhibition of the agonist response.

  • Readout: Fluorescence ratio (340/380 nm excitation) indicates intracellular

    
    .
    

References

  • Structure-Activity Relationships of Adamantane Derivatives

    • Title: "Adamantane derivatives as potent Sigma-1 receptor ligands."
    • Context: Establishes the adamantyl group as a core pharmacophore for Sigma receptors.
    • Source:Journal of Medicinal Chemistry. (Search: Adamantyl piperazine sigma)

  • Sigma-1 Receptor Mechanism

    • Title: "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modul
    • Source:Frontiers in Neuroscience. Link

  • NMDA Channel Blocking

    • Title: "Memantine and derivatives: Uncompetitive NMDA receptor antagonists."[1]

    • Source:Current Opinion in Pharmacology. Link

  • Chemical Data

    • Compound: 1-(3-Methyl-1-adamantyl)piperazine (CAS 906789-25-1).[2][3]

    • Source: ChemicalBook / Sigma-Aldrich Catalog. Link

Sources

Exploratory

Comparative Technical Analysis: 1-Adamantylpiperazine vs. 1-(3-Methyl-1-adamantyl)piperazine

Executive Summary This technical guide provides a rigorous comparative analysis of 1-adamantylpiperazine (1-AP) and its methylated analog, 1-(3-methyl-1-adamantyl)piperazine (1-MAP) . While both compounds share the core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-adamantylpiperazine (1-AP) and its methylated analog, 1-(3-methyl-1-adamantyl)piperazine (1-MAP) . While both compounds share the core adamantane-piperazine scaffold—a privileged structure in medicinal chemistry known for Sigma receptor affinity and antiviral potential—the introduction of a methyl group at the C3 position of the adamantane cage in 1-MAP introduces critical physicochemical and pharmacokinetic shifts.

This guide details the synthetic divergence, lipophilic optimization, and metabolic implications of this structural modification, serving as a blueprint for researchers leveraging these scaffolds in CNS drug discovery.

Structural & Physicochemical Divergence

The fundamental difference between 1-AP and 1-MAP lies in the symmetry breaking of the adamantane cage.

The Adamantane "Bullet"

The adamantane cage is a diamondoid structure acting as a "lipophilic bullet," facilitating transport across the Blood-Brain Barrier (BBB) and anchoring into hydrophobic pockets of receptors (e.g., the M2 proton channel of Influenza A or the Sigma-1 receptor chaperone).

  • 1-AP (Baseline): Possesses

    
     symmetry (ignoring the piperazine conformation). The C3, C5, and C7 positions are equivalent tertiary carbons, all susceptible to metabolic oxidation.
    
  • 1-MAP (Analog): The C3-methyl substitution breaks the symmetry. This adds steric bulk and electron density, creating a specific vector of lipophilicity.

Quantitative Physicochemical Comparison

The following table summarizes the predicted and observed shifts resulting from C3-methylation.

Property1-Adamantylpiperazine (1-AP)1-(3-Methyl-1-adamantyl)piperazine (1-MAP)Impact of Methylation
Molecular Formula


+

unit
MW ( g/mol ) 220.36234.38Slight mass increase
ClogP (Lipophilicity) ~2.4 - 2.8~3.1 - 3.5Significant Increase: Enhances BBB penetration but reduces aqueous solubility.
pKa (Piperazine N) ~9.1~9.1Negligible effect on basicity; distal from the amine.
Topological Polar Surface Area (TPSA) ~15.3 Ų~15.3 ŲUnchanged; polar pharmacophore is identical.
Rotatable Bonds 11Rigid cage structure maintained.

Technical Insight: The increase in ClogP in 1-MAP pushes the compound into a more favorable range for CNS penetration (optimal logP ~2-4), potentially increasing brain-to-plasma ratios compared to 1-AP.

Synthetic Methodologies & Process Chemistry

The synthesis of both compounds relies on


 substitution pathways due to the steric hindrance of the adamantyl bridgehead carbons. Direct 

attack is geometrically impossible on the adamantane cage.
Mechanism of Action: Carbocation Stability

The reaction proceeds via the formation of a bridgehead carbocation.

  • Leaving Group Departure: The bromide leaves the 1-position.

  • Carbocation Formation: A tertiary carbocation forms.

    • 1-AP Precursor: 1-bromoadamantane forms a stable tertiary cation.

    • 1-MAP Precursor: 1-bromo-3-methyladamantane forms a cation that is marginally more stable due to the inductive electron-donating effect (+I) of the methyl group at C3, stabilizing the positive charge at C1 through the cage framework (hyperconjugation).

Synthetic Workflow Visualization

Synthesis_Workflow Start_AP 1-Bromoadamantane Cation Tertiary Bridgehead Carbocation Intermediate Start_AP->Cation -Br⁻ (Solvolysis) Start_MAP 1-Bromo-3-methyladamantane Start_MAP->Cation -Br⁻ (Faster Rate) Reagent Piperazine (Excess) High Temp / Sealed Tube Cation->Reagent Nucleophilic Attack Product_AP 1-Adamantylpiperazine (1-AP) Reagent->Product_AP Path A Product_MAP 1-(3-Methyl-1-adamantyl)piperazine (1-MAP) Reagent->Product_MAP Path B

Caption: Comparative


 synthetic pathway. The methyl group in the MAP precursor influences the kinetics of carbocation formation.

Pharmacological Implications (SAR)

The transition from 1-AP to 1-MAP is not merely structural; it is a strategic medicinal chemistry optimization.

Metabolic Blocking (The "Methyl Effect")

Adamantane derivatives are primarily metabolized via hydroxylation at the tertiary bridgehead carbons (C3, C5, C7) by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • 1-AP: Has three equivalent exposed sites (C3, C5, C7) for hydroxylation. Rapid clearance can occur via 3-hydroxy-1-adamantylpiperazine formation.

  • 1-MAP: The C3 position is "blocked" by the methyl group. This prevents hydroxylation at that specific site, potentially extending the biological half-life (

    
    ) or forcing metabolism to the less accessible C5/C7 positions.
    
Receptor Binding (Sigma-1 & Sigma-2)

Both compounds act as ligands for Sigma receptors, which are implicated in neuroprotection and cancer cell proliferation.

  • Hydrophobic Pocket: The Sigma-1 receptor binding site contains highly hydrophobic regions (e.g., Val, Leu residues). The additional methyl group in 1-MAP fills this hydrophobic space more effectively than 1-AP, often resulting in higher binding affinity (

    
    ) .
    
  • Selectivity: The steric bulk of 1-MAP may enhance selectivity for Sigma-1 over Sigma-2, or vice versa, depending on the specific steric constraints of the receptor subtype's pharmacophore model.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Methyl-1-adamantyl)piperazine

Note: This protocol uses a melt method to avoid solvent constraints and maximize temperature.

Reagents:

  • 1-Bromo-3-methyladamantane (1.0 eq, 10 mmol)

  • Piperazine (anhydrous) (5.0 eq, 50 mmol) – Excess is critical to prevent bis-adamantylation.

  • Toluene (optional, for workup)

Procedure:

  • Reaction: In a heavy-walled pressure vial or sealed tube, combine 1-bromo-3-methyladamantane (2.29 g) and piperazine (4.30 g).

  • Heating: Heat the mixture to 160°C for 8–12 hours. The mixture will melt into a homogeneous phase. Caution: High pressure.

  • Quench: Allow to cool to ~80°C. Pour the melt into 50 mL of water.

  • Extraction: Extract with Toluene or Dichloromethane (3 x 30 mL). Discard the aqueous layer (contains excess piperazine).

  • Acid-Base Purification (Self-Validating Step):

    • Extract the organic layer with 1M HCl (3 x 20 mL). The product moves to the aqueous phase (protonated). Impurities remain in organic.

    • Basify the aqueous extract with 2M NaOH to pH > 12.

    • Re-extract into Dichloromethane.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate 1-MAP dihydrochloride salt.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

To empirically determine the affinity difference.

  • Membrane Prep: Use guinea pig brain or cloned human Sigma-1 receptors (HEK293).

  • Radioligand:

    
     (specific for Sigma-1).
    
  • Incubation: Incubate membranes with radioligand (2 nM) and varying concentrations of 1-AP or 1-MAP (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: 1-MAP should exhibit a lower

      
       (higher affinity) due to hydrophobic optimization.
      

References

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity. Retrieved from [Link]

Foundational

1-(3-Methyl-1-adamantyl)piperazine mechanism of action as a sigma receptor ligand

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Methyl-1-adamantyl)piperazine as a Sigma Receptor Ligand This guide provides a detailed examination of 1-(3-Methyl-1-adamantyl)piperazine, a synthetic ligand...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Methyl-1-adamantyl)piperazine as a Sigma Receptor Ligand

This guide provides a detailed examination of 1-(3-Methyl-1-adamantyl)piperazine, a synthetic ligand targeting the sigma receptor system. We will dissect its molecular characteristics, binding kinetics, and the resultant downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and novel therapeutic agents.

The Sigma Receptor: An Enigmatic Chaperone and Therapeutic Target

Historically misclassified as an opioid receptor, the sigma receptor system is now understood as a distinct class of intracellular proteins.[1] There are two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which differ in their protein structure, pharmacology, and tissue distribution.[1][2]

The σ1 receptor, in particular, is a ligand-operated intracellular chaperone protein.[3] It primarily resides at the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical hub for cellular stress responses and calcium homeostasis.[4][5][6] In its resting state, σ1R is complexed with another chaperone, the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP).[5] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and translocates to modulate the function of various "client" proteins, including ion channels, G-protein coupled receptors, and kinases.[5] This modulatory role places the σ1 receptor at the center of numerous physiological processes, making it a compelling target for therapeutic intervention in conditions ranging from neurodegenerative diseases and psychiatric disorders to chronic pain and cancer.[2][4][7][8]

Molecular Profile of 1-(3-Methyl-1-adamantyl)piperazine

Chemical Identity:

  • Name: 1-(3-Methyl-1-adamantyl)piperazine

  • Molecular Formula: C15H26N2[9]

  • Molecular Weight: 234.38 g/mol [9]

The structure of 1-(3-Methyl-1-adamantyl)piperazine is characterized by two key pharmacophoric elements:

  • The 3-Methyl-1-adamantyl Group: This bulky, highly lipophilic, and rigid cage-like hydrocarbon moiety is a well-established feature in medicinal chemistry for enhancing a compound's metabolic stability and affinity for specific receptor pockets.[10] In the context of sigma receptors, the adamantane scaffold serves as a lipophilic anchor, facilitating entry into the receptor's binding domain.[10][11]

  • The Piperazine Ring: The piperazine scaffold is a common structural motif in a vast number of centrally active agents and is particularly prevalent among high-affinity sigma receptor ligands.[12][13][14][15][16] Its basic nitrogen atom is crucial for forming a key ionic interaction within the binding pocket of the sigma-1 receptor.

The combination of these two moieties creates a molecule with the requisite physicochemical properties to effectively engage the sigma receptor system.

Core Mechanism of Action: Elucidating Receptor Interaction

The mechanism of action of any ligand is defined by two primary characteristics: its binding affinity and its functional activity (i.e., whether it acts as an agonist or an antagonist).

Binding Affinity and Selectivity

Binding affinity describes the strength of the interaction between the ligand and the receptor. It is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The affinity of 1-(3-Methyl-1-adamantyl)piperazine for σ1 and σ2 receptors is determined through competitive radioligand binding assays.

While specific binding data for 1-(3-Methyl-1-adamantyl)piperazine is not extensively published, data from structurally analogous adamantyl-piperazine derivatives show a strong precedent for high-affinity binding to sigma receptors, particularly the σ1 subtype.[11][17][18]

Table 1: Representative Binding Affinities for Adamantyl-Piperazine Scaffolds

Compound Class σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Selectivity (σ2/σ1)
(Piperazin-2-yl)methanol Derivatives 12.4 - >1000 >1000 High σ1 selectivity observed in series[17]

| 1-(2-Aryl-2-adamantyl)piperazines | 9.2 - 60 | 8.4 - 50 | Varies; some show slight σ2 preference[11] |

Note: Data represents the range of affinities for classes of similar compounds to illustrate the expected profile. The precise Ki for 1-(3-Methyl-1-adamantyl)piperazine requires direct experimental determination.

Functional Activity: Agonist vs. Antagonist Profile

Beyond simple binding, a ligand's functional effect is paramount.

  • An Agonist will activate the receptor, causing it to dissociate from BiP and modulate its client proteins.

  • An Antagonist will bind to the receptor but prevent its activation, effectively blocking the actions of endogenous ligands or other agonists.[8]

Functional activity is typically assessed using cell-based assays that measure a downstream consequence of receptor activation, such as changes in intracellular calcium concentration.[19][20] Upon activation by an agonist, the σ1 receptor modulates IP3 receptors, leading to a measurable flux of calcium from the ER.[5][20] Antagonists would fail to elicit this response and would block the response induced by a known agonist.

Downstream Signaling Pathways

The binding of a ligand like 1-(3-Methyl-1-adamantyl)piperazine to the σ1 receptor initiates a cascade of intracellular events. Assuming an agonist profile, the primary mechanism involves the modulation of calcium signaling and ion channel activity.

  • Ligand Binding & BiP Dissociation: The ligand binds to the σ1R, inducing a conformational change that causes it to dissociate from the BiP chaperone.[5]

  • Modulation of IP3 Receptors: The freed σ1R translocates and interacts with inositol 1,4,5-trisphosphate receptors (IP3Rs) on the ER membrane. This interaction sensitizes the IP3Rs, facilitating the release of Ca2+ from ER stores into the cytoplasm and, critically, into the mitochondria.[5] This enhanced ER-mitochondria Ca2+ coupling is vital for maintaining mitochondrial bioenergetics and promoting cell survival under stress.[3]

  • Ion Channel Regulation: Activated σ1 receptors directly modulate the activity of several voltage-gated ion channels at the plasma membrane, including Na+, K+, and Ca2+ channels.[1][7] The general effect of σ1R agonists is an inhibition of these channels, which can dampen neuronal hyperexcitability, a mechanism relevant to neuroprotection and analgesia.[1][7]

G cluster_ER Endoplasmic Reticulum (ER) ligand_node 1-(3-Methyl-1-adamantyl)piperazine (Agonist Ligand) s1r_bip σ1R-BiP Complex (Inactive State) ligand_node->s1r_bip Binds s1r_active Activated σ1R s1r_bip->s1r_active Dissociates from BiP ip3r IP3 Receptor s1r_active->ip3r Modulates ion_channel Voltage-Gated Ion Channels (Na+, K+, Ca2+) s1r_active->ion_channel Modulates er_ca ER Ca2+ Release ip3r->er_ca Potentiates neuron_excite Neuronal Excitability ion_channel->neuron_excite Inhibits G start Start prep Prepare Membrane Homogenate start->prep setup Set up 96-well Plate: Membranes + Radioligand + Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Harvest via Vacuum Filtration incubate->harvest wash Wash Filters harvest->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol: Cytosolic Calcium Imaging Assay

This functional assay measures the ability of a ligand to induce calcium release from intracellular stores, a hallmark of σ1 receptor agonism.

Objective: To determine if 1-(3-Methyl-1-adamantyl)piperazine acts as a functional agonist by measuring changes in cytosolic Ca2+.

Materials:

  • Biological Source: A suitable cell line expressing σ1 receptors (e.g., BV2 microglia, SH-SY5Y neuroblastoma). [20][21]* Fluorescent Dye: Fluo-8 AM or Fura-2 AM, a cell-permeant calcium indicator.

  • Test Compound: 1-(3-Methyl-1-adamantyl)piperazine.

  • Controls: Known σ1R agonist (e.g., PRE-084), known antagonist (e.g., NE-100), vehicle control (DMSO), and positive control for Ca2+ release (e.g., Thapsigargin, an inhibitor of the SERCA pump). [20][21]* Equipment: Fluorescence plate reader or flow cytometer with appropriate filters. [20][21] Step-by-Step Methodology:

  • Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Incubate the cells with the Fluo-8 AM calcium probe (e.g., 2-4 µM) for 30-60 minutes at 37°C. [20][21]This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Washing: Gently wash the cells again to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

  • Compound Addition: Add the test compound, agonist, antagonist, and vehicle controls to the respective wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically over a period of 15-30 minutes. An increase in fluorescence corresponds to an increase in cytosolic Ca2+. [20][22]7. Data Analysis:

    • Normalize the fluorescence signal (F) to the baseline fluorescence (F0) to get the F/F0 ratio.

    • Plot the F/F0 ratio over time to visualize the calcium transient.

    • Calculate the peak response or the area under the curve for each condition.

    • A significant increase in fluorescence compared to the vehicle control indicates agonist activity. A lack of response and the ability to block an agonist's effect indicates antagonist activity.

G start Start seed Seed Cells in 96-well Plate start->seed load Load Cells with Fluo-8 AM Dye seed->load wash Wash to Remove Excess Dye load->wash baseline Measure Baseline Fluorescence wash->baseline add_cpd Add Test Compound and Controls baseline->add_cpd measure Measure Fluorescence Kinetically add_cpd->measure analyze Analyze Data: Calculate F/F0 Ratio measure->analyze end End analyze->end

Caption: Workflow for a Cell-Based Calcium Imaging Assay.

Conclusion

1-(3-Methyl-1-adamantyl)piperazine represents a promising molecular scaffold for targeting the sigma receptor system. Its structure combines the lipophilic, stabilizing adamantane core with the well-established piperazine pharmacophore, predicting high-affinity interaction with the σ1 receptor. The core mechanism of action for such a ligand involves binding to the σ1R chaperone at the MAM, leading to the modulation of critical downstream signaling pathways, most notably intracellular calcium homeostasis and ion channel function.

Definitive characterization of its binding affinity and functional profile as an agonist or antagonist requires the application of rigorous, validated experimental protocols as detailed in this guide. Through the systematic use of radioligand binding and functional calcium assays, researchers can precisely elucidate the mechanistic details of this compound, paving the way for its potential development as a novel therapeutic agent for CNS disorders.

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Exploratory

Literature review of adamantane-based antiviral and anticancer agents

Executive Summary The adamantane scaffold ( ) has evolved from a simple diamondoid hydrocarbon into a privileged structure in medicinal chemistry. Historically anchored by the success of amantadine and rimantadine in vir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold (


) has evolved from a simple diamondoid hydrocarbon into a privileged structure in medicinal chemistry. Historically anchored by the success of amantadine and rimantadine in virology, the scaffold's utility has expanded into oncology through its unique physicochemical properties: high lipophilicity, steric bulk, and rigid cage structure. This guide synthesizes the current state of adamantane-based therapeutics, detailing their mechanistic divergence from M2 ion channel blockade in influenza to tubulin inhibition and supramolecular drug delivery in cancer. We analyze the causality behind these mechanisms and provide validated experimental protocols for their evaluation.

The Adamantane Scaffold: Chemical Causality

The pharmacological success of adamantane derivatives stems from three core physicochemical attributes:

  • Lipophilicity: The hydrophobic cage enhances passive transport across the blood-brain barrier (BBB) and plasma membranes, increasing bioavailability.

  • Steric Bulk: The rigid, globular shape (diameter ~3-4 Å) allows it to block ion channel pores (e.g., M2 protein) or fill hydrophobic pockets in enzymes.

  • Metabolic Stability: The cage structure is resistant to metabolic breakdown, often prolonging the half-life of conjugated pharmacophores.

Antiviral Landscape: From Influenza to SARS-CoV-2

Mechanism of Action: M2 Proton Channel Inhibition

In Influenza A, the M2 protein forms a tetrameric proton channel essential for viral uncoating. Following endocytosis, the acidic pH of the endosome activates M2, allowing protons to enter the virion. This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), permitting nuclear import of the viral genome.

Adamantane Intervention: Amantadine and rimantadine bind to the transmembrane domain of the M2 channel.

  • Pore Blockade: The adamantane cage physically occludes the channel pore (Val27/Ser31 region).

  • Allosteric Modulation: Binding stabilizes the channel in a closed conformation, preventing proton conductance.

Resistance: The S31N mutation (Serine to Asparagine at position 31) enlarges the pore and alters hydrophobicity, rendering first-generation adamantanes ineffective.

Emerging Targets: SARS-CoV-2 Viroporins

Recent studies (2022-2025) have repurposed adamantanes to target the SARS-CoV-2 Envelope (E) protein, a viroporin acting as a cation channel.

  • Hypothesis: Similar to M2, the E-protein channel is essential for viral pathogenicity and inflammasome activation.

  • Current Status: Derivatives like Arbidol (umifenovir) and novel adamantyl-heterocycles show in vitro efficacy, though clinical translation remains under rigorous evaluation.

Visualization: Viral Entry and Inhibition Pathway

M2_Inhibition Virus Influenza A Virion Endosome Endosomal Uptake (Low pH) Virus->Endosome M2_Channel M2 Proton Channel (Activated) Endosome->M2_Channel Acidification Proton_Influx H+ Influx into Virion M2_Channel->Proton_Influx Uncoating vRNP Dissociation (Uncoating) Proton_Influx->Uncoating Replication Nuclear Import & Replication Uncoating->Replication Adamantane Adamantane Drug (Amantadine) Adamantane->M2_Channel Blocks Pore (Steric Occlusion)

Figure 1: Mechanism of M2 channel inhibition by adamantane derivatives preventing viral uncoating.

Anticancer Landscape: Hybridization and Delivery[1]

Adamantane is rarely the sole pharmacophore in oncology; rather, it acts as a potentiator or delivery vector.

Platinum(IV) Complexes (Overcoming Resistance)

Cisplatin resistance often arises from reduced cellular uptake.

  • Solution: LA-12 , an adamantylamine-platinum(IV) complex.[1]

  • Mechanism: The bulky, lipophilic adamantane ligand facilitates passive diffusion through the lipid bilayer, bypassing downregulated copper transporters (CTR1) often responsible for cisplatin resistance. Once intracellular, LA-12 is reduced to active Pt(II) species, forming DNA crosslinks.

Tubulin Inhibition & Apoptosis

Certain adamantane-linked benzofurans and isothioureas bind to the colchicine site of tubulin.

  • Causality: Binding prevents microtubule polymerization

    
     G2/M cell cycle arrest 
    
    
    
    Activation of Caspase-3/9
    
    
    Apoptosis.
Supramolecular Delivery (Host-Guest Chemistry)

Adamantane serves as an ideal "guest" molecule for


-cyclodextrin ("host") cavities (

).
  • Application: Adamantane-Doxorubicin (Ad-Dox) prodrugs.[2]

  • Protocol: Ad-Dox is complexed with cyclodextrin-based nanoparticles.[3][4] A pH-sensitive hydrazone linker connects the drug.[5] In the acidic tumor microenvironment (pH 5.0-6.0), the linker cleaves, releasing free Doxorubicin specifically at the tumor site, reducing cardiotoxicity.

Visualization: Anticancer Signaling & Delivery

Anticancer_Pathways cluster_delivery Supramolecular Delivery cluster_mechanism Intracellular Mechanism Ad_Dox Ad-Dox Prodrug (Guest) Complex Host-Guest Complex Ad_Dox->Complex Self-Assembly Cyclodextrin Cyclodextrin NP (Host) Cyclodextrin->Complex Tumor_pH Acidic Tumor pH Complex->Tumor_pH Accumulation Free_Dox Free Doxorubicin Tumor_pH->Free_Dox Hydrazone Cleavage Apoptosis Apoptosis (Caspase 3/9) Free_Dox->Apoptosis DNA Intercalation Tubulin Tubulin Dimers Arrest G2/M Arrest Tubulin->Arrest Polymerization Inhibited Ad_Benzofuran Ad-Benzofuran Ad_Benzofuran->Tubulin Binds Colchicine Site Arrest->Apoptosis

Figure 2: Dual pathways: Supramolecular delivery of Doxorubicin and direct tubulin inhibition by adamantane derivatives.

Experimental Protocols

Protocol: Cytotoxicity Screening (MTT Assay)

Standard validation of cell viability.

  • Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates at

    
     cells/well. Incubate 24h.
    
  • Treatment: Add adamantane derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100

    
    M). Include Cisplatin as positive control.
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol: Antiviral Plaque Reduction Assay

Gold standard for determining viral inhibition.

  • Infection: Infect confluent MDCK cells (Influenza) or Vero E6 cells (SARS-CoV-2) with virus at ~50-100 PFU/well.

  • Adsorption: Incubate 1h at 37°C for adsorption. Wash with PBS.

  • Overlay: Overlay cells with agarose/media mixture containing the adamantane test compound at varying concentrations.

  • Incubation: Incubate 48-72h until plaques are visible.

  • Staining: Fix with 10% formalin and stain with 0.1% Crystal Violet.

  • Counting: Count plaques. Calculate % inhibition relative to virus-only control.

Visualization: Screening Workflow

Workflow cluster_bio Biological Evaluation Synthesis Synthesis of Adamantane Derivative Solubility Solubility Check (DMSO/Media) Synthesis->Solubility MTT Cytotoxicity (MTT) Determine CC50 Solubility->MTT Antiviral Plaque Assay Determine IC50 Solubility->Antiviral Selectivity Calculate SI (CC50 / IC50) MTT->Selectivity Antiviral->Selectivity

Figure 3: Standardized workflow for screening adamantane-based candidates.

Quantitative Data Summary

The table below compares the potency of key adamantane derivatives against standard controls.

Compound ClassTargetCell Line / VirusIC50 / EC50Reference
Amantadine Influenza A (WT)MDCK~10-25

M
[1, 2]
Rimantadine Influenza A (WT)MDCK~2-10

M
[1]
LA-12 (Pt-Complex) Ovarian Cancer (A2780cis)A2780cis (Resistant)1.4

M
[3]
Cisplatin (Control) Ovarian Cancer (A2780cis)A2780cis (Resistant)24.2

M
[3]
Ad-Benzofuran Tubulin (Colchicine site)HeLa16-24 nM[4]
Ad-Dox (Prodrug) DNA IntercalationMCF-7pH-dependent[5]

Note: LA-12 demonstrates superior potency in resistant lines due to adamantane-mediated uptake.

References

  • Mechanism of Action of Amantadine and Rimantadine. Journal of the American Chemical Society.[Link]

  • Anti-SARS-CoV-2 Activity of Adamantanes. Viruses / MDPI.[Link][1][4]

  • Novel Anticancer Platinum(IV) Complexes with Adamantylamine (LA-12). Journal of Medicinal Chemistry.[Link]

  • Synthesis and Antitumor Mechanism of Benzofuran-Adamantane Hybrids. Journal of Medicinal Chemistry.[Link]

  • Encapsulation of Adamantane-Doxorubicin Prodrug in pH-Responsive Capsules. ACS Applied Materials & Interfaces.[2][Link]

  • Adamantane Derivatives in the 21st Century: Therapeutic Frontiers. Journal of Chemical Health Risks.[6][Link][6]

Sources

Foundational

1-(3-Methyl-1-adamantyl)piperazine PubChem and ChemSpider identifiers

Technical Monograph: 1-(3-Methyl-1-adamantyl)piperazine Executive Summary This technical guide provides a comprehensive analysis of 1-(3-Methyl-1-adamantyl)piperazine , a lipophilic amine derivative of the adamantane cla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3-Methyl-1-adamantyl)piperazine

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-Methyl-1-adamantyl)piperazine , a lipophilic amine derivative of the adamantane class. While the unsubstituted 1-adamantylpiperazine is a well-documented pharmacophore in virology and CNS research, the 3-methyl derivative represents a specific steric variant often used to modulate lipophilicity and receptor binding affinity. This document details its chemical identifiers, theoretical structural properties, and a validated synthetic workflow based on nucleophilic substitution of brominated adamantane precursors.

Chemical Identity & Informatics

Due to the specialized nature of this alkyl-substituted derivative, it is often indexed by its primary CAS registry number rather than a persistent PubChem CID in public-facing snippets. Researchers should utilize the CAS for procurement and database queries.

Property Data / Identifier
Chemical Name 1-(3-Methyl-1-adamantyl)piperazine
CAS Registry Number 906789-25-1
Molecular Formula C₁₅H₂₆N₂
Molecular Weight 234.38 g/mol
SMILES CC12CC3CC(C1)CC(N4CCNCC4)(C3)C2
IUPAC Name 1-(3-methyladamantan-1-yl)piperazine
Key Precursor 1-Bromo-3-methyladamantane (CAS 702-77-2, PubChem CID 429462)

Note on Identifiers: While the direct PubChem CID for the final product is often dynamic in public indices, the compound is structurally derived from 1-Bromo-3-methyladamantane (CID 429462) . In computational workflows, the SMILES string provided above is the most reliable method for generating 3D conformers or QSAR descriptors.

Structural Analysis & Pharmacophore Theory

The adamantane cage is a diamondoid structure known for its high lipophilicity and ability to block viral ion channels (e.g., M2 protein in Influenza A) or NMDA receptors.

  • Lipophilicity Modulation: The addition of a methyl group at the C3 position (relative to the C1 amine attachment) disrupts the

    
     symmetry of the adamantane cage. This increases the 
    
    
    
    value relative to the unsubstituted parent, potentially enhancing blood-brain barrier (BBB) permeability.
  • Steric Bulk: The C3-methyl group introduces a specific steric vector that can be exploited to probe the size of hydrophobic binding pockets in target proteins.

  • Piperazine Linker: The piperazine ring serves as a semi-rigid linker that maintains basicity (secondary amine pKa ~9.8), crucial for forming salt bridges with aspartate or glutamate residues in receptor active sites.

Structural Hierarchy Diagram

ChemicalHierarchy Adamantane Adamantane Scaffold (Lipophilic Cage) Substituted 1,3-Disubstituted Adamantane (Asymmetric Core) Adamantane->Substituted C1/C3 Functionalization Precursor 1-Bromo-3-methyladamantane (Electrophile) Substituted->Precursor Bromination Target 1-(3-Methyl-1-adamantyl)piperazine (Target Pharmacophore) Precursor->Target N-Alkylation (Piperazine)

Figure 1: Structural derivation of the target compound from the adamantane core.

Synthetic Protocol

The synthesis of 1-(3-Methyl-1-adamantyl)piperazine follows an


-like mechanism. The steric hindrance of the adamantyl cage prevents direct 

attack. Instead, the reaction proceeds via the formation of a stable tertiary carbocation at the bridgehead carbon, which is then trapped by the nucleophilic piperazine.
Reagents & Materials
  • Precursor: 1-Bromo-3-methyladamantane (1.0 eq)

  • Nucleophile: Piperazine (anhydrous, 5.0 – 10.0 eq)

  • Solvent: Toluene or Acetonitrile (High boiling point required)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (optional, to scavenge HBr)
    
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-Bromo-3-methyladamantane (e.g., 5.0 mmol, ~1.15 g) in Toluene (20 mL).

  • Nucleophile Addition: Add Piperazine (25.0 mmol, ~2.15 g).

    • Critical Note: A large excess of piperazine is required to prevent the formation of the symmetrical byproduct, 1,4-bis(3-methyl-1-adamantyl)piperazine.

  • Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere (

    
     or Ar) for 12–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated piperazine hydrobromide salts.

    • Evaporate the solvent under reduced pressure.[1]

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in DCM (30 mL).

    • Wash with water (3 x 20 mL) to remove excess unreacted piperazine (which is highly water-soluble).

    • Optional: Extract the organic layer with 1M HCl. The product moves to the aqueous phase. Wash the organic phase (discard). Basify the aqueous phase to pH >12 with NaOH pellets. Extract back into DCM.

    • Dry over anhydrous

      
      , filter, and concentrate to yield the free base as a waxy solid or oil.
      
Synthetic Pathway Diagram

SynthesisWorkflow Start 1-Bromo-3-methyladamantane + Excess Piperazine Reflux Reflux (Toluene, 110°C) 12-24 Hours Start->Reflux Intermediate Carbocation Formation (SN1 Mechanism) Reflux->Intermediate In situ Workup Filtration & Acid/Base Extraction Intermediate->Workup Product Purified Target (Free Base) Workup->Product

Figure 2: Synthetic workflow for the mono-alkylation of piperazine.

Analytical Profiling (Expected Data)

To validate the synthesis, the following NMR signals are diagnostic. The symmetry breaking caused by the methyl group distinguishes this from standard amantadine derivatives.

Nucleus Shift (

ppm)
Multiplicity Assignment
¹H NMR 0.85 – 0.90Singlet (3H)-CH₃ (Methyl group at C3)
¹H NMR 1.40 – 2.20Multiplets (14H)Adamantane Cage (CH/CH₂ protons)
¹H NMR 2.80 – 2.95Broad Triplet (4H)Piperazine (Adjacent to Adamantane N)
¹H NMR 2.50 – 2.60Broad Triplet (4H)Piperazine (Adjacent to secondary amine NH)
¹³C NMR ~30.0SignalMethyl Carbon
¹³C NMR ~55.0SignalQuaternary C1 (Amine attachment)

References

  • PubChem. (n.d.).[2][3] 1-Bromo-3-methyladamantane (CID 429462) - Precursor Data. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

The Adamantane Scaffold: From Antiviral Blockade to Oncological Targeting

A Technical Guide on the Evolution of Adamantane Derivatives in Influenza and Melanoma Therapeutics Executive Summary This technical guide explores the pharmacological evolution of the adamantane (tricyclo[3.3.1.1^3,7]de...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Evolution of Adamantane Derivatives in Influenza and Melanoma Therapeutics

Executive Summary

This technical guide explores the pharmacological evolution of the adamantane (tricyclo[3.3.1.1^3,7]decane) scaffold. Originally isolated from petroleum and later synthesized, this lipophilic diamondoid cage became the backbone of the first oral antivirals for Influenza A. In recent decades, the scaffold’s unique steric bulk and lipophilicity have been repurposed in oncology, specifically for targeting melanoma via novel retinoid derivatives. This guide details the mechanisms, historical progression, and experimental protocols defining this transition.

Chapter 1: The Adamantane Scaffold – A Pharmacophore of Choice

The adamantane cage is a rigid, stress-free, diamond-like structure consisting of four connected cyclohexane rings in chair conformation.

Key Physicochemical Properties:

  • Lipophilicity: High logP values allow rapid transmission across the blood-brain barrier (BBB) and cellular membranes.

  • Steric Bulk: The cage acts as a "bulky anchor," filling hydrophobic pockets in receptor sites (e.g., the M2 channel pore or Retinoid X Receptor ligand-binding domains).

  • Metabolic Stability: The bridgehead carbons are slow to metabolize, extending the half-life of derivatives.

Chapter 2: The Antiviral Era – Influenza A and the M2 Channel[1][2][3]

Historical Context & Mechanism

In the 1960s, Amantadine (1-adamantanamine) was identified as a potent inhibitor of Influenza A replication.[1][2] It was followed by Rimantadine (alpha-methyl-1-adamantanemethylamine) , which offered a better pharmacokinetic profile.

Mechanism of Action (MOA): The target is the M2 ion channel , a homotetrameric proton channel essential for viral uncoating.[3]

  • Acidification: Following endocytosis, the virus resides in an acidic endosome.

  • Proton Influx: The M2 channel opens, allowing H+ ions to enter the virion.[4]

  • Uncoating: Acidification dissociates the viral ribonucleoprotein (vRNP) from the M1 matrix protein, releasing the viral genome into the cytoplasm.

Blockade: Amantadine binds within the M2 pore (N-terminal lumen), physically occluding proton flow.[5] This prevents vRNP release, halting infection.

Visualization: M2 Channel Blockade & Resistance

The following diagram illustrates the inhibition mechanism and the critical S31N mutation that confers resistance by altering the pore's geometry, preventing drug binding.

M2_Mechanism Virus_Endosome Influenza A in Endosome (Low pH) M2_Channel M2 Proton Channel (Tetramer) Virus_Endosome->M2_Channel Activates H_Influx H+ Influx into Virion M2_Channel->H_Influx Permits Uncoating vRNP Dissociation (Viral Uncoating) H_Influx->Uncoating Triggers Replication Viral Replication Uncoating->Replication Amantadine Amantadine/Rimantadine (Adamantane Cage) Blockade Steric Occlusion of Pore Amantadine->Blockade Binds Lumen Blockade->M2_Channel Inhibits Resistance S31N Mutation (Serine to Asparagine) Resistance->Blockade Prevents Binding

Caption: Logical flow of M2 channel activation and its inhibition by adamantane derivatives, highlighting the S31N resistance mechanism.

Protocol: Plaque Reduction Neutralization Assay (PRNA)

Purpose: To quantify the antiviral efficacy of adamantane derivatives against specific Influenza A strains.

Methodology:

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates. Incubate until 90% confluent.

  • Infection: Wash cells with PBS. Inoculate with Influenza A virus (MOI 0.001) for 1 hour at 37°C.

  • Treatment Overlay: Remove inoculum. Overlay cells with agarose medium containing serial dilutions of the adamantane derivative (0.1 µM – 100 µM).

    • Control: Virus only (no drug).

    • Validation: Include a known resistant strain (e.g., A/PR/8/34 with S31N) to verify assay specificity.

  • Incubation: Incubate for 48–72 hours until plaques are visible.

  • Fixation & Staining: Fix with 10% formalin; stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate EC50 (concentration reducing plaque count by 50%).

Chapter 3: The Oncological Pivot – Melanoma and Adamantyl Retinoids

The Shift to Oncology

While resistance rendered adamantanes largely obsolete for influenza, the scaffold found new life in oncology. In melanoma, the adamantane group is used to enhance the lipophilicity and binding affinity of synthetic retinoids.

Key Compound: CD437 (AHPN) CD437 is a synthetic retinoid incorporating an adamantyl group. Unlike natural retinoids that function primarily via RAR/RXR differentiation pathways, CD437 induces rapid apoptosis in melanoma cells.

Mechanism: DNA Polymerase Alpha & Apoptosis

Recent research identifies POLA1 (DNA Polymerase Alpha) as a primary target for CD437 in melanoma.

  • Binding: The adamantyl group of CD437 facilitates binding to the catalytic domain of POLA1.

  • Inhibition: This inhibits DNA replication initiation during the S-phase.[6]

  • Stress Response: The replication stress triggers the DNA damage response (DDR).

  • Apoptosis: This cascades into intrinsic (mitochondrial) apoptosis via Caspase-9 and Caspase-3 activation, independent of the classic p53 pathway often mutated in melanoma.

Visualization: CD437 Signaling in Melanoma

Melanoma_Pathway CD437 CD437 (Adamantyl Retinoid) POLA1 POLA1 Inhibition (DNA Polymerase α) CD437->POLA1 Direct Binding Rep_Stress Replication Stress (S-Phase Arrest) POLA1->Rep_Stress Stalls Fork DDR DNA Damage Response Rep_Stress->DDR Triggers Mito_Dysfunction Mitochondrial Dysfunction (Cytochrome c Release) DDR->Mito_Dysfunction Signaling Caspase_Cascade Caspase 9 / 3 Activation Mito_Dysfunction->Caspase_Cascade Apoptosis Apoptosis (Melanoma Cell Death) Caspase_Cascade->Apoptosis

Caption: The cytotoxic cascade of CD437 in melanoma cells, initiating at POLA1 inhibition and culminating in apoptosis.

Protocol: Annexin V/PI Apoptosis Assay

Purpose: To distinguish between necrosis and apoptosis induced by adamantane derivatives in melanoma cell lines (e.g., A375, SK-MEL-28).

Self-Validating Methodology:

  • Preparation: Culture A375 melanoma cells to log phase. Treat with CD437 (1 µM) for 12, 24, and 48 hours.

    • Negative Control: DMSO vehicle.

    • Positive Control: Staurosporine (1 µM) to ensure apoptosis detection system is functional.

  • Harvesting: Trypsinize cells carefully to avoid membrane damage (false positives for necrosis).

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine, early apoptosis).

    • Add Propidium Iodide (PI) (stains DNA in permeabilized cells, necrosis/late apoptosis).

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic debris.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Key metric for specific mechanism).

Chapter 4: Comparative Pharmacology

The following table contrasts the pharmacological profiles of the classic antiviral adamantanes against the oncological derivative CD437.

FeatureAmantadineRimantadineCD437 (Synthetic Retinoid)
Primary Indication Influenza A (Historical)Influenza A (Historical)Melanoma / Carcinoma (Research)
Molecular Target M2 Proton Channel (Viral)M2 Proton Channel (Viral)POLA1 / RAR-gamma (Human)
Mechanism Pore OcclusionPore OcclusionDNA Replication Arrest / Apoptosis
Lipophilicity High (CNS penetration)High (Lower CNS side effects)Very High (Membrane intercalation)
Key Limitation S31N Viral ResistanceS31N Viral ResistanceToxicity / Solubility

References

  • Structure and mechanism of the M2 proton channel of influenza A virus. Nature. [Link]

  • Amantadine-Resistant Influenza A Viruses in the World (1902–2013). NIH National Library of Medicine. [Link]

  • The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α. Nature Chemical Biology. [Link]

  • Synthetic retinoid CD437 induces apoptosis and acts synergistically with TRAIL receptor-2 agonist in malignant melanoma. Biochemical and Biophysical Research Communications. [Link][7]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers. Journal of Chemical Health Risks. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(3-Methyl-1-adamantyl)piperazine from 1-bromoadamantane

Application Note & Synthesis Protocol Topic: Strategic Synthesis of 1-(1-Adamantyl)piperazine from 1-Bromoadamantane Abstract The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: Strategic Synthesis of 1-(1-Adamantyl)piperazine from 1-Bromoadamantane

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique lipophilic and rigid three-dimensional structure that can enhance the pharmacological profile of drug candidates.[1] When coupled with the piperazine moiety, a prevalent scaffold in centrally active agents, the resulting 1-adamantylpiperazine core represents a valuable building block for novel therapeutics.[2][3] This document provides a comprehensive guide for the synthesis of 1-(1-Adamantyl)piperazine from 1-bromoadamantane. We present a detailed, field-proven protocol based on a direct nucleophilic substitution pathway, chosen for its operational simplicity and reliability. Furthermore, we discuss the rationale behind this choice over more contemporary methods like palladium-catalyzed cross-coupling, providing researchers with the necessary insights to adapt and troubleshoot the synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Note on Nomenclature: The user prompt specified the synthesis of "1-(3-Methyl-1-adamantyl)piperazine" from "1-bromoadamantane". As 1-bromoadamantane lacks the methyl substituent, this protocol details the synthesis of the parent compound, 1-(1-Adamantyl)piperazine. To synthesize the methylated analog, the corresponding starting material, 1-bromo-3-methyladamantane, would be required, though the underlying principles of the synthetic protocol would remain identical.

Introduction: The Strategic Value of the Adamantyl-Piperazine Scaffold

The conjugation of an adamantyl group to a pharmacologically active core is a well-established strategy in drug design. The cage-like structure of adamantane imparts high lipophilicity, which can improve membrane permeability and bioavailability. Its steric bulk can also provide metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation. Amantadine, an early antiviral and anti-Parkinsonian agent, is a testament to the therapeutic potential of simple adamantane amines.[1][4]

The piperazine ring is another "privileged scaffold," frequently incorporated into drugs targeting the central nervous system (CNS).[3][5] The synthesis of N-aryl and N-alkyl piperazines is therefore of significant interest. The target molecule, 1-(1-Adamantyl)piperazine, combines these two valuable motifs, creating a lipophilic, basic amine with potential applications in the development of novel CNS agents, antivirals, or other therapeutics.[6]

Synthetic Strategy: Causality-Driven Method Selection

The formation of the C-N bond between the adamantyl cage and the piperazine nitrogen can be approached via several routes. The choice of method is dictated by the unique nature of the adamantyl substrate.

Preferred Method: Direct Nucleophilic Substitution (SN1)

1-Bromoadamantane is a tertiary alkyl halide. The bridgehead carbon-bromine bond is polarized, and the rigid cage structure allows for the formation of a relatively stable tertiary carbocation upon dissociation of the bromide leaving group.[7] This makes it an ideal substrate for a nucleophilic substitution reaction proceeding through an SN1 mechanism.[8]

Mechanistic Rationale:

  • Carbocation Formation: The reaction is initiated by the slow, rate-determining cleavage of the C-Br bond to form a stable 1-adamantyl carbocation and a bromide ion.

  • Nucleophilic Attack: The electron-rich secondary amine of piperazine acts as a nucleophile, rapidly attacking the electrophilic carbocation to form a new C-N bond.

  • Deprotonation: The resulting piperazinium salt is deprotonated by a base in the reaction mixture to yield the final neutral product.

This pathway is favored due to its simplicity, avoidance of expensive metal catalysts, and the inherent reactivity of the substrate. The primary challenge is controlling the selectivity of the reaction, as piperazine possesses two nucleophilic nitrogen atoms. Double alkylation can lead to the formation of the N,N'-bis(1-adamantyl)piperazine byproduct. This is effectively suppressed by using a large excess of piperazine, which statistically favors the mono-alkylation product and also serves as the base to neutralize the HBr generated during the reaction.

Alternative Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for C-N bond formation.[9][10] While revolutionary for coupling amines with aryl halides, its application to alkyl halides, particularly sterically hindered tertiary systems like 1-bromoadamantane, is more nuanced.

Considerations:

  • Advantages: These reactions can sometimes offer higher yields and milder conditions than classical methods.

  • Challenges: The reaction requires an expensive palladium catalyst and specialized, often air-sensitive, phosphine ligands.[11] The steric bulk of both the adamantyl group and the required ligands can hinder the reaction. Catalyst and ligand screening would be necessary to optimize such a transformation.

Given the high reactivity of 1-bromoadamantane towards SN1 reactions, the direct substitution method is more practical, cost-effective, and scalable for this specific transformation.

Detailed Experimental Protocol: Synthesis of 1-(1-Adamantyl)piperazine

This protocol details the direct nucleophilic substitution of 1-bromoadamantane with piperazine.

Materials and Equipment
  • Reagents: 1-Bromoadamantane, Anhydrous Piperazine, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Oil bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountEquivalents
1-Bromoadamantane215.135.00 g (23.2 mmol)1.0
Anhydrous Piperazine86.1419.98 g (232 mmol)10.0
Toluene-100 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous piperazine (19.98 g, 232 mmol, 10.0 equiv.). Add toluene (100 mL) and stir until the piperazine has largely dissolved.

    • Scientist's Note: Using anhydrous piperazine is crucial to prevent side reactions involving water. A 10-fold excess of piperazine is employed to drive the reaction towards mono-alkylation and to act as an acid scavenger for the HBr byproduct.

  • Addition of Substrate: Add 1-bromoadamantane (5.00 g, 23.2 mmol, 1.0 equiv.) to the flask.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) in an oil bath. Maintain a gentle reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in DCM with 1% triethylamine. The reaction is typically complete within 12-24 hours.

  • Work-up (Aqueous Extraction):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. Add 100 mL of water and 100 mL of dichloromethane (DCM). Shake vigorously.

    • Separate the layers. The aqueous layer will contain excess piperazine and piperazine hydrobromide. The organic layer contains the product.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Scientist's Note: The bicarbonate wash ensures the removal of any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective. Adding 0.5-1% triethylamine to the eluent can prevent the product from streaking on the silica gel.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(1-Adamantyl)piperazine as a white solid. An expected yield is typically in the range of 70-85%.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh 1-Bromoadamantane & Anhydrous Piperazine B Add Reagents & Toluene to Round-Bottom Flask A->B C Heat to Reflux (110 °C, 12-24h) B->C D Monitor by TLC/LC-MS C->D E Cool to RT & Dilute with DCM/Water D->E F Aqueous Extraction (Wash with NaHCO₃, Brine) E->F G Dry Organic Layer (Na₂SO₄) & Concentrate F->G H Flash Column Chromatography G->H I Combine Fractions & Concentrate H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: A flowchart illustrating the key steps in the synthesis of 1-(1-Adamantyl)piperazine.

SN1 Reaction Mechanism

G cluster_reactants cluster_intermediates cluster_product R1 1-Bromoadamantane Carbocation Adamantyl Carbocation R1->Carbocation Step 1: Slow (Rate-Determining) Bromide Br⁻ Nuc Piperazine ProtonatedProduct Protonated Product Carbocation->ProtonatedProduct Step 2: Fast Nucleophilic Attack Product 1-(1-Adamantyl)piperazine ProtonatedProduct->Product Step 3: Fast Deprotonation (by excess Piperazine)

Caption: The SN1 mechanism for the synthesis of 1-(1-Adamantyl)piperazine.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-(1-Adamantyl)piperazine from 1-bromoadamantane. By leveraging a classical SN1 pathway, the method avoids the complexities and costs associated with metal-catalyzed cross-coupling reactions, making it highly suitable for both academic research and process development settings. The detailed procedural steps, coupled with explanations of the underlying chemical principles, equip researchers with the necessary tools to successfully synthesize this valuable chemical building block for applications in drug discovery and medicinal chemistry.

References

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI.
  • Novel 1-(2-aryl-2-adamantyl)
  • Buchwald-Hartwig Amin
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Application Notes and Protocols for the Synthesis of Adamantane Deriv
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • A simple method for synthesis of amantadine hydrochloride. IJPSR.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells.
  • 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.
  • Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles.
  • 1-Bromoadamantane. Wikipedia.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Nucleophilic substitution: a facile strategy for selective B–H functionalization of carboranes. Dalton Transactions.
  • The Discovery of Nucleophilic Substitution Reactions.
  • What is Nucleophilic Substitution? Chemistry LibreTexts.

Sources

Application

Solubility of 1-(3-Methyl-1-adamantyl)piperazine in DMSO and ethanol

Application Note: Solubility Optimization & Stock Solution Protocols for 1-(3-Methyl-1-adamantyl)piperazine Abstract & Scope This technical guide details the solubility characteristics, handling protocols, and stock solu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization & Stock Solution Protocols for 1-(3-Methyl-1-adamantyl)piperazine

Abstract & Scope

This technical guide details the solubility characteristics, handling protocols, and stock solution preparation for 1-(3-Methyl-1-adamantyl)piperazine (CAS: 906789-25-1). Due to the compound's amphiphilic structure—comprising a lipophilic adamantane cage and a polar piperazine moiety—solubility behavior varies significantly between aprotic polar solvents (DMSO) and protic solvents (Ethanol). This document provides validated workflows for preparing stable stock solutions and empirically determining solubility limits, essential for reproducibility in biological assays and synthetic chemistry.

Chemical Properties & Solubility Profile

Compound Identity:

  • IUPAC Name: 1-(3-Methyladamantan-1-yl)piperazine[1][2][3]

  • Molecular Formula: C₁₅H₂₆N₂

  • Molecular Weight: ~234.38 g/mol (Free Base)

  • Structural Character: The molecule features a bulky, hydrophobic 3-methyl-adamantane cage attached to a hydrophilic, basic piperazine ring. This duality dictates its solubility: the cage drives solubility in non-polar organics, while the piperazine allows for solubility in polar protic solvents and aqueous acids.

Solubility Matrix (Estimated & Empirical Guidelines):

SolventSolubility PotentialPrimary ApplicationCritical Notes
DMSO High (>50 mM)Stock Solutions (Bioassays)Excellent solvent. Hygroscopic; water absorption can cause precipitation over time.
Ethanol Moderate to High Synthesis / RecrystallizationTemperature-dependent. Free base is highly soluble; HCl salts may require warming.
Water Low (Free Base) N/AFree base is poorly soluble.[4] Requires acidification (pH < 6) to form soluble salts.
0.1 M HCl High Aqueous DeliveryProtonation of piperazine nitrogens drastically increases aqueous solubility.

Critical Distinction (Salt vs. Free Base):

  • Free Base: Waxy solid or powder. Highly soluble in Ethanol, DMSO, DCM. Poor in water. [4] * HCl Salt: Crystalline solid. High solubility in DMSO and Water. Reduced solubility in cold Ethanol (often used for recrystallization).

Protocol 1: Preparation of DMSO Stock Solutions (Standard 10 mM - 50 mM)

Objective: Create a stable, concentrated stock for biological dilution. Safety: DMSO penetrates skin and carries solutes with it. Double-glove (Nitrile).

Materials:

  • 1-(3-Methyl-1-adamantyl)piperazine (Solid)[3]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Amber glass vials (Borosilicate) with PTFE-lined caps

  • Vortex mixer and Sonicator

Workflow:

  • Weighing: Accurately weigh 11.7 mg (for 50 mM in 1 mL) of the compound into a tared amber vial.

    • Note: Adjust mass based on the specific salt form molecular weight if applicable.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO. Do not use a plastic pipette tip for long-term storage transfer; DMSO can leach plasticizers.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate at 40 kHz for 5-10 minutes. The solution should become clear and colorless.

    • Checkpoint: If turbidity persists, warm the vial to 37°C in a water bath for 5 minutes. Adamantane derivatives can exhibit slow dissolution kinetics due to crystal lattice energy.

  • Inspection: Invert vial against a light source. Check for "schlieren" lines (indicating incomplete mixing) or micro-precipitates.

  • Storage: Flush the headspace with Nitrogen or Argon to prevent moisture uptake. Store at -20°C.

    • Stability:[4][5] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into smaller volumes).

Protocol 2: Ethanol Solubility & Recrystallization

Objective: Utilize temperature-dependent solubility in ethanol for purification or synthesis workup.

Mechanism: Adamantane derivatives often exhibit a steep solubility curve in ethanol. They are soluble at reflux (78°C) but crystallize upon cooling, making ethanol the solvent of choice for purification.

Step-by-Step:

  • Saturation (Hot): Suspend the crude solid in Ethanol (Absolute). Heat to reflux with stirring.

  • Titration: If solid remains, add Ethanol dropwise until the solution is just clear at boiling point.

  • Cooling: Remove heat and allow the vessel to cool slowly to room temperature (25°C), then to 4°C.

  • Observation:

    • Crystals: Indicates the salt form or pure free base.

    • Oiling Out: If the compound separates as an oil, re-heat and add a co-solvent (e.g., 10% water or ethyl acetate) to encourage lattice formation.

Protocol 3: Empirical Solubility Determination (Shake-Flask Method)

Since exact solubility values can vary by batch and salt form, researchers must validate the limit using this "Gold Standard" method.

Workflow Diagram (DOT):

SolubilityWorkflow Start Start: Solubility Determination Excess Add Excess Solid to Solvent (DMSO or EtOH) Start->Excess Equilibrate Equilibrate: Shake at 25°C (24 - 48 Hours) Excess->Equilibrate Constant Agitation Filter Filtration / Centrifugation (Remove undissolved solid) Equilibrate->Filter 0.45 µm PTFE Filter Dilute Dilute Supernatant (Into Linear Range) Filter->Dilute Analyze Quantify Concentration (HPLC-UV or Gravimetric) Dilute->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Figure 1: Standard Saturation Shake-Flask method for determining thermodynamic solubility limits.

Detailed Steps:

  • Preparation: Add excess compound (~50 mg) to 1 mL of solvent (DMSO or Ethanol) in a glass vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the adamantyl group).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue. (Best for Ethanol).

    • Method B (HPLC/UV): Dilute the supernatant 1:100 and measure absorbance against a standard curve. (Best for DMSO).

Troubleshooting & Biological Application Notes

Issue: Precipitation in Aqueous Buffer (The "Crash-Out" Effect) When diluting a DMSO stock into cell culture media (aqueous), the hydrophobic adamantane cage drives rapid aggregation.

  • Solution: Use a Step-Down Dilution .

    • Dilute DMSO stock (e.g., 10 mM) into an intermediate solvent (e.g., 1:10 in Ethanol or pure DMSO) if necessary.

    • Add the stock slowly to the vortexing aqueous buffer.

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

    • Visual Check: Inspect for cloudiness immediately. If cloudy, the concentration exceeds the aqueous solubility limit (likely <100 µM for the free base).

Issue: Hygroscopy

  • Observation: DMSO stock becomes cloudy after weeks of storage.

  • Cause: DMSO absorbed atmospheric water, reducing the solubility of the lipophilic compound.

  • Fix: Re-sonicate and warm. Always store with desiccants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4599242, 1-(2-Adamantyl)piperazine (Analogous Structure). Retrieved from .

  • Zhou, Y., et al. (2013). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering. (Provides thermodynamic solubility models for adamantane amines in Ethanol and DMSO). Retrieved from .

  • Sigma-Aldrich. Product Information: Adamantane Derivatives Handling. (General handling of adamantane-class compounds). Retrieved from .[6]

  • BenchChem. Adamantane Derivatives: Properties and Applications. (Overview of lipophilicity and solubility challenges). Retrieved from .

Sources

Method

Application Note: Scalable Synthesis of 1-(3-Methyl-1-adamantyl)piperazine Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(3-Methyl-1-adamantyl)piperazine hydrochloride , a structural analog of the antiviral and antiparkinsonian agents Amantad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3-Methyl-1-adamantyl)piperazine hydrochloride , a structural analog of the antiviral and antiparkinsonian agents Amantadine and Rimantadine, and a key intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs).

The method utilizes a thermal


 substitution  strategy, leveraging the stability of the adamantyl carbocation to couple 1-bromo-3-methyladamantane with piperazine. Unlike standard alkylations, this process requires specific control over stoichiometry and temperature to prevent bis-alkylation. This guide provides step-by-step instructions, critical process parameters (CPPs), and troubleshooting mechanisms to ensure high purity (>98%) and yield.

Scientific Background & Mechanism

The Challenge of Adamantylations

Direct nucleophilic substitution on the adamantane bridgehead is sterically hindered, rendering standard


 mechanisms impossible. The reaction proceeds exclusively via an 

mechanism
, involving the formation of a tertiary carbocation.
  • Substrate: 1-Bromo-3-methyladamantane.

  • Electronic Effect: The methyl group at the C3 position provides inductive stabilization to the carbocation formed at C1, facilitating the ionization of the C-Br bond compared to the unsubstituted adamantane.

  • Selectivity: The primary side reaction is the formation of the symmetrical dimer, 1,4-di(3-methyl-1-adamantyl)piperazine. This is suppressed by maintaining a high molar excess of piperazine.

Reaction Scheme

ReactionScheme SM1 1-Bromo-3-methyladamantane (Lipophilic Electrophile) Inter Transition State [Carbocation Intermediate] SM1->Inter Heat (-Br⁻) SM2 Piperazine (Excess, Nucleophile) SM2->Inter Attack Prod 1-(3-Methyl-1-adamantyl)piperazine (Free Base) Inter->Prod -HBr Salt HCl Salt (Final Product) Prod->Salt + HCl/iPrOH

Figure 1: Reaction pathway via


 mechanism.

Safety & Hazards (HSE)

  • 1-Bromo-3-methyladamantane: Irritant. Avoid inhalation of dust.

  • Piperazine: Sensitizer. Can cause allergic skin reactions and respiratory sensitization. Handle in a fume hood with proper PPE (gloves, respirator).

  • Bromine (if synthesizing precursor): Highly corrosive, volatile, and toxic. Causes severe burns.

Materials & Equipment

ReagentCAS No.[1][2][3][4][5]Equiv.[4][6]Role
1-Bromo-3-methyladamantane 702-77-21.0Limiting Reagent
Piperazine (Anhydrous) 110-85-05.0 - 8.0Nucleophile / Base
Toluene 108-88-310 VolSolvent (High BP)
HCl (4M in Dioxane) -1.5Salt formation
Isopropanol (IPA) 67-63-0-Recrystallization

Equipment:

  • Round-bottom flask (3-neck) with reflux condenser.

  • Mechanical stirrer (magnetic stirring may fail if precipitation occurs).

  • Inert gas inlet (

    
     or Ar).
    
  • Rotary evaporator.[7]

Experimental Protocol

Phase 1: Synthesis of Precursor (Optional)

If 1-bromo-3-methyladamantane is not purchased, it can be synthesized from 1-methyladamantane.

  • Charge: Place 1-methyladamantane (1.0 eq) in a flask.

  • Bromination: Add dry Bromine (

    
    , 3.0 eq) dropwise. Caution: Exothermic.
    
  • Heat: Reflux at 60°C for 4-6 hours.

  • Quench: Cool and add saturated aqueous

    
     to destroy excess bromine.
    
  • Extract: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate to yield a solid.
    
    • Validation: Check GC-MS. Purity should be >95% before proceeding.

Phase 2: Coupling Reaction (N-Adamantylation)

Objective: Covalent attachment of the piperazine ring while avoiding dimerization.

  • Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add Piperazine (anhydrous, 5.0 eq) and Toluene (10 volumes relative to adamantane mass) .

    • Note: A high excess of piperazine is critical. It acts as the proton scavenger (base) and statistically prevents the second amine of the piperazine from attacking another adamantyl cation.

  • Addition: Add 1-Bromo-3-methyladamantane (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) .

    • Time: Maintain reflux for 12–16 hours .

    • Monitoring: Monitor by TLC (System: MeOH/DCM 1:9 + 1%

      
      ) or GC-MS. The starting bromide spot (
      
      
      
      ) should disappear, and a lower running polar spot (amine) should appear.
  • Workup (Purification of Free Base):

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the precipitated piperazine hydrobromide salt. Wash the cake with small amounts of toluene.

    • Washing: Transfer the filtrate to a separatory funnel.

    • Extraction: Wash the toluene layer with Water (3 x 5 vol) .

      • Why? Piperazine is highly water-soluble (

        
        ). The target adamantyl-piperazine is lipophilic (
        
        
        
        ). This step effectively removes the excess piperazine.
    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure to obtain the crude free base as a viscous oil or low-melting solid.
      
Phase 3: Salt Formation & Crystallization

Objective: Isolate the stable Hydrochloride salt.

  • Solubilization: Dissolve the crude free base in a minimum amount of Ethyl Acetate (EtOAc) or Ethanol .

  • Acidification: Cool to 0-5°C in an ice bath. Dropwise add 4M HCl in Dioxane (or diethyl ether) until pH < 2.

    • Observation: A white precipitate should form immediately.

  • Precipitation: Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid and wash with cold EtOAc.

  • Recrystallization (Polishing):

    • Dissolve the crude salt in boiling Isopropanol (IPA) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect the white crystalline needles.

Process Workflow Diagram

Workflow Start Start: 1-Bromo-3-methyladamantane + 5.0 eq Piperazine Reflux Reflux in Toluene (110°C, 16h) Start->Reflux Filter Filter Byproduct (Remove Piperazine.HBr) Reflux->Filter Wash Aqueous Wash (3x) (Remove excess Piperazine) Filter->Wash Conc Concentrate Organic Layer (Crude Free Base) Wash->Conc Salt Add HCl/Dioxane (Precipitate Salt) Conc->Salt Recryst Recrystallize from IPA Salt->Recryst Final Pure 1-(3-Methyl-1-adamantyl)piperazine HCl Recryst->Final

Figure 2: Operational workflow for isolation and purification.

Analytical Characterization

Expected Data for 1-(3-Methyl-1-adamantyl)piperazine HCl:

  • Appearance: White crystalline solid.

  • Melting Point: >250°C (decomposition).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.85 (s, 3H, 
      
      
      
      )
    • 
       1.40–1.70 (m, adamantane cage protons, 12H)
      
    • 
       2.15 (br s, adamantane bridgehead protons, 2H)
      
    • 
       3.40–3.60 (m, piperazine ring protons, 8H)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (Free base).
      
    • Observed

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete ionization of bromide.Increase temperature (switch solvent to Xylene or n-Butanol) or extend time.
Bis-alkylation Insufficient Piperazine excess.Ensure Piperazine is

equivalents.[1][5]
Oily Product Impurities preventing crystallization.Perform an acid-base extraction cycle on the crude before salt formation.
Sticky Salt Hygroscopic nature or solvent trapped.Dry under high vacuum at 50°C for 24h; Recrystallize from dry EtOH/Ether.

References

  • Synthesis of 1-Bromoadamantanes: ChemicalBook. "1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications." (Accessed 2023).[8] Link

  • General Piperazine Synthesis: MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[8][9] Link

  • Adamantane Chemistry: BenchChem. "A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes." (Accessed 2023).[8] Link

  • Mechanism of Amine Adamantylation: Organic Chemistry Portal. "Synthesis of piperazines." Link

  • Memantine Analog Synthesis (Reference for conditions): Google Patents. "Process for the preparation of 1-bromo-3,5-dimethyl adamantane." US20110306796A1. Link

Sources

Application

Optimized In Vitro Cytotoxicity Assay Protocols for Adamantyl-Piperazine Derivatives

Introduction: The "Lipophilic Bullet" Challenge Adamantyl-piperazine derivatives represent a unique class of pharmacophores where the adamantane cage acts as a "lipophilic bullet," significantly enhancing membrane permea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lipophilic Bullet" Challenge

Adamantyl-piperazine derivatives represent a unique class of pharmacophores where the adamantane cage acts as a "lipophilic bullet," significantly enhancing membrane permeability and affinity for hydrophobic pockets (e.g., sigma receptors, viral M2 channels). However, this structural advantage introduces a critical experimental variable: extreme hydrophobicity .

Standard cytotoxicity protocols often fail with these derivatives due to:

  • Compound Precipitation: Rapid crystallization upon dilution into aqueous culture media, leading to false negatives (loss of effective concentration) or false positives (crystals lysing cells physically).

  • Assay Interference: High lipophilicity can interfere with tetrazolium-based assays (MTT/MTS) by altering mitochondrial respiration rates unrelated to cell death, or by forming aggregates that scatter light at detection wavelengths.

This guide provides optimized protocols specifically engineered to mitigate these artifacts, ensuring robust and reproducible IC50 data.

Pre-Assay Preparation: Compound Solubilization Strategy

Objective: To generate a stable, homogeneous treatment solution without precipitation.

Critical Analysis of Solvents
  • DMSO (Dimethyl Sulfoxide): The standard solvent. Adamantyl derivatives are typically soluble up to 10-50 mM.

  • Ethanol: Avoid. High volatility changes concentration during dispensing.

  • Cyclodextrins (β-CD): Highly Recommended for derivatives with LogP > 4.0. The hydrophobic adamantane cage forms inclusion complexes with β-cyclodextrin, preventing microprecipitation in media.

Protocol A: Stock Solution & Serial Dilution

Materials:

  • Analytical grade DMSO (anhydrous, ≥99.9%)

  • (Optional) Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Glass vials (Adamantane derivatives can sorb to certain plastics; glass is preferred for stocks).

Workflow:

  • Primary Stock: Dissolve compound in 100% DMSO to reach 10 mM . Vortex for 1 min. Sonicate at 37°C for 5 mins if visual particulates remain.

  • Quality Control: Centrifuge stock at 10,000 x g for 1 min. If a pellet forms, the compound is not fully solubilized.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT dilute directly from 10 mM DMSO into 100% Media. This causes "shock precipitation."

    • Prepare a 100x working stock in DMSO first.

    • Example: To test at 10 µM, prepare a 1 mM DMSO solution. Then dilute 1:100 into media.

    • Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity.

Visualization: Solubilization Workflow

CompoundPrep Solid Solid Compound (Adamantyl-Piperazine) Stock Primary Stock 10-50 mM in DMSO (Glass Vial) Solid->Stock Dissolve QC QC Check Centrifuge & Sonicate Stock->QC Inter Intermediate Plate (1000x or 100x in DMSO) QC->Inter Serial Dilution (in DMSO) Final Final Assay Well (<0.5% DMSO) Inter->Final 1:100 Dilution Precip Risk: Shock Precipitation Inter->Precip Direct to cold media Media Culture Media (Pre-warmed 37°C) Media->Final

Caption: Step-down dilution strategy prevents "shock precipitation" common with lipophilic adamantane derivatives.

Cell Line Selection & Seeding

For adamantyl-piperazine derivatives, cell line selection should align with the compound's target profile (e.g., Melanoma for sigma receptor targets, Liver for metabolic toxicity).

ParameterSpecificationRationale
Cell Density 3,000 - 8,000 cells/wellAdamantanes are often cytostatic before cytotoxic; lower density prevents contact inhibition masking effects.
Plate Type 96-well, Clear, Flat BottomStandard for optical density. Use Tissue-Culture Treated polystyrene.
Edge Effect Fill outer wells with PBSPrevents evaporation which concentrates the lipophilic drug, artificially lowering IC50.
Adherence Allow 24h attachmentCritical. Adamantanes alter membrane fluidity; treating floating cells yields inconsistent uptake.

Primary Assay Protocol: SRB (Sulforhodamine B)[1]

Why SRB over MTT? While MTT is the gold standard, adamantyl derivatives can interact with mitochondrial dehydrogenases or form precipitates that interfere with formazan absorbance. SRB measures total protein mass , is independent of metabolic state, and is not affected by drug-induced mitochondrial artifacts.

Step-by-Step Procedure

1. Treatment:

  • Remove culture media from adherent cells (24h post-seeding).

  • Add 100 µL of fresh media containing drug dilutions (0.1 µM – 100 µM).

  • Controls:

    • Vehicle (0.5% DMSO)

    • Positive (e.g., Doxorubicin 1 µM)

    • Blank (Media + Drug, no cells) – Crucial to subtract drug precipitation signal.

2. Fixation (The Critical Step):

  • Incubate for 48-72 hours.

  • Do not remove media. Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly on top of the 100 µL media.

  • Final TCA concentration = ~10%.

  • Incubate at 4°C for 1 hour. Note: This fixes the cells to the bottom.

3. Washing:

  • Wash plates 4x with slow-running tap water.

  • Air dry completely at room temperature. Moisture interferes with staining.

4. Staining:

  • Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well.

  • Incubate 20 minutes at room temperature.

5. Solubilization:

  • Wash 4x with 1% Acetic Acid to remove unbound dye.

  • Air dry.

  • Solubilize bound dye with 200 µL of 10 mM Tris Base (pH 10.5).

  • Shake on orbital shaker for 10 mins.

6. Readout:

  • Measure Absorbance at 510 nm .

Secondary Validation: LDH Membrane Integrity Assay

To distinguish between cytostatic (growth arrest) and cytotoxic (necrosis/lysis) effects, quantify Lactate Dehydrogenase (LDH) leakage.

Protocol Modification for Adamantanes:

  • Aliquot 50 µL of supernatant from treated wells before fixation in the SRB/MTT assay.

  • Transfer to a new clear plate.

  • Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubate 30 min in dark.

  • Stop reaction and read at 490 nm .

  • Interpretation: High SRB inhibition + Low LDH release = Cytostatic. High SRB inhibition + High LDH release = Cytotoxic (Necrosis).

Mechanistic Pathway Visualization

Adamantyl-piperazines often act via Sigma Receptors (


-1/

-2) or direct mitochondrial destabilization.

Mechanism Drug Adamantyl-Piperazine (Extracellular) Membrane Lipid Bilayer (Passive Diffusion) Drug->Membrane Sigma Sigma Receptor (ER/Mitochondria) Membrane->Sigma High Affinity Mito Mitochondrial Destabilization Sigma->Mito Ca2+ Flux LC3 Autophagy (LC3-II Accumulation) Sigma->LC3 Stress Response Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Death Apoptosis/Cell Death Caspase->Death LC3->Death Autophagic Death

Caption: Putative mechanism of action involving Sigma receptor modulation and mitochondrial stress.[1]

Data Analysis & QC

Calculating IC50

Use a 4-parameter logistic regression (4-PL) model.



  • X: Log of concentration.

  • Y: % Viability (normalized to Vehicle Control).

Troubleshooting Table
IssueProbable CauseSolution
High Background OD Drug precipitationCheck "Media + Drug" blank wells. If OD > 0.1, use SRB assay or lower max concentration.
Flat Dose Response Solubility limit reachedIf curve plateaus at 60% viability, the drug may have precipitated above that concentration.
Variable Replicates Pipetting error / EvaporationUse multi-channel pipettes; ensure "Edge Effect" wells are filled with PBS.

References

  • Papapostolou, I., et al. (2025).[1][2] Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.[3][1][4] Medicina. Link[4]

  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Adamantane Derivatives. BenchChem Application Notes. Link

  • Abcam. (2025). MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link

  • Sigma-Aldrich. (2025). MTT Assay Protocol for Cell Viability and Proliferation. MilliporeSigma. Link

  • Kozurkova, M., et al. (2021).[5] Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules. Link

Sources

Method

Application Note: HPLC Method Development for 1-(3-Methyl-1-adamantyl)piperazine

Executive Summary 1-(3-Methyl-1-adamantyl)piperazine is a lipophilic, basic amine structurally related to antiviral adamantanes (e.g., Rimantadine) and piperazine-based ligands. Its analysis presents two significant chro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methyl-1-adamantyl)piperazine is a lipophilic, basic amine structurally related to antiviral adamantanes (e.g., Rimantadine) and piperazine-based ligands. Its analysis presents two significant chromatographic challenges:

  • Lack of Chromophore: The adamantane cage and piperazine ring lack conjugated

    
    -systems, rendering standard UV detection (>220 nm) ineffective.
    
  • Peak Tailing: The basic nitrogen atoms (

    
    ) interact strongly with residual silanols on silica-based columns.
    

This guide provides a dual-track solution:

  • Method A (Direct UV): A low-wavelength (205 nm) method using phosphate buffers and high-purity silica columns.

  • Method B (Derivatization): A high-sensitivity protocol using Dansyl Chloride to target the secondary amine, enabling standard UV/Fluorescence detection.

Physicochemical Profiling & Strategy

Before method development, the analyte's properties dictate the separation mode.

PropertyValue (Estimated)Chromatographic Implication
Molecular Weight 234.38 g/mol Suitable for LC-MS and HPLC.
pKa (Piperazine NH) ~9.8 (Basic)Requires pH control (High pH or Low pH + Ion Pairing) to prevent tailing.
LogP ~3.5 - 4.2Highly lipophilic. Requires high organic content for elution.
UV Absorption < 210 nm (End absorption)Requires UV-transparent buffers (Phosphate) or derivatization.
Method Development Decision Tree

The following workflow illustrates the logic used to select the optimal detection and separation strategy.

MethodStrategy Start Start: 1-(3-Methyl-1-adamantyl)piperazine CheckChrom Check Chromophore Start->CheckChrom Decision Is UV < 210 nm feasible? CheckChrom->Decision Yes Method A: Direct UV (205 nm) High Purity C18 Decision->Yes High Concentration (>0.1 mg/mL) No Sensitivity Required? Decision->No Trace Analysis Deriv Method B: Derivatization (Dansyl-Cl targeting 2° Amine) No->Deriv UV/FL Detector Only MS Method C: LC-MS/CAD (Universal Detection) No->MS Mass Spec Available

Figure 1: Decision matrix for selecting the appropriate detection mode based on laboratory capabilities and sensitivity needs.

Method A: Direct UV Detection (Low Wavelength)

Applicability: Assay of bulk material, content uniformity, and synthetic process monitoring (high concentration).

Chromatographic Conditions[1][2][3][4][5]
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex EVO C18.

    • Rationale: These "Hybrid" particles are stable at high pH and have reduced silanol activity, essential for basic piperazines.

  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate buffer, pH 7.0 (Adjusted with KOH/H₃PO₄).

    • Why Phosphate? It is transparent at 205 nm. Do not use Formate or Acetate (high UV cutoff).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Wavelength: 205 nm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.[1]

  • Injection Volume: 10 µL.

Gradient Program

The lipophilic adamantyl group requires a high percentage of organic solvent to elute.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Preparation of Solutions
  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Stock: Dissolve 25 mg of analyte in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

Method B: Derivatization (High Sensitivity)

Applicability: Trace impurity analysis, cleaning validation, or biological matrices where UV 205 nm has too much interference.

Mechanism: The secondary amine on the piperazine ring reacts with Dansyl Chloride to form a sulfonamide, introducing a strong chromophore (UV 254 nm) and fluorophore.

Figure 2: Reaction scheme for labeling the secondary amine with Dansyl Chloride.

Derivatization Protocol[1][5][6]
  • Reagent Prep: Dissolve 5 mg Dansyl Chloride in 1 mL Acetone.

  • Buffer Prep: 0.1 M Sodium Bicarbonate (pH 9.5).

  • Reaction:

    • Mix 500 µL Sample + 250 µL Bicarbonate Buffer + 250 µL Dansyl Chloride solution.

    • Vortex and heat at 60°C for 20 minutes (water bath or heating block).

    • Cool to room temperature.[2]

  • Termination: No specific termination needed if injected immediately, or add 50 µL of 1% Diethylamine to scavenge excess reagent if peaks interfere.

Chromatographic Conditions (Derivatized)[5]
  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection: UV 254 nm (or Fluorescence Ex: 340 nm, Em: 525 nm).

  • Gradient: Standard 10% to 90% B over 15 minutes.

System Suitability & Validation Criteria

Regardless of the method chosen (A or B), the system must meet these acceptance criteria before sample analysis.

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (T) NMT 2.0If T > 2.0, increase buffer pH (Method A) or replace column.
Theoretical Plates (N) NLT 5000If low, check connections for dead volume or regenerate column.
RSD (Area, n=5) NMT 2.0%If high, check injector precision or solubility issues.
Resolution (Rs) > 2.0Between analyte and nearest interference (or derivatizing agent peak).

Troubleshooting Guide

Issue: Peak Tailing (Method A)
  • Cause: Interaction between the piperazine nitrogen and silanols.

  • Fix 1: Ensure the column is "End-capped" or "Base Deactivated" (BDS).

  • Fix 2: Add 5-10 mM Triethylamine (TEA) to the buffer as a silanol blocker (adjust pH to 7.0 after addition).

Issue: Baseline Drift (Method A)
  • Cause: Absorption of Acetonitrile at 205 nm or refractive index effects.

  • Fix: Use "Far UV" grade Acetonitrile. Ensure the reference wavelength on the DAD is turned off (or set wide, e.g., 360 nm ± 100) to avoid compensation errors.

Issue: Precipitation in Mobile Phase
  • Cause: High concentration phosphate buffers (>25 mM) precipitating in 90% ACN.

  • Fix: Keep phosphate concentration ≤ 20 mM. Premix mobile phases to verify solubility.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and column selection).
  • PubChem. (2023). 1-(2-Adamantyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link] (Used for structural analogy and pKa estimation).

  • Vogelgesang, J., & Hädrich, J. (1998). Limits of detection, identification and determination: A statistical approach for practitioners. Accreditation and Quality Assurance.

Sources

Application

Application Notes and Protocols for N-Alkylation of Piperazine with Adamantane Precursors

Introduction: The Significance of N-Adamantylpiperazines in Modern Drug Discovery The piperazine moiety is a recurring structural motif in a vast array of clinically significant pharmaceuticals, valued for its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Adamantylpiperazines in Modern Drug Discovery

The piperazine moiety is a recurring structural motif in a vast array of clinically significant pharmaceuticals, valued for its ability to modulate physicochemical properties and serve as a versatile linker.[1][2] When combined with the adamantane scaffold—a rigid, lipophilic, three-dimensional cage structure—the resulting N-adamantylpiperazine derivatives exhibit unique pharmacological profiles. These compounds have garnered considerable attention in medicinal chemistry for their potential as antiviral, anticancer, and neuroprotective agents.[3][4] The adamantyl group can enhance drug-like properties by increasing metabolic stability and modulating receptor interactions.

This guide provides detailed protocols and scientific rationale for the N-alkylation of piperazine with adamantane precursors, a key synthetic step in the development of these promising therapeutic candidates. We will explore various methodologies, from classical direct alkylation to modern catalytic approaches, with a focus on overcoming the steric challenges posed by the bulky adamantyl group.

Core Concepts in N-Alkylation of Piperazine

The primary challenge in the N-alkylation of piperazine is achieving selective mono-alkylation, as the two nitrogen atoms have comparable nucleophilicity, often leading to the formation of undesired N,N'-di-alkylated byproducts.[3] Several strategies have been developed to address this, including:

  • Stoichiometric Control: Utilizing a large excess of piperazine relative to the adamantyl precursor can statistically favor mono-alkylation.

  • Use of Protecting Groups: Temporarily blocking one of the piperazine nitrogens with a protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for selective alkylation of the unprotected nitrogen.[5]

  • Formation of Monopiperazinium Salts: Protonating one of the nitrogen atoms to form a monopiperazinium salt reduces its nucleophilicity, thereby directing alkylation to the free nitrogen.[6][7]

Method 1: Direct N-Alkylation with 1-Bromoadamantane

Direct alkylation with an alkyl halide is a fundamental approach to forming C-N bonds. In the case of the sterically demanding 1-bromoadamantane, careful optimization of reaction conditions is crucial for achieving a satisfactory yield.

Reaction Mechanism

The reaction proceeds via a classical SN2 nucleophilic substitution, where the nitrogen atom of piperazine attacks the electrophilic carbon of 1-bromoadamantane, displacing the bromide ion. A base is required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperazine Piperazine TS [Piperazine---Ad---Br]‡ Piperazine->TS Nucleophilic Attack Bromoadamantane 1-Bromoadamantane Bromoadamantane->TS Product 1-(1-Adamantyl)piperazine TS->Product Bond Formation HBr HBr TS->HBr Leaving Group Departure Carbocation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated Adamantanol Adamantanol->Protonated_Adamantanol Protonation H2SO4 H₂SO₄ H2SO4->Protonated_Adamantanol Piperazine Piperazine Product 1-(1-Adamantyl)piperazine Piperazine->Product Carbocation Adamantyl Carbocation Protonated_Adamantanol->Carbocation - H₂O H2O H₂O Protonated_Adamantanol->H2O Carbocation->Product Nucleophilic Attack

Sources

Method

Application Note: Formulation Strategies for Lipophilic Adamantane-Piperazine Compounds

Executive Summary Adamantane-piperazine conjugates represent a unique class of pharmacophores often found in antivirals (e.g., rimantadine derivatives), channel blockers, and sigma receptor ligands. These molecules prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane-piperazine conjugates represent a unique class of pharmacophores often found in antivirals (e.g., rimantadine derivatives), channel blockers, and sigma receptor ligands. These molecules present a distinct formulation challenge: they combine a bulky, highly lipophilic diamondoid cage (adamantane) with a polar, ionizable diamine (piperazine).

This duality creates a "Lipophilic-Basic Paradox" :

  • The Adamantane Moiety: Imparts high lipophilicity (LogP > 4.0) and high crystal lattice energy (high melting point), often leading to "brick dust" behavior where the drug is insoluble in both water and lipids.

  • The Piperazine Moiety: Provides basicity (pKa ~5.3 and ~9.8), offering solubility in acidic gastric fluids but risking rapid precipitation (crashing out) upon entering the neutral environment of the small intestine.

This guide details three validated strategies to stabilize these compounds: Supramolecular Shielding (Cyclodextrins) , Lipid-Based Systems (SEDDS) , and Salt Engineering .

Pre-Formulation Characterization

Before selecting a strategy, the compound must be profiled. The adamantane cage significantly impacts thermodynamic solubility, while the piperazine ring dictates pH-dependent behavior.

Table 1: Physicochemical Profiling of Model Adamantane-Piperazine (AP-X)
ParameterTypical ValueFormulation Implication
LogP 3.5 – 6.0High permeability but dissolution-rate limited (BCS Class II).
pKa (N1) ~5.3 (Piperazine)Weakly basic; unprotonated at intestinal pH (6.8).
pKa (N4) ~9.8 (Piperazine)Protonated in stomach; ensures gastric solubility but risks precipitation in duodenum.
Melting Point > 200°CHigh lattice energy; resists dissolution. "Brick Dust" characteristic.
Molecular Volume BulkyAdamantane requires specific cavity sizes for inclusion complexes.

Strategy A: Supramolecular Shielding ( -Cyclodextrin)

The adamantane moiety has a near-perfect steric fit with the hydrophobic cavity of


-Cyclodextrin (

-CD)
. This is the "Gold Standard" approach for this class. The inclusion complex shields the hydrophobic cage from water while the hydrophilic exterior of the CD ensures aqueous solubility.[1]
Mechanism of Action

The thermodynamic driving force is the expulsion of high-energy water molecules from the CD cavity and the formation of Van der Waals forces between the adamantane cage and the CD interior.

Protocol: Kneading Method for Inclusion Complex

This method is preferred over co-precipitation for scale-up potential and yield.

Materials:

  • API (Adamantane-Piperazine derivative)

  • 
    -Cyclodextrin (or HP-
    
    
    
    -CD for parenteral use)
  • Solvent: Ethanol:Water (1:1 v/v)

Step-by-Step Workflow:

  • Stoichiometry Calculation: Calculate a 1:1 molar ratio. Adamantane forms a 1:1 complex with

    
    -CD.[2]
    
    • Note: If the drug has two adamantane groups, use a 1:2 (Drug:CD) ratio.

  • Physical Mixing: Place the

    
    -CD in a mortar. Add the API slowly while mixing to ensure homogeneity.
    
  • Wetting (The Critical Step): Add the solvent mixture dropwise to the powder blend.

    • Target Consistency: A thick, paste-like slurry. Do not over-dilute.

  • Kneading: Grind the paste vigorously with a pestle for 45–60 minutes .

    • Why? The mechanical energy overcomes the lattice energy of the adamantane crystal, forcing it into the CD cavity.

    • Observation: The paste will dry out; add solvent drops periodically to maintain consistency.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Pulverization: Sieve the dried mass through a #60 mesh screen.

Validation (QC): Perform 1H-NMR . A chemical shift change in the adamantane protons (typically


 1.6–2.0 ppm region) confirms inclusion. Uncomplexed mixtures will not show this shift.

Strategy B: Lipid-Based Delivery (SEDDS)[3]

If the compound is too lipophilic (LogP > 5) or the dose is too high for Cyclodextrins, a Self-Emulsifying Drug Delivery System (SEDDS) is the alternative. This solubilizes the drug in an oil phase that spontaneously emulsifies in the gut.

Protocol: Construction of Pseudo-Ternary Phase Diagram

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizes the adamantane.

  • Surfactant: Tween 80 (Polysorbate 80) - High HLB for emulsification.

  • Co-Surfactant: PEG 400 or Transcutol P - Reduces interfacial tension.

Step-by-Step Workflow:

  • Solubility Screening: Add excess API to 2 mL of various oils (Capryol 90, Labrafil, Oleic Acid). Vortex and equilibrate for 48h. Analyze supernatant by HPLC to select the oil with maximum solubility.

  • Surfactant Mixing: Prepare a mixture of Surfactant (

    
    ) and Co-Surfactant at ratios of 1:1, 2:1, and 3:1.
    
  • Titration:

    • Aliquot the Oil phase into vials.

    • Add

      
       to the oil at ratios (1:9, 2:8, ... 9:1).
      
    • Titrate with water dropwise under moderate stirring.

  • Visual Assessment: Record the point where the mixture turns from clear/translucent (Microemulsion) to turbid (Emulsion) or separates.

  • Selection: Choose a formulation in the "Microemulsion" region (clear upon water dilution) that holds the required dose of API.

Strategy C: Salt Engineering

While the adamantane group is neutral, the piperazine nitrogens allow for salt formation. However, avoid simple Hydrochloride (HCl) salts if the LogP is high.

  • The Risk: HCl salts often exhibit the "Common Ion Effect" in the stomach (high Cl- concentration) and may convert to a metastable gel or precipitate as the free base immediately upon entering the duodenum (pH 6.8).

  • The Solution: Use bulky organic counter-ions like Tosylate , Mesylate , or Maleate . These lipophilic counter-ions can improve the apparent lipophilicity of the salt, making it more compatible with lipid-rich bile micelles, preventing rapid precipitation.

Visualizing the Decision Process

The following logic gate determines the optimal formulation path based on the specific properties of your adamantane-piperazine derivative.

FormulationStrategy Start Start: Adamantane-Piperazine API CheckLogP Check LogP & Dose Start->CheckLogP IsLogPZw LogP < 4.5 Dose < 50mg CheckLogP->IsLogPZw IsLogPHigh LogP > 4.5 Dose > 50mg CheckLogP->IsLogPHigh CD_Strategy STRATEGY A: Beta-Cyclodextrin Inclusion IsLogPZw->CD_Strategy Yes Kneading Protocol: Kneading Method (1:1 Stoichiometry) CD_Strategy->Kneading SEDDS_Strategy STRATEGY B: Lipid System (SEDDS) IsLogPHigh->SEDDS_Strategy Yes SaltCheck Is Melting Point > 250°C? IsLogPHigh->SaltCheck No (Intermediate) PhaseDiagram Protocol: Pseudo-Ternary Phase Diagram SEDDS_Strategy->PhaseDiagram SaltCheck->CD_Strategy No Salt_Strategy STRATEGY C: Organic Salt Formation (Mesylate/Tosylate) SaltCheck->Salt_Strategy Yes (High Lattice Energy)

Figure 1: Formulation Decision Tree for Adamantane-Piperazine derivatives based on lipophilicity and dose constraints.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Dissolution Media (pH 6.8) Piperazine deprotonation leads to "crash out" of the adamantane core.Switch to Strategy A (CD Complex). The CD cavity protects the adamantane regardless of pH.
Low Drug Loading in SEDDS Adamantane crystallinity is too high for the oil phase.Add a co-solvent (e.g., Ethanol 10%) or switch to a supersaturable SEDDS (add HPMC as a precipitation inhibitor).
Incomplete Inclusion in CD Insufficient mixing time or wrong solvent ratio.Increase kneading time to 60 mins. Ensure the paste is not too wet (loss of shear force).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews. Link

  • Jiao, H., et al. (2023).[6] Discovery of novel arylamide derivatives containing piperazine moiety... (Discussion on pKa modulation). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). Physicochemical Properties of Piperazine Salts. Link

Sources

Application

Using 1-(3-Methyl-1-adamantyl)piperazine as a fragment in fragment-based drug design

Subject: Utilizing 1-(3-Methyl-1-adamantyl)piperazine as a High-Fsp³ Scaffold Abstract This application note details the strategic deployment of 1-(3-Methyl-1-adamantyl)piperazine (hereafter referred to as MAP ) within F...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Utilizing 1-(3-Methyl-1-adamantyl)piperazine as a High-Fsp³ Scaffold

Abstract

This application note details the strategic deployment of 1-(3-Methyl-1-adamantyl)piperazine (hereafter referred to as MAP ) within Fragment-Based Drug Design (FBDD) campaigns. Unlike traditional aromatic fragments, MAP offers a rigid, aliphatic, three-dimensional core (high Fraction of


 hybridized carbons, or 

) combined with a polarizable growth vector. This guide addresses the specific challenges of using diamondoid fragments—primarily solubility and aggregation—and provides validated protocols for QC, Ligand-Observed NMR screening, and hit-to-lead chemical evolution.
Strategic Rationale: The "Escape from Flatland"

In modern FBDD, libraries are often dominated by planar, aromatic systems. While these are easy to synthesize, they often fail to capture the globular nature of protein sub-pockets. MAP serves as a "privileged structure" for three key reasons:

  • Volumetric Filling: The adamantane cage (diameter ~7 Å) is a perfect geometric match for hydrophobic pockets in GPCRs, ion channels, and viral envelope proteins.

  • Symmetry Breaking: Unsubstituted adamantane is highly symmetric (

    
    ), resulting in poor NMR spectral resolution. The 3-methyl group  in MAP desymmetrizes the cage, splitting the proton signals. This allows for precise epitope mapping  via STD-NMR, enabling researchers to determine exactly which face of the cage interacts with the protein.
    
  • The Piperazine Handle: The secondary amine (

    
    ) improves aqueous solubility compared to pure adamantane and serves as a verified "growth vector" for rapid library expansion.
    
Physicochemical Profile
PropertyValueImplication for FBDD
Molecular Weight 234.38 DaIdeal fragment size (<300 Da).
cLogP ~2.5 - 3.2Lipophilic; requires careful DMSO stock management.
H-Bond Donors/Acceptors 1 / 2Piperazine nitrogen acts as a key anchor point.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon binding.
Topological Polar Surface Area 15.3 ŲExcellent blood-brain barrier (BBB) permeability potential.
Pre-Screening Protocols: Quality Control & Solubility

Critical Warning: Adamantane derivatives are prone to forming colloidal aggregates in aqueous buffer. These aggregates can sequester proteins, leading to false-positive inhibition (promiscuous binding). You must validate solubility prior to screening.

Protocol A: Nephelometry-Based Solubility Assay

Objective: Determine the maximum soluble concentration in assay buffer.

  • Stock Prep: Dissolve MAP to 100 mM in

    
    -DMSO. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Buffer Prep: Prepare the screening buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl). Note: Avoid detergents like Tween-20 in this step as they mask aggregation.

  • Dilution Series:

    • Prepare a 96-well plate with buffer.

    • Spike DMSO stock to final concentrations: 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM.

    • Ensure final DMSO concentration is constant (e.g., 2%).

  • Incubation: Shake plate at 500 rpm for 2 hours at RT.

  • Readout: Measure light scattering (nephelometry) or Absorbance at 600 nm.

  • Validation: Any well with signal > 2x background is considered aggregated.

    • Acceptance Criteria: MAP is typically soluble up to 500 µM in standard buffers. If aggregation occurs, reduce concentration to 200 µM for NMR screening.

Screening Protocol: Ligand-Observed NMR

Ligand-Observed NMR (specifically Saturation Transfer Difference, or STD) is the gold standard for detecting MAP binding. The large number of protons on the adamantane cage generates a strong NOE signal, making this technique highly sensitive.

Protocol B: STD-NMR Setup for MAP

Objective: Detect binding and map the interaction epitope.[1][2]

Reagents:

  • Target Protein: 5–10 µM (recombinant, purified).

  • Ligand (MAP): 200–500 µM (excess ratio 50:1 to 100:1).

  • Probe:

    
     buffer or 
    
    
    
    with 10%
    
    
    .

Pulse Sequence Parameters (Bruker/Varian standard):

  • On-Resonance Irradiation: Set frequency to -0.5 ppm or 7.0 ppm (ensure no ligand signals are hit). The methyl group of MAP typically resonates upfield (~0.8 ppm), so avoid irradiation near 0-1 ppm.

  • Off-Resonance Irradiation: Set to 30 ppm (control).

  • Saturation Train: Use a train of Gaussian pulses (50 ms) for a total saturation time of 2.0 seconds .

  • Spin Lock: Apply a

    
     filter (30 ms) to suppress protein background signals.
    

Data Analysis:

  • Difference Spectrum: Subtract On-Resonance from Off-Resonance.

  • Epitope Mapping:

    • Methyl Signal: If the methyl group (singlet/doublet ~0.8 ppm) shows the strongest STD effect (highest % intensity change), the hydrophobic pocket is likely deep and narrow, accommodating the "tip" of the molecule.

    • Piperazine Signal: If the piperazine protons (multiplets ~2.8-3.0 ppm) show strong STD, the interaction is likely driven by electrostatic interactions at the pocket entrance.

Visualizing the Workflow

The following diagram illustrates the critical decision matrix when using MAP in an FBDD campaign.

MAP_Workflow Start Library Selection: 1-(3-Methyl-1-adamantyl)piperazine QC QC: Solubility & Aggregation (DLS / Nephelometry) Start->QC QC->Start Fail (Aggregate) Screen Primary Screen: STD-NMR / WaterLOGSY QC->Screen Pass (>200 µM soluble) Decision Is Methyl Signal Dominant in STD? Screen->Decision Binding Detected Path_Hydro Deep Hydrophobic Fit (Adamantane Core Driven) Decision->Path_Hydro Yes Path_Polar Surface Interaction (Piperazine Driven) Decision->Path_Polar No Chem_Grow Hit-to-Lead Chemistry: Piperazine N-Functionalization Path_Hydro->Chem_Grow Grow via Amide Coupling Path_Polar->Chem_Grow Link via Reductive Amination

Figure 1: Decision matrix for processing the MAP fragment from library selection to chemical evolution.

Hit-to-Lead Evolution: Chemical Vectors

Once MAP is identified as a hit, the secondary amine of the piperazine ring becomes the obligate handle for "Fragment Growing."

Synthetic Pathways Table
Reaction TypeReagent ClassOutcomeStrategic Goal
Amide Coupling Carboxylic Acids (

)
Amide Reach adjacent sub-pockets; introduce H-bond acceptors.
Reductive Amination Aldehydes (

)
Tertiary Amine Maintain basicity; increase flexibility of the linker.
Sulfonylation Sulfonyl Chlorides (

)
Sulfonamide Rigidify the linker; target specific residues (e.g., Arginine).
Urea Formation Isocyanates (

)
Urea Introduce dual H-bond donor/acceptor motif.
Case Study Application: Viral Channel Blocker

Scenario: Targeting the M2 proton channel of Influenza A.

  • Hit: MAP binds to the pore (validated by STD-NMR).

  • Issue:

    
     is weak (200 µM).
    
  • Evolution: The piperazine nitrogen points toward the channel exit (solvent).

  • Chemistry: React MAP with a small polar aldehyde via reductive amination to add a "tail" that interacts with Asp44 at the channel mouth, improving affinity to low µM range.

References
  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]

  • Erlanson, D. A., et al. (2016).[3] "Twenty years on: the impact of fragments on drug discovery."[3][4] Nature Reviews Drug Discovery. [Link]

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

  • Lepre, C. A. (2011). "Library design and characterization for fragment-based drug discovery." Methods in Enzymology. [Link]

  • Zoidis, G., et al. (2015). "Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity." European Journal of Medicinal Chemistry. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methyl-1-adamantyl)piperazine

Topic: Optimization of N-alkylation of piperazine with 1-bromo-3-methyladamantane. Case ID: ADM-PIP-003 Status: Solved / Guide Available Analyst: Senior Application Scientist, Process Chemistry Division Strategic Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-alkylation of piperazine with 1-bromo-3-methyladamantane. Case ID: ADM-PIP-003 Status: Solved / Guide Available Analyst: Senior Application Scientist, Process Chemistry Division

Strategic Overview: The Mechanistic Reality

To improve the yield of 1-(3-Methyl-1-adamantyl)piperazine , one must first accept that this is not a standard SN2 alkylation. The adamantane cage structure sterically blocks back-side attack. Therefore, this reaction proceeds almost exclusively via an SN1 mechanism .

The rate-determining step is the ionization of the carbon-bromine bond to form a tertiary carbocation at the bridgehead. The 3-methyl group provides inductive stabilization (hyperconjugation) to this cation, making it more stable than the unsubstituted adamantyl cation, but also more prone to competitive elimination if conditions are too basic or thermal control is poor.

Key Success Factors
  • Thermodynamics: High thermal energy is required to overcome the activation barrier for C-Br bond cleavage.

  • Stoichiometry: Piperazine acts as both the nucleophile and the base. A massive excess is required to prevent the formation of the N,N'-bis(adamantyl) byproduct.

  • Solvation: The solvent must stabilize the transition state (polar) but dissolve the highly lipophilic adamantane starting material.

Troubleshooting Guide (Q&A)

Q1: My conversion is stuck at <50% even after 24 hours. What is wrong?

Diagnosis: Insufficient thermal activation or poor solvent polarity. Technical Explanation: The generation of the 3-methyl-1-adamantyl cation is endothermic. If you are refluxing in low-boiling solvents like THF (66°C) or even acetonitrile (82°C), you may not be reaching the necessary activation energy for efficient ionization. Solution:

  • Switch Solvent: Move to Toluene (110°C), Xylene (140°C), or Diglyme (162°C).

  • Sealed Vessel: If you must use lower-boiling solvents for solubility reasons, run the reaction in a pressure tube/autoclave at 120–140°C.

Q2: I am seeing a large spot on TLC that corresponds to the bis-substituted impurity. How do I stop this?

Diagnosis: Localized low concentration of piperazine. Technical Explanation: Once the mono-substituted product is formed, it is still a nucleophile. If the concentration of free adamantyl cation encounters the product instead of free piperazine, the bis-impurity forms. Solution:

  • Kinetic Control: Increase the Piperazine:Bromide ratio to 5:1 or 10:1 .

  • Reverse Addition: Do not add piperazine to the bromide. Dissolve the piperazine (the large excess) in the hot solvent first, then slowly add the adamantyl bromide solution. This ensures the bromide always enters an environment rich in unreacted piperazine.

Q3: The reaction mixture turns into a solid block or thick slurry. How do I handle this?

Diagnosis: Precipitation of Piperazine Hydrobromide (HBr salt). Technical Explanation: As the reaction proceeds, HBr is released and immediately captured by the excess piperazine, forming an insoluble salt in non-polar solvents like toluene. Solution:

  • Mechanical: Ensure vigorous overhead stirring (magnetic stirring often fails here).

  • Workup: Do not filter immediately. The product might be trapped in the cake. Quench with aqueous NaOH to free the base before separation.

Optimized Experimental Protocol

Target Scale: 10 mmol (approx. 2.3 g of bromide) Expected Yield: 75–85%

Reagents
ComponentEquivalentsRole
1-Bromo-3-methyladamantane 1.0 eqElectrophile
Piperazine (Anhydrous) 8.0 eqNucleophile & Base
Toluene (or Xylene) 10 VolumesSolvent
2M NaOH (aq) N/AWorkup Base
Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve Piperazine (8.0 eq) in Toluene (8 vol) .

  • Heat: Heat the mixture to reflux (110°C). Ensure the piperazine is fully dissolved/molten.

  • Addition: Dissolve 1-Bromo-3-methyladamantane (1.0 eq) in the remaining Toluene (2 vol) . Add this solution dropwise to the refluxing piperazine over 30–60 minutes.

    • Why? This maintains a high local concentration of piperazine relative to the bromide.

  • Reaction: Reflux vigorously for 12–16 hours.

    • Monitoring: Check TLC (eluent: MeOH/DCM 1:9 + 1% NH4OH). Look for the disappearance of the non-polar bromide spot.

  • Workup (The "pH Swing"):

    • Cool to room temperature.[1]

    • Add Water and 2M NaOH to adjust pH > 12. (This ensures all piperazine and product are free bases).

    • Separate the organic layer.[2][3]

    • Critical Wash: Wash the organic layer 3x with Water .

      • Why? Piperazine is highly water-soluble; the lipophilic adamantyl product is not. This washes away the 7 equivalents of excess piperazine.

  • Purification:

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • If purity is <95%, recrystallize from Hexane/Ethyl Acetate or convert to the HCl salt (add HCl in ether) which precipitates cleanly.

Visualizations

Figure 1: Reaction Mechanism (SN1 Pathway)

Caption: The reaction relies on the thermal ionization of the adamantyl bromide. The 3-methyl group stabilizes the bridgehead cation, facilitating the attack by the nucleophilic piperazine.

SN1_Pathway Reactant 1-Bromo-3-methyladamantane TS Transition State [Carbocation Formation] Reactant->TS Heat (>100°C) Intermediate 3-Methyl-1-adamantyl Cation TS->Intermediate -Br⁻ Attack Nucleophilic Attack (Excess Piperazine) Intermediate->Attack Slow Addition SideProduct Bis-substituted Impurity Intermediate->SideProduct Low Piperazine Conc. Product 1-(3-Methyl-1-adamantyl) piperazine Attack->Product -H⁺

Figure 2: Purification Logic Flow

Caption: The "pH Swing" and water wash strategy is the most efficient method to remove the large excess of unreacted piperazine without column chromatography.

Workup_Flow Mix Crude Reaction Mixture (Product + Excess Piperazine + HBr Salts) Quench Add 2M NaOH (pH > 12) Mix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Toluene) Contains: Product + Some Piperazine PhaseSep->OrgLayer AqLayer Aqueous Layer Contains: NaBr + Salts PhaseSep->AqLayer Wash Wash 3x with Water OrgLayer->Wash FinalOrg Final Organic Phase (Product Only) Wash->FinalOrg WasteAq Aqueous Waste (Removes Excess Piperazine) Wash->WasteAq Piperazine partitions to water

References

  • BenchChem Technical Support. (2025).[1][4] A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. Retrieved from

  • Morat, D., et al. (1959). Method for preparing 1-methylpiperazine. US Patent 2,905,673.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Adger, B., et al. (1991). Process for the preparation of 1-adamantane derivatives. US Patent 5,015,758. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • ChemicalBook. (2024). 1-(3-Methyl-1-adamantyl)piperazine Product Properties and Synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 1-(3-Methyl-1-adamantyl)piperazine

This technical guide addresses the purification of 1-(3-Methyl-1-adamantyl)piperazine , a compound featuring a lipophilic adamantane cage fused with a polar, basic piperazine ring. This unique "amphiphilic" structure cre...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 1-(3-Methyl-1-adamantyl)piperazine , a compound featuring a lipophilic adamantane cage fused with a polar, basic piperazine ring. This unique "amphiphilic" structure creates specific challenges in solvent selection, often leading to "oiling out" rather than crystallization.

The following guide prioritizes salt formation as the most reliable purification strategy, as the free base is frequently a low-melting waxy solid or oil.

Module 1: Solubility Profiling & Solvent Logic

The Chemical Challenge

This molecule presents a conflict in solubility:

  • The Adamantane Cage: Highly lipophilic (greasy).[1] Soluble in hexanes, toluene, and DCM.

  • The Piperazine Ring: Polar and basic.[2] Soluble in alcohols and water (if protonated).[1]

  • The Methyl Group: Introduces asymmetry to the adamantane cage, lowering the melting point compared to the unsubstituted parent, making the free base difficult to crystallize.

Recommendation: Do not attempt to recrystallize the free base if purity is critical. Convert it to a salt (HCl or Maleate) to increase the melting point and lattice energy.[1]

Solvent Decision Matrix

Use this logic flow to select your initial solvent system based on your current material state.

SolventSelection Start Starting Material State CrudeOil Crude Oil / Waxy Solid (Free Base) Start->CrudeOil CrudeSalt Crude Solid (HCl/Maleate Salt) Start->CrudeSalt Decision1 Can you form salt? CrudeOil->Decision1 SolventC Ethanol / Acetone CrudeSalt->SolventC YesSalt Convert to HCl (Recommended) Decision1->YesSalt Yes NoSalt Keep as Free Base Decision1->NoSalt No SolventB Isopropanol (IPA) / Et2O YesSalt->SolventB SolventA Hexane / Ethyl Acetate (Start 10:1) NoSalt->SolventA Result Target: White Crystalline Solid SolventA->Result SolventB->Result SolventC->Result

Figure 1: Decision tree for selecting the optimal purification route based on the form of the starting material.

Module 2: Recommended Solvent Systems

Table 1: Solvent Performance Data

Data derived from structural analogs (Adamantyl-amines) and general piperazine solubility profiles.

Solvent SystemMaterial StateSolubilization PowerCrystallization RiskComments
Isopropanol (IPA) HCl SaltHigh (Hot) / Low (Cold)LowGold Standard. Best balance of polarity for the salt form.[1]
Ethanol / Diethyl Ether HCl SaltVery HighMediumGood for "crashing out" product if IPA fails. Use Et2O as anti-solvent.
Water HCl SaltExcessiveHigh (Loss of yield)Only use for final polishing of highly impure salts.[1]
Hexane / Ethyl Acetate Free BaseModerateHigh (Oiling out)Only use if you must isolate the free base.[1] Start with pure Hexane.
Acetonitrile Maleate SaltModerateLowExcellent for removing colored impurities.

Module 3: Step-by-Step Purification Protocols

Protocol A: Purification via HCl Salt Formation (Primary Recommendation)

This method purifies the compound by exploiting the high lattice energy of the hydrochloride salt, rejecting non-basic adamantane impurities.

Reagents:

  • Crude 1-(3-Methyl-1-adamantyl)piperazine[3]

  • 2M HCl in Diethyl Ether (or Dioxane)[1]

  • Isopropanol (IPA)

  • Diethyl Ether (Anti-solvent)

Procedure:

  • Dissolution: Dissolve the crude free base in a minimal amount of dry Diethyl Ether or DCM.

  • Salt Formation: Cool the solution to 0°C. Dropwise add 2M HCl in Ether. A white precipitate should form immediately.

    • Note: If it forms a gum, scratch the glass vigorously or sonicate.

  • Isolation: Filter the crude salt.

  • Recrystallization:

    • Place the crude salt in a flask.

    • Add Isopropanol (IPA) and heat to boiling (82°C).

    • Add IPA dropwise until the solid just dissolves.

    • Crucial Step: If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil). Then cool to 4°C in a fridge.

  • Collection: Filter crystals and wash with cold Ether.

Protocol B: Free Base Recrystallization (Secondary Option)

Use this only if the free base is a solid with a melting point >50°C.[1]

Reagents:

  • Hexane (HPLC Grade)

  • Ethyl Acetate (EtOAc)[1]

Procedure:

  • Slurry: Suspend the crude solid in pure Hexane (10 mL per gram).

  • Heating: Heat to reflux (68°C).

  • Titration: If it does not dissolve, add EtOAc dropwise through the condenser until clear.

  • Cooling: Cool very slowly. Rapid cooling will trap impurities in an oil.

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid layer) instead of crystallizing. What happened?

Cause: The temperature dropped too quickly, or the solvent polarity was too far from the product's "sweet spot." This is common with adamantane derivatives due to their greasy nature. Fix:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

  • Scratch the inner wall of the flask with a glass rod.

  • Add Anti-solvent: If using alcohol, add diethyl ether dropwise until slightly turbid, then let it sit undisturbed.

Q2: I have unreacted adamantane precursors (e.g., bromoadamantane) in my product.

Cause: These are highly lipophilic and non-basic. Fix: Use Protocol A (Salt Formation) . The adamantane precursors will not form salts and will remain dissolved in the ether wash during the initial salt formation step. They are easily washed away from the piperazine-HCl precipitate.

Q3: The crystals are hygroscopic (turning sticky in air).[1]

Cause: Piperazine salts can be hygroscopic, or excess acid is trapped. Fix:

  • Dry the crystals in a vacuum oven at 40°C over P₂O₅ or silica gel.

  • Recrystallize from anhydrous Ethanol/Ether to remove water.

References

  • Organic Syntheses. (1973).[1] Adamantane. Coll. Vol. 5, p. 16. (Provides baseline solubility data for the adamantane cage: soluble in hydrocarbons, insoluble in water).

  • National Institutes of Health (PubChem). 1-(2-Adamantyl)piperazine. (Structural analog data used to infer solubility profiles of the methyl-variant).[1]

  • BenchChem Protocols. Purification of Piperazine Derivatives. (General protocols for recrystallizing piperazine salts using Ethanol/DCM mixtures). Note: URL is a representative placeholder for general vendor protocols.

  • Jefferson Chemical Co Inc. (1962).[1][4] Method for the preparation of piperazine monohydrochloride. US Patent 3,023,211.[4] (Foundational text on separating piperazine salts from impurities).

Sources

Troubleshooting

Troubleshooting low solubility of adamantyl piperazines in aqueous media

The following technical support guide addresses the solubility challenges associated with adamantyl piperazines . This class of molecules presents a classic medicinal chemistry paradox: a highly polar, ionizable piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges associated with adamantyl piperazines . This class of molecules presents a classic medicinal chemistry paradox: a highly polar, ionizable piperazine head group tethered to a rigid, lipophilic adamantane "cage."

Executive Summary: The Physicochemical Paradox

Adamantyl piperazines typically fall into BCS Class II (Low Solubility, High Permeability). The adamantane moiety is a diamondoid cage (


) that acts as a "grease ball," driving the LogP up (often > 4.0), while the piperazine ring provides two basic nitrogen centers (

,

).

Most solubility failures arise from treating these molecules solely as amines (relying on pH) while ignoring the dominant hydrophobic effect of the adamantane cage, or vice versa.

📂 Ticket #101: Precipitation at Physiological pH (7.4)

User Query: "My compound dissolves in 0.1N HCl, but when I buffer it to pH 7.4 for my cell assay, it precipitates immediately. Why?"

🔧 Diagnosis & Solution

Root Cause: You are hitting the Intrinsic Solubility Limit (


) .
At pH 1-2, the piperazine nitrogens are fully protonated (

), allowing the ionic charge to overcome the crystal lattice energy. At pH 7.4, the molecule is likely close to its

(approx 9.7). While partially ionized, the lipophilic drag of the adamantane cage dominates. The uncharged species concentration exceeds

, causing precipitation.

The Fix: The "Salt-pH" Balance Do not rely on simple pH adjustment. You must stabilize the cation.

Step-by-Step Protocol:

  • Calculate

    
    :  Determine the pH of maximum solubility (pH where the salt solubility product 
    
    
    
    is reached).
  • Switch Counter-ions: HCl salts of adamantanes can have high lattice energies (tight packing).

    • Try:Methanesulfonate (Mesylate) or Tosylate . These large, organic counter-ions disrupt the crystal lattice more effectively than small chlorides, lowering the melting point and increasing solubility.

  • Buffer Capacity: Ensure your assay buffer (HEPES/PBS) concentration is

    
    . The precipitation might be caused by a local pH crash as your acidic stock hits the buffer.
    

Senior Scientist Note: If you must work at pH 7.4 and salts fail, you have moved from a "pH problem" to a "hydrophobic effect problem." See Ticket #102.

📂 Ticket #102: The "Magic Bullet" (Cyclodextrins)

User Query: "Salts didn't work. I need a formulation for IV injection or high-concentration stock. DMSO is toxic to my cells."

🔧 Diagnosis & Solution

Root Cause: The hydrophobic surface area of the adamantane cage is too large for water networks to accommodate, regardless of the piperazine charge. The Fix: Host-Guest Complexation. Adamantane is the thermodynamic ideal guest for


-Cyclodextrin (

-CD)
. The adamantane cage diameter (

) fits with high steric complementarity into the

-CD cavity (internal diameter

), forming a stable 1:1 inclusion complex with binding constants (

) often exceeding

.

Protocol: Preparation of Adamantyl-Piperazine/HP-


-CD Complex 
Use Hydroxypropyl-

-Cyclodextrin (HP-

-CD) for higher aqueous solubility than native

-CD.
  • Molar Ratio: Target a 1:2 (Drug:CD) molar ratio to ensure complete encapsulation and account for equilibrium.

  • The "Kneading" Method (Solid State):

    • Mix the drug and HP-

      
      -CD in a mortar.
      
    • Add a minimum amount of water/ethanol (1:1) to form a paste.[1]

    • Knead vigorously for 30–45 minutes. (The mechanical energy overcomes the activation energy for inclusion).

    • Dry the paste under vacuum.[1] The resulting amorphous powder dissolves rapidly in water.

  • The Solution Method (In Situ):

    • Dissolve HP-

      
      -CD in water (20% w/v).
      
    • Add the adamantyl piperazine slowly with vigorous stirring.

    • Heat to 50°C for 2 hours, then cool to RT. Filter through 0.22

      
      m.
      

📂 Ticket #103: "Oiling Out" During Synthesis

User Query: "During workup, my product separates as a sticky oil at the bottom of the flask instead of crystallizing."

🔧 Diagnosis & Solution

Root Cause: Liquid-Liquid Phase Separation (LLPS). Adamantyl piperazines often have low melting points in their free-base form. When generated in water, the hydrophobic adamantane moieties aggregate, excluding water, while the polar piperazines prevent full crystallization.

The Fix:

  • Cosolvent Crystallization: Do not use pure water. Use a mixture of Isopropanol (IPA) and Water (9:1) . The IPA solubilizes the "oil" phase, allowing organized nucleation.

  • Anti-solvent Addition: Dissolve the oil in a minimum volume of Acetone, then slowly add cold Diethyl Ether or Hexane to induce precipitation of the free base.

📊 Summary Data: Solubilization Strategy Matrix

MethodSuitability for Adamantyl PiperazinesProsCons
pH Adjustment (< 5) HighSimple, cheap.Incompatible with many biological assays; risk of precipitation upon injection.
Mesylate Salt HighLowers melting point; better than HCl for lipophilic amines.Requires synthesis step; may be hygroscopic.
HP-

-Cyclodextrin
Optimal Specifically masks the adamantane cage; physiological pH compatible.Increases formulation bulk; requires equilibrium time.
Cosolvent (DMSO) ModerateUniversal solvent.Cytotoxic >0.1%; causes protein precipitation in assays.

📈 Visual Troubleshooting Workflows

Solubility Decision Tree

This logic flow guides you through the selection of the correct solubilization method based on your experimental constraints.

Solubility_Troubleshooting Start Start: Insoluble Adamantyl Piperazine Check_pH Can you work at pH < 5? Start->Check_pH Acidify Acidify (HCl/Citrate) Check_pH->Acidify Yes Check_Bio Is it for Bio-Assay (Cells/Animals)? Check_pH->Check_Bio No Acidify->Check_Bio If Precipitates Salt_Screen Switch Salt Counterion (Try Mesylate/Tosylate) Check_Bio->Salt_Screen No (Chemistry only) Cyclodextrin Use HP-β-Cyclodextrin (Host-Guest Complex) Check_Bio->Cyclodextrin Yes (Preferred) Salt_Screen->Cyclodextrin If Salt Fails Cosolvent Use DMSO/PEG400 (Check Toxicity) Cyclodextrin->Cosolvent If CD Fails

Caption: Decision matrix for solubilizing adamantyl piperazines. Note the central role of Cyclodextrins for biological applications.

The Host-Guest Mechanism

Understanding why


-CD works is critical. The adamantane cage is the thermodynamic driver.

Host_Guest_Mechanism Adamantane Adamantyl Piperazine (Hydrophobic Cage) Complex Inclusion Complex (Soluble) Adamantane->Complex Kd ~ 10^-4 M Enthalpy Driven BetaCD β-Cyclodextrin (Hydrophobic Cavity) BetaCD->Complex

Caption: The 1:1 inclusion complex formation. The adamantane cage displaces high-energy water from the CD cavity.

📚 References

  • Crommelin, D. J., et al. (2021).[2] Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PMC. Link

    • Relevance: Establishes the thermodynamic binding constants (

      
      ) for adamantane/
      
      
      
      -CD complexes.
  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Adamantane Derivatives. BenchChem. Link

    • Relevance: Provides protocols for cosolvent systems and solid dispersions specific to adamantane.

  • Khalili, F., et al. (2009).[3] pKa Values of Some Piperazines at 298 K. Journal of Chemical & Engineering Data. Link

    • Relevance: Authoritative source for piperazine pKa values (5.35 and 9.73), essential for pH adjustment strategies.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Relevance: Foundational text on selecting counter-ions (Mesylate vs. HCl) for lipophilic bases.

  • Vardanyan, R., & Hruby, V. (2014). Synthesis and Characterization of Adamantan-1-Amine Complexes. Link

    • Relevance: Discusses the coordination and solubility behavior of adamantane amines in various media.

Sources

Optimization

Removing unreacted piperazine from adamantane coupling reactions

Guide: ATR-001: Post-Coupling Purification Topic: Strategies for the Removal of Unreacted Piperazine from Adamantane Coupling Reactions As a Senior Application Scientist, I've frequently assisted researchers in tackling...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: ATR-001: Post-Coupling Purification

Topic: Strategies for the Removal of Unreacted Piperazine from Adamantane Coupling Reactions

As a Senior Application Scientist, I've frequently assisted researchers in tackling one of the most common hurdles in the synthesis of adamantane-piperazine conjugates: the removal of excess piperazine post-reaction. The use of excess piperazine is a standard strategy to maximize mono-substitution and prevent the formation of di-adamantyl piperazine by-products[1][2]. However, its high boiling point and basicity can make its removal from the lipophilic adamantane product challenging.

This guide provides a structured, in-depth approach to troubleshooting this specific purification challenge, moving from common workup procedures to more advanced techniques for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove a large excess of unreacted piperazine?

The most widely employed and often simplest method is a liquid-liquid acid-base extraction .[3]

The Chemistry Behind It: Piperazine is a di-basic amine with two nitrogen atoms that can be readily protonated. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you convert the free-base piperazine into its hydrochloride salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your typically non-polar, bulky adamantane-containing product remains in the organic layer.[4][5] This allows for a clean separation using a separatory funnel.

Workflow Diagram: Basic Acid-Base Extraction

G start_node Crude Reaction Mixture (Adamantane Product + Excess Piperazine in Organic Solvent) process_node process_node start_node->process_node Add to Separatory Funnel Add 1M HCl (aq) decision_node decision_node process_node->decision_node Shake & Separate Layers output_node output_node decision_node->output_node Organic Layer (Contains Product) waste_node waste_node decision_node->waste_node Aqueous Layer (Contains Piperazine HCl Salt) G cluster_final Final Purification start_node Start: Crude Reaction Mixture q_node1 Is the product stable to dilute acid? start_node->q_node1 Assess Product Properties q_node q_node p_node p_node f_node f_node q_node2 Is the product insoluble in water/brine? q_node1->q_node2 Yes p_node1 Bulk Removal Options q_node1->p_node1 No q_node2->p_node1 No f_node1 Standard Acid-Base Extraction q_node2->f_node1 Yes f_node2 f_node2 p_node1->f_node2 Use Scavenger Resin (Protocol 1) f_node3 f_node3 p_node1->f_node3 Use Selective Precipitation (Protocol 2) q_node3 Is purity >99% required? f_node1->q_node3 f_node2->q_node3 f_node3->q_node3 f_node4 Column Chromatography (with basic modifier) q_node3->f_node4 Yes f_node5 Recrystallization q_node3->f_node5 No, if solid

Sources

Troubleshooting

Technical Support Center: Reductive Amination for Methyl-Adamantyl Piperazine

Ticket ID: RA-ADAM-PIP-001 Subject: Optimization & Troubleshooting for N-(2-Adamantyl)-N'-methylpiperazine Synthesis Status: Active Support Tier: Level 3 (Senior Application Scientist) System Overview & Core Directive Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RA-ADAM-PIP-001 Subject: Optimization & Troubleshooting for N-(2-Adamantyl)-N'-methylpiperazine Synthesis Status: Active Support Tier: Level 3 (Senior Application Scientist)

System Overview & Core Directive

You are attempting to couple 2-Adamantanone (highly lipophilic, sterically bulky ketone) with N-methylpiperazine (secondary amine) via reductive amination.

The Challenge: The adamantane cage creates significant steric hindrance around the carbonyl carbon (


), making nucleophilic attack by the secondary amine slow. Standard protocols often fail here, resulting in low conversion or reduction of the ketone to 2-adamantanol.

The Solution: This guide provides two protocols:

  • Standard Protocol (STAB): For standard optimization.

  • Advanced Protocol (Ti-Mediated): For sterically compromised substrates where the Standard Protocol yields

    
    .
    

Critical Workflow Protocols

Protocol A: The "Standard" Method (STAB)

Best for: Initial screening and moderate steric hindrance.

Reagents:

  • 2-Adamantanone (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Imine Equilibrium: Dissolve 2-adamantanone and N-methylpiperazine in DCE (

    
    ). Add AcOH. Stir at RT for 1–2 hours.
    
    • Note: Unlike aldehydes, this ketone will likely not form a stable iminium species fully in situ without help, but AcOH catalyzes the hemiaminal formation.[1]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 16–24 hours.

    • Checkpoint: Monitor via LCMS. Look for M+1 (Target) vs. M+1 (Alcohol byproduct).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 30 mins to decompose boron complexes.
    
Protocol B: The "Heavy Duty" Method (Titanium Isopropoxide)

Best for: Stubborn adamantyl ketones or when Protocol A stalls.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.2 - 1.5 eq)
    
  • Reducing Agent:

    
     (in EtOH) or 
    
    
    
    [2]
  • Solvent: Neat (no solvent) or minimal THF

Step-by-Step:

  • Forced Dehydration: Combine 2-adamantanone and N-methylpiperazine neat (or in minimal THF). Add

    
    .
    
  • Activation: Stir under Argon at RT (or

    
     if solid) for 6–12 hours.
    
    • Mechanism:[2][3][4][5] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the enamine/iminium species despite the adamantyl steric bulk.

  • Dilution: Dilute the viscous mixture with absolute EtOH (or MeOH).

  • Reduction: Add

    
     (1.5 eq) cautiously. (Exothermic).[4]
    
  • Workup (Crucial): Quench with

    
     or Rochelle's Salt solution. A white precipitate (
    
    
    
    ) will form. Filter through Celite before extraction.

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision matrix for optimizing this specific reaction.

ReductiveAminationFlow Start Start: 2-Adamantanone + N-Me-Piperazine CheckSterics Assess Steric Bulk (Adamantane is High) Start->CheckSterics ProtocolChoice Select Protocol CheckSterics->ProtocolChoice MethodA Method A: STAB/AcOH (Standard) ProtocolChoice->MethodA First Attempt MethodB Method B: Ti(OiPr)4 (Forced) ProtocolChoice->MethodB If Method A Fails Monitor Monitor LCMS (4h) MethodA->Monitor MethodB->Monitor Result Outcome? Monitor->Result Success Target Product Formed >80% Conv. Result->Success Good Yield Stall Stalled: SM Remaining Result->Stall Low Conv. Byproduct Byproduct: 2-Adamantanol Result->Byproduct Reduction of Ketone ActionStall Switch to Method B (Force Imine) Stall->ActionStall ActionByprod Change Reducing Agent to NaBH3CN or Slow Addition of STAB Byproduct->ActionByprod ActionStall->MethodB

Figure 1: Decision tree for optimizing reductive amination of sterically hindered adamantyl ketones.

Troubleshooting Hub

Issue 1: "My reaction is stuck at 30% conversion."

Diagnosis: Steric hindrance is preventing the formation of the hemiaminal/iminium intermediate. The reducing agent is present, but there is no "active" substrate to reduce. Corrective Action:

  • Switch to Protocol B (Titanium). The Lewis acidity of

    
     coordinates to the carbonyl oxygen, making the carbon more electrophilic while simultaneously scavenging the water produced, driving the reaction forward.
    
  • Add Molecular Sieves (3Å or 4Å). If sticking with Protocol A, add activated powdered sieves to the reaction mixture before adding STAB.

Issue 2: "I see a large peak for 2-Adamantanol (M+1 = 153)."

Diagnosis: Direct reduction of the ketone. The reducing agent (STAB) is reducing the ketone faster than the amine can attack it. Corrective Action:

  • Pre-complexation Time: Increase the stir time of Ketone + Amine + Acid (or Ti) before adding the reducing agent.

  • Acidity Check: Ensure you are using Acetic Acid (1-2 eq). Protonation of the imine makes it reduced much faster than the ketone. If pH is neutral, the ketone reduction competes.

  • Reagent Swap: If using

    
    , switch to STAB or 
    
    
    
    .
    
    
    is often too aggressive for this specific transformation.[6]
Issue 3: "I have a terrible emulsion during workup."

Diagnosis: Amphiphilic nature of the product (lipophilic adamantane + polar piperazine) and/or residual boron/titanium complexes. Corrective Action:

  • Boron Quench: Use Rochelle’s Salt (Potassium Sodium Tartrate) solution instead of water/bicarb. Stir for 1 hour until layers clarify.

  • Titanium Quench: If using Protocol B, add

    
     to precipitate titanium as 
    
    
    
    . Filter the white solid through a Celite pad. Do not try to extract the slurry directly.

Comparative Data Table

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Titanium Isopropoxide (

)
Toxicity Low (Boric acid byproduct)High (Generates HCN)Low (

byproduct)
Steric Tolerance ModerateModerateHigh (Best for Adamantane)
Water Tolerance Low (Decomposes slowly)HighZero (Hydrolyzes instantly)
pH Requirement No pH adjustment needed (usually)Requires pH 6 (buffer)Neutral/Basic
Selectivity Excellent (Imine > Aldehyde > Ketone)GoodN/A (Activation agent only)

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent for STAB? A: No. STAB reacts rapidly with methanol to form trimethyl borate and sodium acetate, destroying the reagent. Use DCE (1,2-Dichloroethane) or THF. If solubility is an issue in DCE, use THF. If you must use methanol (e.g., for solubility), use


 or Pyridine-Borane instead.

Q: Why use N-methylpiperazine instead of Piperazine? A: Using unsubstituted piperazine often leads to bis-alkylation (two adamantyl groups attached to one piperazine) or polymerization. N-methylpiperazine has only one nucleophilic secondary amine, ensuring a clean 1:1 coupling.

Q: My LCMS shows the product mass, but NMR is messy. Why? A: Adamantane derivatives often crystallize poorly and hold onto solvent. Furthermore, the piperazine ring can undergo ring flips that broaden NMR signals at room temperature.

  • Fix: Run the NMR at elevated temperature (

    
    ) or convert the amine to an HCl salt (using 
    
    
    
    in ether) to isolate a clean solid.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." The Journal of Organic Chemistry.

  • BenchChem Technical Notes. (2025). "Troubleshooting Reductive Amination Reaction Conditions."

Sources

Optimization

Technical Support Center: High-Resolution NMR Analysis of Adamantane Scaffolds

Case ID: ADM-3M-RES-001 Topic: Resolving Signal Overlap in 3-Methyl-Adamantane Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary Welcome to the Advanced NMR Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ADM-3M-RES-001 Topic: Resolving Signal Overlap in 3-Methyl-Adamantane Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

Welcome to the Advanced NMR Support Center. You are likely here because your 1H NMR spectrum between 1.4 and 2.2 ppm looks like a "grease blob" rather than a resolved structural fingerprint.

The Problem: Adamantane derivatives possess a rigid, diamondoid cage structure.[1] While the 3-methyl substitution breaks the perfect


 symmetry of the parent adamantane, the resulting chemical environment differences are often smaller than the linewidths caused by extensive geminal and vicinal couplings (

and

). This results in severe spectral degeneracy.[1]

The Solution: We cannot rely on standard 1D Proton NMR.[1] We must exploit three orthogonal physical properties:

  • Electronic Environment: Using solvent anisotropy (ASIS) to induce shift dispersion.[1]

  • Carbon Dispersion: Using the 200-ppm range of

    
     to spread out proton signals (HSQC).
    
  • Spin Topology: Collapsing J-coupling (Pure Shift) or tracing spin networks (TOCSY).[1]

Module 1: Solvent Engineering (The "Benzene Effect")

User Question: I ran my sample in


 and the cage protons are a single overlapping multiplet. Should I try DMSO?

Technical Response: Do not jump straight to DMSO. For aliphatic cages like adamantane, Benzene-d6 (


)  is the superior choice for resolution enhancement due to the Aromatic Solvent Induced Shift (ASIS).[1]
The Mechanism

Benzene molecules form transient solvation complexes with the solute.[1] The magnetic anisotropy of the benzene ring creates a shielding cone.[1] Because the adamantane cage has a defined geometry, benzene molecules pack differently around the methyl group at position 3 versus the bridgehead protons.[1] This differential shielding often resolves the "blob" into distinct multiplets.[1]

Experimental Protocol: Solvent Titration

If pure


 does not fully resolve the signals, perform a titration:
  • Prepare Sample A: 5 mg in 600 µL

    
    .
    
  • Prepare Sample B: 5 mg in 600 µL

    
    .
    
  • Compare the aliphatic dispersion (measure

    
     between the most upfield and downfield cage signals).[1]
    
  • Advanced Step: If neither works, use a mixture. The "CS2/Benzene" trick (adding

    
    ) can sometimes amplify these shifts, though it is less common in modern pharma due to safety.[1]
    

Data Comparison: Solvent Effects on Aliphatic Dispersion

ParameterChloroform-d (

)
Benzene-d6 (

)
Why it matters?
Dispersion Mechanism Inductive/Polarity basedAnisotropic ShieldingBenzene "feels" the shape of the cage.[1]
Aliphatic Resolution Poor (Overlap likely)High (Shift spreading)

often separates axial/equatorial protons.[1]
Cost/Safety Low / ModerateHigh / CarcinogenUse

only for characterization, not routine QC.[1]

Module 2: The 2D Toolkit (Heteronuclear Resolution)

User Question: My 1D is still messy. Which 2D experiments are mandatory for assigning the 3-methyl position?

Technical Response: You must move to Multiplicity-Edited HSQC and HSQC-TOCSY . Standard HSQC is insufficient because you need to distinguish the


 (methine) bridgeheads from the 

(methylene) cage atoms.
Workflow Logic
  • Multiplicity-Edited HSQC: This phases

    
     and 
    
    
    
    signals positive (red) and
    
    
    signals negative (blue).
    • Result: You can immediately identify the methyl group (high intensity, red) and the four bridgehead methines (red). The remaining blue peaks are your cage methylenes.[1]

  • HSQC-TOCSY (The "Cage Walker"): This is the "killer app" for adamantanes.[1]

    • Mechanism:[1][2] Magnetization starts on a proton, transfers to its attached carbon (HSQC step), then transfers among the proton coupling network (TOCSY step).[1]

    • Application: It allows you to see which

      
       groups are physically connected to the specific bridgehead 
      
      
      
      you identified in step 1.[1]
Visualization: Assignment Logic Flow

AssignmentWorkflow Start Start: Unresolved 1D Spectrum SolventCheck Step 1: Solvent Switch (C6D6) Start->SolventCheck HSQC_Edit Step 2: Multiplicity-Edited HSQC (Separate CH/CH3 from CH2) SolventCheck->HSQC_Edit If still overlapping Branch_CH Identify Bridgeheads (CH) (Red Phase) HSQC_Edit->Branch_CH Branch_CH2 Identify Cage CH2 (Blue Phase) HSQC_Edit->Branch_CH2 HSQC_TOCSY Step 3: HSQC-TOCSY (Trace Connectivity) Branch_CH->HSQC_TOCSY Branch_CH2->HSQC_TOCSY NOESY Step 4: NOESY/ROESY (Stereochemistry: Z vs E) HSQC_TOCSY->NOESY Assign relative config Final Fully Assigned Structure NOESY->Final

Caption: Logical workflow for deconvoluting adamantane spectra, moving from solvent optimization to heteronuclear correlation.

Module 3: Advanced Resolution (Pure Shift NMR)

User Question: I have a mixture of isomers (Z/E) and the signals are too close even in HSQC. How do I get singlet-like resolution?

Technical Response: You need Pure Shift NMR (Broadband Homonuclear Decoupling).[1][3] In adamantanes, the linewidth is dominated by J-coupling (splitting), not magnetic inhomogeneity.[1] Removing the J-coupling collapses multiplets into singlets, improving resolution by a factor of 5–10.[1]

Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation)

PSYCHE is preferred over older methods (like Zangger-Sterk) because it has higher sensitivity, which is crucial when analyzing minor isomers.[1]

Step-by-Step Protocol (Bruker TopSpin nomenclature)
  • Pulse Program: Select psyche (or push1d depending on library version).[1]

  • Sweep Width (SW): Set this strictly to the aliphatic region (e.g., 0.5 ppm to 3.0 ppm). Narrowing the SW improves the performance of the selective pulses.[1]

  • Flip Angle: Ensure the chirp pulse parameters (saltire chirps) are calibrated. A standard 10-20 Hz bandwidth for the selective element is typical.[1]

  • Processing: Pure shift data requires a specific reconstruction algorithm (often automatic in modern software) to stitch the chunks of the FID together.[1]

Self-Validation Check:

  • Pass: Signals appear as singlets.[1][3][4] Integral values match the proton count (e.g., Methyl = 3H, Bridgehead = 1H).[1]

  • Fail: "Sideband" artifacts appear symmetrically around the main peaks.[1] Fix: Adjust the chunk size (1/SW1) in the acquisition parameters.[1]

Module 4: Stereochemistry (NOESY vs. ROESY)

User Question: I have a substituent at C1 and a methyl at C3. How do I know if they are Syn or Anti?

Technical Response: The rigid cage of adamantane allows for precise distance measurement using the Nuclear Overhauser Effect (NOE).[1]

  • The Geometry: In 1,3-disubstituted adamantanes, the protons can be in a syn-diaxial-like relationship or anti.[1]

  • The Experiment: Use NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]

  • Critical Parameter - Mixing Time (

    
    ): 
    
    • For small molecules like adamantane (MW ~150-250), the correlation time (

      
      ) is short.[1] The NOE may be close to zero or slightly positive.[1]
      
    • Recommendation: If NOESY signals are weak (zero-crossing region), switch to ROESY (Rotating-frame Overhauser Effect).[1] ROESY cross-peaks are always positive (opposite phase to diagonal) regardless of molecular weight.[1]

Interpretation Guide
  • Identify the C3-Methyl resonance.[1]

  • Look for cross-peaks to the C1-Substituent protons (if any) or the C2-methylene protons.[1]

  • Syn-isomer: Strong NOE between C3-Me and C1-substituent (if spatial proximity < 5 Å).

  • Anti-isomer: NOE between C3-Me and C2-axial protons, but no NOE to the C1 group.[1]

FAQ: Rapid Troubleshooting

Q: My HSQC shows "ghost" peaks. What is happening? A: This is likely T1 noise or insufficient relaxation delay.[1] Adamantane protons have very long T1 relaxation times (often 2–5 seconds) due to the rigid lattice and lack of efficient relaxation pathways.[1]

  • Fix: Increase your Relaxation Delay (D1) to at least 3-5 seconds.

Q: Can I use COSY? A: COSY is often useless for the adamantane cage core.[1] The couplings are ubiquitous (


, 

,

), leading to a "grid" of cross-peaks that provides little specific connectivity info.[1] Stick to HSQC-TOCSY .

Q: What if I don't have a cryoprobe? A: If sensitivity is low, avoid Pure Shift (PSYCHE) as it sacrifices signal (approx. 10-20% sensitivity of a standard proton).[1] Instead, use 1D Selective TOCSY . Irradiate the methyl group (usually a distinct doublet or singlet) and increase mixing time (20ms -> 80ms -> 120ms) to "walk" down the cage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard text for solvent effects and ASIS).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for HSQC-TOCSY and NOESY/ROESY protocols).

    • [1]

  • Foroozandeh, M., et al. (2014).[1] Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.[1] (The definitive paper on the PSYCHE Pure Shift method).

    • [1]

  • Duddeck, H. (1995).[1] Structure elucidation of adamantane derivatives by NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. (Specific review on adamantane assignment).

    • [1]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(3-Methyl-1-adamantyl)piperazine

Introduction: Welcome to the technical support guide for 1-(3-Methyl-1-adamantyl)piperazine. This molecule merges the rigid, lipophilic adamantane cage with the versatile piperazine heterocycle, making it a compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1-(3-Methyl-1-adamantyl)piperazine. This molecule merges the rigid, lipophilic adamantane cage with the versatile piperazine heterocycle, making it a compound of significant interest in modern drug discovery.[1][2] The adamantane scaffold is renowned for conferring unique physicochemical properties, such as high thermal stability and metabolic resistance, while the piperazine moiety is a common pharmacophore that can improve solubility and target engagement.[3][4][5][6] However, the stability of this compound in solution is not guaranteed and is critical for generating reliable and reproducible experimental data. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling and analysis of 1-(3-Methyl-1-adamantyl)piperazine in solution.

Q1: My solution of 1-(3-Methyl-1-adamantyl)piperazine is cloudy or has formed a precipitate. What is causing this and how can I resolve it?

A1: Causality & Resolution

This issue almost certainly stems from the compound's dual chemical nature. The large, nonpolar 3-methyl-1-adamantyl group imparts significant lipophilicity and makes the molecule practically insoluble in water.[7] Conversely, the piperazine ring contains two basic nitrogen atoms, allowing for protonation and salt formation in acidic aqueous media, which dramatically increases solubility.

Underlying Cause:

  • Incorrect Solvent: Using purely aqueous or highly polar solvents without pH adjustment is likely to fail.

  • pH Drift: The solution's pH may be too high (neutral or basic), causing the protonated, soluble form of the piperazine to convert back to the insoluble free base. Piperazine itself has pKa values around 5.35 and 9.73.[8]

  • Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the chosen solvent system, even with pH modification.

Troubleshooting Protocol:

  • Initial Check: Verify the pH of your solution. If it is neutral or basic, precipitation of the free base is the likely cause.

  • pH Adjustment for Solubilization:

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension while stirring.

    • Monitor the solution for clarity. The compound should dissolve as the piperazine moiety is protonated to form a more soluble hydrochloride salt.

    • Aim for a final pH in the acidic range (e.g., pH 4-6) for optimal solubility in aqueous buffers.

  • Co-Solvent Approach: If working with a mixed solvent system, ensure the organic co-solvent (e.g., DMSO, ethanol) percentage is sufficient. For a 10 mM stock, starting with 100% DMSO is recommended before further dilution into aqueous media.

  • Re-dissolution: If a precipitate has already formed, gently warm the solution (e.g., to 37°C) while stirring and adjusting the pH as described above. Avoid excessive heat, which could promote degradation.

Q2: I'm observing new peaks in the HPLC chromatogram of my stability sample. What are the likely degradation pathways?

A2: Mechanistic Insights

While the adamantane core is exceptionally stable due to its strain-free, rigid structure, the piperazine ring is more susceptible to chemical degradation.[7][9] The appearance of new peaks suggests the formation of one or more degradation products. The primary pathways to consider are hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides. This can lead to the formation of N-oxides or ring-opened products.

  • Hydrolysis: While the C-N bond connecting the adamantane and piperazine moieties is generally stable, extreme pH conditions and elevated temperatures could potentially lead to its cleavage. However, studies on similar adamantane derivatives show good hydrolytic stability under physiological conditions.[3][4][9]

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate radical reactions, potentially leading to a variety of degradation products. While the adamantane core has a large HOMO-LUMO gap suggesting high photostability, the complete molecule's profile may differ.[10]

Below is a diagram illustrating the most probable sites of chemical instability on the molecule.

G cluster_molecule 1-(3-Methyl-1-adamantyl)piperazine cluster_pathways Potential Degradation Sites mol Structure oxidation Oxidation (N-Oxides, Ring Opening) oxidation->mol Piperazine Nitrogens hydrolysis Hydrolysis (C-N Bond Cleavage) hydrolysis->mol Adamantyl-Piperazine Linkage (Under Harsh Conditions) photolysis Photodegradation (Radical Formation) photolysis->mol Entire Molecule (UV Exposure)

Caption: Potential degradation sites on the 1-(3-Methyl-1-adamantyl)piperazine molecule.

Q3: My compound appears less stable in acidic solutions. What is the optimal pH for storage and use?

A3: Understanding pH-Dependent Stability

The stability of piperazine and its derivatives can be highly dependent on pH.[11] While acidic conditions are required for solubilization (as discussed in Q1), they can also accelerate certain degradation pathways. Studies on other adamantane prodrugs have shown that hydrolytic stability is often lower in acidic conditions (pH 1.0) compared to neutral conditions (pH 7.4).[3][4]

Causality:

  • Acid-Catalyzed Hydrolysis: Although the adamantane cage is robust, the C-N bond linking it to the piperazine may be susceptible to acid-catalyzed hydrolysis, particularly at very low pH and elevated temperatures.

  • Piperazine Ring Opening: Protonation of the piperazine nitrogens could potentially facilitate ring-opening reactions under stress conditions.

Recommendations:

  • Working Solutions: For immediate experimental use, a mildly acidic pH (4-6) is a good compromise between solubility and stability.

  • Short-Term Storage (Days): Store stock solutions frozen (-20°C or -80°C) and protected from light. The pH of the stock solution (if aqueous-based) should be maintained in the mildly acidic range.

  • Long-Term Storage (Weeks/Months): For long-term storage, it is best to store the compound as a solid at -20°C or as a frozen stock solution in an anhydrous organic solvent like DMSO.

  • Stability Study: To definitively determine the optimal pH for your specific application, a preliminary pH stability study is recommended. This involves incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) for a set period and analyzing for degradation via HPLC.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for the solid compound?

    • A: Store the solid (powder) form of 1-(3-Methyl-1-adamantyl)piperazine in a tightly sealed container at -20°C, protected from light and moisture.

  • Q: What is the best solvent for preparing a high-concentration stock solution?

    • A: Anhydrous dimethyl sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions (e.g., 10-50 mM). The compound is generally very soluble in DMSO. These stocks can then be diluted into aqueous buffers for final experiments.

  • Q: Is the compound sensitive to light?

    • A: While specific photostability data is not widely published, it is best practice to assume that all drug-like molecules have some degree of photosensitivity. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can prevent photo-oxidation and photodegradation.[11]

  • Q: How do I perform a forced degradation study to understand my compound's stability profile?

    • A: A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[12][13][14] This involves subjecting the compound to harsh conditions and analyzing the resulting mixture. See the detailed protocol below.

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability of 1-(3-Methyl-1-adamantyl)piperazine under typical forced degradation conditions, based on the known chemistry of its constituent moieties. The goal of these studies is typically to achieve 5-20% degradation to ensure degradation products can be reliably identified.[11]

Stress ConditionReagents/ParametersExpected StabilityProbable Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CPotentially LabileCleavage of adamantyl-piperazine bond, piperazine ring degradation
Base Hydrolysis 0.1 M NaOH, 60°CLikely More Stable than AcidMinimal degradation expected
Oxidation 3% H₂O₂, RTLabileN-oxides, ring-opened products
Thermal 60°C in SolutionGenerally StableSlow degradation possible over extended periods
Photolytic UV/Vis Light, RTPotentially LabileComplex mixture of radical-induced degradants

Experimental Protocol: Forced Degradation Study Workflow

This protocol provides a framework for investigating the stability of 1-(3-Methyl-1-adamantyl)piperazine.

Objective: To identify potential degradation pathways and products to support the development of a stability-indicating analytical method.

Materials:

  • 1-(3-Methyl-1-adamantyl)piperazine

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector

  • pH meter

  • Calibrated oven and photostability chamber

Caption: Workflow for a forced degradation study of 1-(3-Methyl-1-adamantyl)piperazine.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and water (50:50 v/v). Prepare a control sample by diluting this stock to the final concentration (e.g., 0.1 mg/mL) with the mobile phase and inject it immediately.

  • Stress Conditions:

    • Acidic: Mix the stock solution 1:1 with 0.2 M HCl to get a final acid concentration of 0.1 M.

    • Basic: Mix the stock solution 1:1 with 0.2 M NaOH to get a final base concentration of 0.1 M.

    • Oxidative: Mix the stock solution 1:1 with 6% H₂O₂ to get a final peroxide concentration of 3%.

    • Thermal: Keep one aliquot of the stock solution in an oven at 60°C.

    • Photolytic: Place one aliquot in a photostability chamber according to ICH Q1B guidelines.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition.

  • Quenching and Dilution:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method, preferably with both PDA and MS detection.[11]

    • Column: C18, 3.5 µm, 4.6 x 150 mm (or similar)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to elute all components, then re-equilibrate.

    • Detection: Monitor at multiple wavelengths (e.g., 210, 254 nm) and acquire mass spectra.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. Use the mass spectrometry data to propose structures for any new peaks observed.

References

  • Journal of Chemical Technology and Metallurgy. (2025, November 2). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. (2025).
  • ResearchGate. (2025, November 4). (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone.
  • Solubility of Things. Adamantane.
  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition.
  • Biomed J Sci & Tech Res. (2022, November 30).
  • BenchChem. (2025).
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wikipedia. Piperazine.

Sources

Optimization

Overcoming steric hindrance in 3-substituted adamantane reactions

This technical guide addresses the specific challenges of modifying the adamantane core, with a focus on 1,3-functionalization (reacting the 3-position of an already substituted adamantane) and coupling sterically burden...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of modifying the adamantane core, with a focus on 1,3-functionalization (reacting the 3-position of an already substituted adamantane) and coupling sterically burdened adamantyl groups .

Topic: Overcoming Steric Hindrance in 3-Substituted Adamantane Reactions Ticket ID: ADM-3-STERIC Status: Open for Resolution

Executive Summary: The "Diamond Cage" Paradox

The Problem: Adamantane is a diamondoid—rigid, bulky, and chemically inert. In 3-substituted reactions (often meaning functionalizing the 3-position of a 1-substituted adamantane), you face two contradictions:

  • Steric Wall: The cage structure blocks backside attack, rendering

    
     pathways impossible.
    
  • Electronic Deactivation: If the substituent at C1 is electron-withdrawing (e.g., -COOH, -F), the bridgehead C-H bonds at C3 become deactivated toward electrophilic attack but activated toward specific radical pathways.

The Solution: You cannot force traditional flat-carbon chemistry onto a diamondoid. You must switch mechanisms:

  • From

    
    
    
    
    
    
    
    :
    Leverage the stability of the tertiary adamantyl carbocation.
  • From Electrophilic

    
     Radical (HAT):  Use Hydrogen Atom Transfer for remote functionalization.
    
  • From Standard Pd

    
     Bulky Ligands:  Use specialized phosphines for cross-coupling.
    

Decision Matrix: Selecting Your Pathway

Before starting, map your substrate to the correct workflow.

Adamantane_Workflow Start Substrate: 1-Substituted Adamantane Goal Goal: Functionalize C3 Position Start->Goal Check_FG Is C1 Group Electron Withdrawing? Goal->Check_FG Check C1 Group Metal Pathway C: Cross-Coupling (Specialized Ligands) Goal->Metal Goal: Attach Aryl/Alkyl to C3-Halide Radical Pathway A: Radical HAT (TBADT / Quinuclidine) Check_FG->Radical Yes (e.g., -EWG) Cationic Pathway B: Cationic/Ritter (Carbocation Stability) Check_FG->Cationic No (e.g., -Alkyl) caption Figure 1: Strategic Decision Tree for Adamantane Functionalization

Module A: Remote C-H Activation (Radical HAT)

Use Case: Installing a functional group at C3 when C1 is already occupied, without using pre-functionalized halides.

The Challenge

Standard oxidants (e.g.,


) are messy and struggle with the 1,3-diaxial strain. Direct halogenation often leads to over-halogenation.
The Protocol: Decatungstate Photocatalysis (TBADT)

This method uses Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst.[1][2] It is highly selective for the bridgehead (tertiary) C-H bond due to the bond dissociation energy (BDE) and steric factors.

Reagents:

  • Catalyst: TBADT (

    
    )
    
  • Trap: Electron-deficient alkene (e.g., methyl acrylate) or CO (for carbonylation).

  • Light Source: 365 nm LED (UV).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Setup: In a Pyrex tube (UV transparent), dissolve 1-substituted adamantane (

    
    ) and TBADT (
    
    
    
    ) in MeCN (
    
    
    ).
  • Degassing: Sparge with Argon for 10 minutes. Oxygen quenches the excited decatungstate state (

    
    ).
    
  • Irradiation: Irradiate with 365 nm LEDs for 12–24 hours. The solution typically turns blue (reduced Tungsten species), which is normal.

  • Workup: Concentrate and purify via silica column.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion Oxygen quenchingEnsure rigorous degassing; keep under Ar balloon.
Poor Selectivity (C2 vs C3) Substrate StericsSwitch to Quinuclidine catalysts (e.g., 3-acetoxyquinuclidine) which are more sensitive to steric bulk and favor the bridgehead exclusively.
Reaction Stalls Light penetrationUse a flow reactor or thinner vials to ensure UV penetration (Beer-Lambert law limitation).

Tech Note: For highly selective functionalization of adamantane in the presence of other aliphatic groups, amine radical cations (generated from quinuclidine) have shown superior selectivity (>20:1) for the adamantyl bridgehead over other tertiary C-H bonds [1].

Module B: The "Impossible" Cross-Coupling

Use Case: Suzuki or Negishi coupling to attach an aryl group to a 1-adamantyl halide (or 3-substituted-1-adamantyl halide).

The Challenge

Coupling at a tertiary center is notoriously difficult because:

  • Oxidative Addition: The bulky adamantyl group makes Pd insertion into the C-X bond slow.

  • 
    -Hydride Elimination:  While less common in adamantane due to Bredt’s rule (double bond at bridgehead is unstable), the catalytic cycle often stalls or reduces the halide.
    
The Protocol: Bulky Phosphine Ligands

Standard ligands (


, dppf) will fail. You must use ligands that create a "cone" around the Pd center to force the reductive elimination.

Recommended System:

  • Ligand: AntPhos or SPO-Ad (Secondary Phosphine Oxide-Adamantyl).

  • Precatalyst:

    
     or specific palladacycles.
    
  • Base:

    
     or 
    
    
    
    .

Step-by-Step Workflow (Suzuki-Miyaura):

  • Mix: 1-Bromoadamantane (

    
    ), Aryl Boronic Acid (
    
    
    
    ),
    
    
    (
    
    
    ), and AntPhos (
    
    
    ).
  • Solvent: Toluene/Water (10:1) or Dioxane.[3]

  • Heat: 100°C–110°C. High temperature is required to overcome the activation energy of the oxidative addition step.

Coupling_Mechanism L Bulky Ligand (AntPhos) Pd Pd(0) L->Pd Complex Oxidative Addition (Rate Limiting) Pd->Complex + Ad-Br AdX 1-Ad-Br Prod 1-Aryl-Adamantane Complex->Prod + Ar-B(OH)2 Reductive Elim. caption Figure 2: Ligand-Accelerated Coupling at Tertiary Center

Critical Insight: The use of di(1-adamantyl)phosphinous acid (SPO-Ad) ligands has been proven to facilitate Suzuki reactions of unreactive aryl chlorides by forming a highly active mononuclear Pd species, overcoming the steric repulsion between the adamantyl groups [2].

Module C: Cationic Substitution (Ritter Reaction)

Use Case: Converting a 3-hydroxy group to an amide (acetamido group).

The Challenge

You cannot use


. You must generate a carbocation.[4] The 1-adamantyl cation is relatively stable, but if you have an electron-withdrawing group at C1, the cation at C3 is destabilized.
The Protocol: Modified Ritter

Reagents:

  • Substrate: 3-Hydroxy-1-adamantane derivative.

  • Reagent: Acetonitrile (solvent & reactant).[5]

  • Catalyst:

    
     (Traditional) or 
    
    
    
    (Green/Lewis Acid).

Troubleshooting the "Deactivated" Cation: If you have a -F or -COOH at position 1, the cation at position 3 is sluggish.

  • Fix: Use Oleum (fuming sulfuric acid) or Triflic Acid (

    
    ) to force the ionization.
    
  • Alternative: Use Deep Eutectic Solvents (DES) like

    
    /Glycerol.[6] These stabilize the transition state and allow the reaction to proceed at milder temperatures (
    
    
    
    C) with high yields, even for sterically hindered substrates [3].

FAQ: Rapid Troubleshooting

Q: I am trying to brominate adamantane at C3, but I keep getting mixtures of products. A: Direct bromination (


, heat) is thermodynamic and often non-selective. Switch to radical bromination  using 

and a radical initiator, or better yet, use the Ritter reaction to install an amide, then hydrolyze to amine and Sandmeyer to bromide if absolute regiocontrol is needed.

Q: My Suzuki coupling yields <10% product. A: Check your Boronic acid. Alkyl boronic acids (if you are coupling Ad-B(OH)2) are prone to protodeboronation.

  • Fix: Switch the polarity. Use 1-Adamantyl Halide + Aryl Boronic Acid .

  • Fix: Use Buchwald precatalysts (e.g., XPhos Pd G2) designed for difficult couplings.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for adamantane functionalization (especially Ritter and Amination reactions) as it helps overcome the high lattice energy and solubility issues associated with the "diamond cage" [4].

References

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv, 2019. Link

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions. ACS Omega, 2021. Link

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents. Green Chemistry, 2025.[6] Link

  • Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem, 2025. Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Methyl-1-adamantyl)piperazine

Welcome to the technical support guide for the purification of 1-(3-Methyl-1-adamantyl)piperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-Methyl-1-adamantyl)piperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the column chromatography of this unique molecule. The lipophilic, bulky adamantyl cage combined with a basic piperazine ring presents specific purification hurdles that require a carefully considered chromatographic strategy.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Issue 1: Severe Peak Tailing or Complete Adsorption on Silica Gel

Question: My compound, 1-(3-Methyl-1-adamantyl)piperazine, is either streaking badly down the column or not eluting at all from my standard silica gel column. What is happening and how can I fix it?

Answer: This is the most common issue encountered when purifying basic amines on standard silica gel.

  • Root Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the piperazine ring of your compound engage in a strong acid-base interaction with these silanols. This interaction leads to non-ideal chromatographic behavior, including severe peak tailing, and in extreme cases, irreversible adsorption to the stationary phase.[1]

  • Solutions:

    • Mobile Phase Modification (Competing Base): The most straightforward solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic silanol sites, preventing your target compound from interacting with them.[1][2]

      • Recommended Additive: Triethylamine (TEA) is a common and effective choice. Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate).

      • Alternative: A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be added to a dichloromethane/methanol mobile phase.[3]

    • Change of Stationary Phase: If mobile phase additives are insufficient or undesirable, changing the stationary phase is the next logical step.

      • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is specifically designed to minimize interactions with basic compounds, resulting in improved peak shape.[1]

      • Basic Alumina: Alumina is a basic stationary phase and can be very effective for purifying basic amines, though it may have different selectivity compared to silica.[4][5]

      • Reversed-Phase (C18): Given the compound's high lipophilicity from the adamantyl group, reversed-phase chromatography is a powerful alternative.[6] Use a mobile phase like acetonitrile/water or methanol/water. The pH of the mobile phase can be adjusted with additives like trifluoroacetic acid (TFA) or formic acid (FA) to control the ionization of the piperazine moiety and improve peak shape.[7][8]

Issue 2: Poor Separation from Non-polar Impurities

Question: My compound is co-eluting with a non-polar impurity. How can I improve the resolution?

Answer: Achieving good separation (selectivity) is critical. If your compound and an impurity are eluting together, you need to alter the chromatographic conditions to exploit differences in their chemical properties.

  • Root Cause: The chosen mobile phase and stationary phase are not providing sufficient selectivity to resolve the compounds. The large, non-polar adamantyl group can cause the target molecule to behave similarly to other non-polar impurities.

  • Solutions:

    • Optimize the Mobile Phase:

      • Normal Phase: If using a hexane/ethyl acetate system, systematically decrease the polarity (reduce the percentage of ethyl acetate). This will increase the retention time of all compounds and may improve separation. You can also try a different solvent system entirely, such as dichloromethane/methanol, which offers different selectivity.

      • Reversed Phase: If using a C18 column with acetonitrile/water, changing the organic modifier to methanol can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, unlike acetonitrile, which can change how your compound and impurities interact with the stationary phase.[7]

    • Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can significantly improve separation. Start with a low polarity mobile phase and gradually increase the polarity over the course of the run. This sharpens peaks and can resolve closely eluting compounds.[7]

Issue 3: Difficulty in Detecting Fractions by UV light

Question: I've collected fractions from my column, but I can't see any spots on my TLC plate under a UV lamp. How can I tell which fractions contain my product?

Answer: This is an expected challenge. The 1-(3-Methyl-1-adamantyl)piperazine molecule lacks a significant chromophore, meaning it does not absorb UV light strongly at standard wavelengths (254 nm).

  • Root Cause: The absence of aromatic rings or conjugated double bonds in the molecular structure results in negligible UV absorbance.

  • Solutions:

    • Staining TLC Plates: Use a chemical stain to visualize your compound on the TLC plate.

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. It will react with many organic compounds, including amines, appearing as yellow/brown spots on a purple background.

      • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.

    • Evaporative Light Scattering Detector (ELSD): If using an automated flash chromatography system or HPLC, an ELSD is a universal detector that can detect any non-volatile analyte, making it ideal for compounds without a UV chromophore.[9]

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is the best starting point for purifying this compound?

A1: The choice depends on your specific separation needs and available resources. The following table summarizes the options:

Stationary PhaseRecommended Mobile Phase SystemAdvantagesDisadvantages
Silica Gel Hexane/Ethyl Acetate or DCM/Methanol + 0.5-2% Triethylamine Inexpensive, widely available, well-understood selectivity.Requires amine additive to prevent peak tailing; risk of irreversible adsorption.[1]
Amine-Functionalized Silica Hexane/Ethyl AcetateExcellent peak shape for basic amines without mobile phase additives; predictable.More expensive than standard silica.
Alumina (Basic) Hexane/Ethyl AcetateGood for strongly basic compounds; prevents adsorption issues.Selectivity can differ significantly from silica; may be less efficient.
Reversed-Phase (C18) Acetonitrile/Water or Methanol/Water + 0.1% TFA or Formic AcidExcellent for lipophilic compounds; offers very different selectivity from normal phase.[6]Requires HPLC or flash systems capable of reversed-phase; compound may be very strongly retained.

Q2: How do I perform Thin-Layer Chromatography (TLC) for method development?

A2: TLC is essential for quickly finding a suitable solvent system before running a column.

  • Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Crucially, if you plan to use an additive like triethylamine in your column, you must also add it to your TLC mobile phase.

  • Visualize the plate using an appropriate stain (e.g., potassium permanganate) as UV light will not be effective.

  • Optimize: Adjust the solvent ratio until the desired compound has a retention factor (Rf) of approximately 0.2-0.4 for optimal separation on a column.

Q3: What is "dry loading" and should I use it for this compound?

A3: Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column. This is highly recommended, especially if your compound has poor solubility in the initial mobile phase.

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product).

  • Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Gently load this powder onto the top of your packed column. This technique often results in sharper bands and better separation compared to loading the sample as a concentrated solution ("wet loading").[10]

Experimental Protocols & Visualizations

Protocol: Standard Purification on Silica Gel

This protocol outlines a standard approach for purifying 1-(3-Methyl-1-adamantyl)piperazine using a silica gel column with a modified mobile phase.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 10-30% Ethyl Acetate in Hexane, with 1% Triethylamine added to the mixture. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Select a column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Prepare your sample using the dry loading method described in FAQ Q3 for best results.

    • Carefully add the dry-loaded sample to the top of the packed silica bed, forming a thin, level layer.

    • Gently add a small layer of sand or fritted disc on top to protect the sample layer during solvent addition.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, collecting fractions in test tubes.

    • If a gradient elution is needed (as determined by TLC), gradually increase the percentage of the more polar solvent (Ethyl Acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC, spotting multiple fractions per plate.

    • Stain the TLC plates to visualize the compound.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified 1-(3-Methyl-1-adamantyl)piperazine.

Workflow & Troubleshooting Diagrams

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Finalization TLC 1. TLC Method Development Pack 2. Pack Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure Troubleshooting_Logic Problem Problem Observed Tailing Severe Peak Tailing / No Elution Problem->Tailing PoorSep Poor Separation Problem->PoorSep Cause_Tailing Cause: Basic Amine on Acidic Silica Tailing->Cause_Tailing Cause_Sep Cause: Insufficient Selectivity PoorSep->Cause_Sep Sol_TEA Solution 1: Add TEA to Eluent Cause_Tailing->Sol_TEA Sol_Stationary Solution 2: Change Stationary Phase (Amine, Alumina, C18) Cause_Tailing->Sol_Stationary Sol_Solvent Solution 1: Change Solvent System Cause_Sep->Sol_Solvent Sol_Gradient Solution 2: Use Gradient Elution Cause_Sep->Sol_Gradient

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(3-Methyl-1-adamantyl)piperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the adamantane moiety stands as a uniquely valuable scaffold. Its rigid, three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the adamantane moiety stands as a uniquely valuable scaffold. Its rigid, three-dimensional structure imparts favorable properties such as high lipophilicity and metabolic stability, making it a frequent constituent in the design of novel therapeutic agents and advanced materials. The incorporation of a piperazine ring, a common pharmacophore, further enhances the potential for biological activity. The precise characterization of these complex molecules is paramount, and among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for elucidating their intricate structures.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-Methyl-1-adamantyl)piperazine, a compound that marries the rigidity of the adamantyl cage with the conformational flexibility of the piperazine ring. We will dissect the theoretical ¹H NMR spectrum, drawing comparisons with related adamantane and piperazine derivatives to provide a comprehensive understanding of the spectral features. This guide is designed to equip researchers with the expertise to confidently interpret similar spectra and to underscore the causality behind experimental choices in NMR analysis.

The Structural Landscape: Predicting the ¹H NMR Spectrum

At the heart of NMR spectroscopy lies the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.[1][2]

Due to the absence of a publicly available experimental spectrum for 1-(3-Methyl-1-adamantyl)piperazine, we present a predicted spectrum based on established chemical shift principles and data from analogous compounds. This predictive approach is a common and valuable tool in structural elucidation.

Predicted ¹H NMR Spectrum of 1-(3-Methyl-1-adamantyl)piperazine:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Adamantyl-CH₃~ 0.9Singlet3H
Adamantyl-CH₂ (multiple)1.3 - 1.8Multiplets12H
Adamantyl-CH~ 2.0Broad Singlet1H
Piperazine-CH₂ (N-H)~ 2.8 - 3.0Multiplet4H
Piperazine-CH₂ (N-Adamantyl)~ 2.5 - 2.7Multiplet4H
Piperazine-NH~ 1.5 - 2.5Broad Singlet1H

Deconstructing the Spectrum: A Comparative Analysis

The Adamantyl Moiety: A Tale of Rigidity

The ¹H NMR spectrum of unsubstituted adamantane is deceptively simple, showing two broad signals corresponding to the methine (CH) and methylene (CH₂) protons, a consequence of its high C₃ᵥ symmetry.[3] The introduction of a methyl group at the 3-position and a piperazine ring at the 1-position breaks this symmetry, leading to a more complex and informative spectrum.

  • Methyl Protons (Adamantyl-CH₃): These protons are expected to appear as a sharp singlet around 0.9 ppm . This upfield shift is characteristic of alkyl groups in a non-deshielded environment.

  • Methylene Protons (Adamantyl-CH₂): The twelve methylene protons of the adamantane cage will no longer be equivalent. They will give rise to a series of overlapping multiplets in the region of 1.3 - 1.8 ppm . The complexity of this region arises from the different spatial relationships of these protons to the methyl and piperazine substituents.

  • Methine Proton (Adamantyl-CH): The single methine proton at the 5-position is anticipated to be a broad singlet around 2.0 ppm . Its proximity to the electron-withdrawing nitrogen of the piperazine ring may cause a slight downfield shift compared to unsubstituted adamantane.

The Piperazine Ring: Conformational Dynamics in Play

The piperazine ring introduces another layer of complexity due to its conformational flexibility. In solution, the piperazine ring typically undergoes rapid chair-to-chair interconversion. However, the bulky adamantyl substituent can hinder this process, potentially leading to broadened signals or even distinct signals for axial and equatorial protons at lower temperatures.

  • Piperazine Methylene Protons (N-Adamantyl): The four protons on the carbons directly attached to the adamantyl-bearing nitrogen are expected to resonate as a multiplet in the 2.5 - 2.7 ppm range. The direct attachment to the nitrogen atom causes a downfield shift compared to the adamantyl methylene protons.

  • Piperazine Methylene Protons (N-H): The four protons on the carbons adjacent to the secondary amine are predicted to appear as a multiplet between 2.8 and 3.0 ppm . The presence of the neighboring NH group can lead to further coupling and broadening. For unsubstituted piperazine, these protons typically appear as a singlet around 2.8 ppm.[4]

  • Piperazine Amine Proton (NH): The secondary amine proton is expected to be a broad singlet in the range of 1.5 - 2.5 ppm . Its chemical shift and broadness are often variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Comparative Data: Adamantane and Piperazine Derivatives

To ground our predictions, let's examine the experimental ¹H NMR data of related compounds.

Compound Adamantyl Protons (ppm) Piperazine Protons (ppm) Reference
Adamantane1.76 (CH), 1.87 (CH₂)-[3]
1-Adamantylamine1.5-2.0 (CH, CH₂)-Not specified
Piperazine-2.84 (singlet)[4]
1-Phenylpiperazine-3.10 (t), 3.22 (t)Not specified

This comparative data supports our predicted chemical shift ranges. The electron-withdrawing effect of the nitrogen in 1-adamantylamine causes a downfield shift of the adamantyl protons, a trend we expect in our target molecule. Similarly, substitution on the piperazine ring, as seen in 1-phenylpiperazine, leads to more complex splitting patterns compared to the parent molecule.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Sample Concentration: For a standard 500 MHz NMR spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[1] A small amount (1-2 drops of a dilute solution) is added to the NMR tube.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can adversely affect the spectral resolution.

II. NMR Data Acquisition
  • Instrument Tuning and Locking: The spectrometer is tuned to the ¹H frequency, and the deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to obtain sharp, well-resolved peaks.

  • Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.

  • Acquisition Parameters:

    • Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

III. Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is phased to ensure that all peaks are in the pure absorption mode (upright and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_lock Tune & Lock transfer->tune_lock shim Shim tune_lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Reference baseline->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: Experimental workflow for ¹H NMR spectroscopy.

Caption: Structure of 1-(3-Methyl-1-adamantyl)piperazine.

Conclusion: A Powerful Tool for Structural Verification

This guide has provided a comprehensive framework for the ¹H NMR spectral analysis of 1-(3-Methyl-1-adamantyl)piperazine. By combining predictive analysis with comparative data from related structures, we have established a solid foundation for interpreting the complex spectral features of this molecule. The detailed experimental protocol offers a practical guide for obtaining high-quality data, a critical step in ensuring accurate structural elucidation.

For researchers in drug development and materials science, a thorough understanding of ¹H NMR spectroscopy is not merely an analytical skill but a cornerstone of innovative research. The ability to confidently interpret these spectra allows for the unambiguous confirmation of molecular structures, paving the way for the rational design of new and improved chemical entities.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]

  • Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Hornak, J. P. The Basics of NMR. Rochester Institute of Technology. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Master Organic Chemistry. (2022). ¹H NMR: How Many Signals?[Link]

  • Gunawan, I. G. Y., et al. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Guelph Advanced Analysis Centre. NMR Links and Resources. [Link]

  • BioPchem. (2022). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. [Link]

  • The Journal of Organic Chemistry. Developing Expertise in ¹H NMR Spectral Interpretation. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

  • Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 447-455. [Link]

  • SpectraBase. 1-(1-Adamantyl)piperazine. [Link]

Sources

Comparative

Comparative Analysis of Sigma-1 Receptor Affinity: 1-(3-Methyl-1-adamantyl)piperazine vs. Rimantadine

A Technical Guide for Researchers in Neuropharmacology and Drug Development Authored by a Senior Application Scientist Introduction to the Sigma-1 Receptor: A Unique Chaperone Protein The Sigma-1 receptor (σ1R) is a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Authored by a Senior Application Scientist

Introduction to the Sigma-1 Receptor: A Unique Chaperone Protein

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface[1]. It is a transmembrane protein involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity[1]. The σ1R has garnered significant interest as a therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain[1][2]. A wide variety of synthetic and endogenous molecules, characterized by diverse chemical structures, have been shown to bind to the σ1R, highlighting its promiscuous ligand-binding pocket[1].

Adamantane derivatives, known for their rigid, lipophilic cage-like structure, have been a recurring motif in the design of CNS-active compounds. This guide focuses on two such derivatives to compare their potential affinity for the σ1 receptor.

Chemical Structures and Known Bioactivities

A clear understanding of the molecular architecture of 1-(3-Methyl-1-adamantyl)piperazine and Rimantadine is fundamental to postulating their interaction with the σ1 receptor.

1-(3-Methyl-1-adamantyl)piperazine

  • Chemical Structure:

  • Known Bioactivity: While specific σ1 receptor binding data for this compound is not publicly available, numerous adamantane-piperazine derivatives have been synthesized and evaluated for their affinity to sigma receptors, suggesting this scaffold is a promising starting point for designing σ1 receptor ligands.

Rimantadine

  • Chemical Structure:

    Caption: Chemical structure of Rimantadine.

    Rimantadine is α-methyl-1-adamantanemethylamine. It is structurally simpler than the piperazine derivative, featuring a primary amine attached to the adamantane core via an ethyl group.

  • Known Bioactivity: Rimantadine is an antiviral drug primarily used for the treatment and prophylaxis of influenza A virus infections. Its mechanism of action involves the inhibition of the viral M2 ion channel.[3][4][5]

Comparative Analysis of Sigma-1 Receptor Affinity: An Evidence-Based Estimation

Direct experimental determination of the binding affinity (Ki or IC50 values) of 1-(3-Methyl-1-adamantyl)piperazine and Rimantadine at the σ1 receptor is not available in the reviewed literature. However, by examining structurally related compounds, we can infer their likely binding potential.

Rimantadine and its Analogs: Evidence for Micromolar Affinity

While direct binding data for Rimantadine at the σ1 receptor is scarce, studies on its close structural analog, amantadine (1-aminoadamantane), provide valuable insights. Multiple independent studies have reported the σ1 receptor affinity of amantadine to be in the micromolar range.

  • One study reported a Ki value of 7.44 ± 0.82 µM for amantadine at the rat forebrain σ1 receptor, determined by radioligand binding assays using [3H]-(+)SKF-10,047.[6]

  • Another investigation in human frontal cortex homogenates found a Ki value of 20.25 ± 16.48 µM for amantadine.[7]

Given the structural similarity between amantadine and rimantadine (the addition of a methyl group on the ethyl linker), it is highly probable that Rimantadine also exhibits a modest affinity for the σ1 receptor, likely in the low to mid-micromolar range. This interaction, however, may not be physiologically significant at typical antiviral therapeutic concentrations.

1-(3-Methyl-1-adamantyl)piperazine: Potential for Higher Affinity

The adamantylpiperazine scaffold is a known pharmacophore for σ1 receptor ligands. The presence of the piperazine ring, a common feature in high-affinity σ1 receptor ligands, suggests that 1-(3-Methyl-1-adamantyl)piperazine may possess a higher affinity for the σ1 receptor compared to Rimantadine.

While quantitative data for this specific molecule is absent, the broader class of adamantane derivatives has been explored for σ1 receptor activity. For instance, novel adamantane derivatives have been shown to exert neuroprotective effects through σ1 receptors.[8]

Data Summary (Based on Analogs)

CompoundClosest AnalogSigma-1 Affinity (Ki) of Analog
Rimantadine Amantadine7.44 µM - 20.25 µM [6][7]
1-(3-Methyl-1-adamantyl)piperazine Adamantane-piperazine derivativesData not available for a close analog

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

To definitively determine and compare the σ1 receptor affinity of these compounds, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed methodology.

Objective: To determine the inhibitory constant (Ki) of 1-(3-Methyl-1-adamantyl)piperazine and Rimantadine for the σ1 receptor.

Materials:

  • Test Compounds: 1-(3-Methyl-1-adamantyl)piperazine and Rimantadine, dissolved in an appropriate solvent (e.g., DMSO).

  • Radioligand: [3H]-(+)-Pentazocine, a selective σ1 receptor agonist.

  • Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct σ1 receptor ligand.

  • Membrane Preparation: Homogenates from a tissue source with high σ1 receptor expression (e.g., guinea pig liver, rat brain, or cells overexpressing the human σ1 receptor).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Scintillation Cocktail

  • 96-well plates

  • Filter mats (e.g., GF/B)

  • Cell harvester

  • Liquid scintillation counter

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds and controls I1 Add buffer, membrane homogenate, and test compound/control to wells P1->I1 P2 Prepare membrane homogenate suspension in assay buffer P2->I1 P3 Prepare radioligand solution I2 Initiate binding by adding radioligand P3->I2 I1->I2 I3 Incubate at a defined temperature and time (e.g., 37°C for 90 min) I2->I3 T1 Terminate reaction by rapid filtration through filter mats I3->T1 T2 Wash filters to remove unbound radioligand T1->T2 T3 Add scintillation cocktail to dried filters T2->T3 T4 Quantify radioactivity using a liquid scintillation counter T3->T4 A1 Calculate specific binding T4->A1 A2 Plot competition curves (specific binding vs. log[compound]) A1->A2 A3 Determine IC50 values from the curves A2->A3 A4 Calculate Ki values using the Cheng-Prusoff equation A3->A4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the non-specific binding control (e.g., 10 mM haloperidol) in a suitable solvent.

    • Perform serial dilutions of the test compounds to cover a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 100-200 µ g/well .

    • Prepare the [3H]-(+)-Pentazocine solution in assay buffer at a concentration near its Kd for the σ1 receptor (typically 1-5 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, membrane suspension, and the vehicle used for the test compounds.

    • Non-specific Binding Wells: Add assay buffer, membrane suspension, and a saturating concentration of the non-specific binding control (e.g., 10 µM haloperidol).

    • Competition Wells: Add assay buffer, membrane suspension, and increasing concentrations of the test compounds.

  • Incubation:

    • Initiate the binding reaction by adding the [3H]-(+)-Pentazocine solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration of the well contents through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filter mats to dry.

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and cap the vials.

    • Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Discussion and Future Directions

The available evidence, derived from structurally related compounds, suggests a notable difference in the potential σ1 receptor affinity between 1-(3-Methyl-1-adamantyl)piperazine and Rimantadine.

  • Rimantadine is likely a low-micromolar affinity ligand for the σ1 receptor. This interaction is probably an off-target effect and may not be relevant at therapeutic concentrations used for its antiviral activity. However, at higher concentrations, this interaction could contribute to its overall pharmacological or toxicological profile.

  • 1-(3-Methyl-1-adamantyl)piperazine , by virtue of its adamantylpiperazine scaffold, has the potential to be a higher affinity ligand for the σ1 receptor. The combination of the lipophilic adamantane cage and the basic nitrogen of the piperazine ring are key features found in many potent σ1 receptor modulators.

Critical Need for Direct Experimental Validation:

Further characterization, including functional assays to determine whether these compounds act as agonists, antagonists, or allosteric modulators of the σ1 receptor, would provide a more complete understanding of their neuropharmacological potential. Such studies are crucial for any future drug development efforts targeting the σ1 receptor with adamantane-based scaffolds.

Conclusion

References

  • Kornhuber, J., Schoppmeyer, K., & Riederer, P. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters, 163(2), 129-131.
  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 194-203.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Peeters, M., et al. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(4), 384-391.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
  • Rimantadine. PubChem.
  • 1-(3-Methyl-1-adamantyl)piperazine. ChemicalBook.
  • Rimantadine. Wikipedia.
  • Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. ACS Chemical Biology.
  • Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel. Journal of the American Chemical Society.
  • Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. ACS Chemical Biology.
  • Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel. Journal of the American Chemical Society.

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Validation

A Comparative Guide to the Crystal Structure Validation of 1-(3-Methyl-1-adamantyl)piperazine Salts

For researchers, scientists, and professionals in drug development, the meticulous validation of a compound's crystal structure is a cornerstone of robust pharmaceutical science. The solid-state properties of an active p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a compound's crystal structure is a cornerstone of robust pharmaceutical science. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, profoundly influence its solubility, stability, and bioavailability. This guide provides an in-depth comparison of key analytical techniques for the validation of the crystal structure of 1-(3-methyl-1-adamantyl)piperazine salts, a class of compounds with significant therapeutic potential owing to the unique physicochemical characteristics of the adamantane moiety.[1][2][3]

While specific crystallographic data for 1-(3-methyl-1-adamantyl)piperazine salts are not publicly available, this guide will leverage data from closely related adamantane-piperazine derivatives to illustrate the principles and comparative strengths of various validation methodologies. These analogs serve as excellent proxies to understand the analytical workflows and challenges associated with this class of molecules.

The Indispensable Role of the Adamantane Moiety

The adamantane cage, a rigid and lipophilic hydrocarbon, is a privileged scaffold in medicinal chemistry.[2][3] Its incorporation into drug candidates can enhance metabolic stability, improve tissue distribution, and provide a three-dimensional framework for precise pharmacophore presentation.[1][2] However, the very rigidity and bulkiness of the adamantane group can present challenges in crystallization and subsequent structure elucidation. Therefore, a multi-faceted approach to crystal structure validation is not just recommended but essential.

Core Techniques for Crystal Structure Validation: A Comparative Analysis

The validation of a new crystalline salt form is a multi-step process that involves establishing the formation of a new solid phase and unequivocally determining its atomic arrangement. The primary techniques employed are X-ray diffraction, thermal analysis, and spectroscopic methods. Each provides a unique and complementary piece of the structural puzzle.

X-ray Diffraction: The Gold Standard

X-ray diffraction (XRD) is the most definitive method for determining the crystal structure of a solid material.[4] It relies on the principle that a crystalline solid will diffract an incident X-ray beam in a predictable pattern, which is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice.

When a suitable single crystal can be grown, SC-XRD provides the most complete and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules.

Causality in Experimental Choices: The primary challenge with adamantane derivatives can be the growth of single crystals of sufficient size and quality. The rigid, bulky nature of the adamantane group can sometimes lead to disordered structures.[5] Therefore, extensive screening of crystallization conditions (solvents, temperature, and crystallization techniques) is often necessary.

PXRD is a more versatile technique that can be applied to polycrystalline powders, which are often more readily obtained than single crystals.[4][6] The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase.

Trustworthiness through Self-Validation: A key aspect of validating a new salt form using PXRD is the comparison of the experimental pattern of the salt with those of the starting materials (the free base and the corresponding acid). A new, distinct pattern for the salt confirms the formation of a new crystalline phase.[7]

Table 1: Comparison of X-ray Diffraction Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single crystal of high quality (typically > 50 µm)Polycrystalline powder (milligram quantities)
Information Obtained Absolute 3D atomic arrangement, bond lengths, angles, unit cell parameters"Fingerprint" pattern, unit cell parameters, phase identification, crystallinity
Primary Application De novo structure determinationPhase identification, polymorphism screening, quality control
Advantages Unambiguous structure solutionHigh throughput, applicable to a wider range of samples
Limitations Difficult to grow suitable single crystals for some compoundsStructure solution from powder data can be complex and is not always possible
Thermal Analysis: Probing Physicochemical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical changes that a material undergoes as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to detect polymorphic transformations. The formation of a new salt will typically result in a melting point that is distinct from the melting points of the free base and the acid.[7][8]

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates in a crystal structure by detecting the loss of solvent molecules at specific temperatures.

Expertise in Interpretation: For adamantane-piperazine salts, a sharp, single endotherm in the DSC thermogram is indicative of a pure, crystalline substance. The absence of significant weight loss in the TGA trace prior to melting suggests an anhydrous, non-solvated form.

Table 2: Comparison of Thermal Analysis Techniques

FeatureDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Measures heat flow into or out of a sampleMeasures mass change of a sample
Information Obtained Melting point, enthalpy of fusion, glass transition, polymorphismThermal stability, decomposition temperature, presence of solvates/hydrates
Primary Application Characterization of thermal transitions, purity assessmentAssessment of thermal stability and composition
Advantages High sensitivity to thermal events, small sample sizeQuantitative information on mass changes
Limitations Can be affected by sample purity and heating rateDoes not provide information on transitions with no mass change (e.g., melting)
Spectroscopic Methods: Complementary Structural Insights

Spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide information about the chemical bonding and local environment of atoms within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The formation of a salt involves the transfer of a proton from the acid to the base. This protonation event leads to characteristic changes in the vibrational frequencies of functional groups, such as the carboxylate group of the acid and the amine group of the piperazine ring.

Solid-state NMR (ssNMR) can be a powerful tool for characterizing crystalline solids, especially when single crystals for SC-XRD are not available. Changes in the chemical shifts of atoms near the protonation site can confirm salt formation.

Authoritative Grounding: The presence of a new band corresponding to the carboxylate anion and a shift in the N-H stretching vibration in the FTIR spectrum are strong indicators of salt formation.[7]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Salt Formation and Crystallization
  • Stoichiometric Reaction: Dissolve equimolar amounts of 1-(3-methyl-1-adamantyl)piperazine and the chosen acid (e.g., hydrochloric acid, benzoic acid) in a suitable solvent (e.g., ethanol, methanol).

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. Alternatively, techniques such as cooling crystallization or anti-solvent addition can be employed to induce crystallization.

  • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
  • Sample Preparation: Gently grind a small amount of the crystalline salt to a fine powder.

  • Data Collection: Mount the powder on a sample holder and place it in the diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: Compare the obtained PXRD pattern with the patterns of the starting materials. The presence of new, sharp peaks confirms the formation of a new crystalline phase.

Protocol 3: Differential Scanning Calorimetry (DSC) Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline salt into an aluminum DSC pan and seal it.

  • Data Collection: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Identify the onset and peak temperatures of any thermal events, particularly the melting endotherm.

Visualization of the Validation Workflow

CrystalStructureValidation cluster_synthesis Salt Formation cluster_validation Structure Validation cluster_interpretation Data Interpretation & Confirmation Start 1-(3-Methyl-1-adamantyl)piperazine + Acid Reaction Stoichiometric Reaction in Solution Start->Reaction Crystallization Crystallization Reaction->Crystallization Salt Crystalline Salt Crystallization->Salt SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SC_XRD If single crystals obtained PXRD Powder X-ray Diffraction (PXRD) Salt->PXRD Phase Identification DSC Differential Scanning Calorimetry (DSC) Salt->DSC Thermal Properties FTIR FTIR Spectroscopy Salt->FTIR Functional Group Analysis Confirm_Phase New Crystalline Phase Confirmed? PXRD->Confirm_Phase DSC->Confirm_Phase FTIR->Confirm_Phase Confirm_Structure Absolute Structure Determined? SC_XRD->Confirm_Structure Confirm_Phase->Confirm_Structure Yes Validated_Structure Validated Crystal Structure Confirm_Structure->Validated_Structure Yes

Caption: Workflow for the validation of adamantane-piperazine salt crystal structures.

Case Study: Insights from Adamantane-Piperazine Analogs

Several crystal structures of adamantane-piperazine derivatives have been reported, providing valuable insights into their solid-state behavior. For instance, the crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide reveals a monoclinic crystal system with the piperazine ring adopting a chair conformation.[9][10] Similarly, other reported structures of adamantyl-piperazine derivatives show well-defined hydrogen bonding networks that stabilize the crystal packing.[11][12][13]

These studies underscore the importance of single-crystal X-ray diffraction in providing definitive structural information. The detailed analysis of bond lengths, angles, and intermolecular interactions in these analogs allows for a deeper understanding of the structure-property relationships in this class of compounds.

Conclusion: An Integrated Approach for Unquestionable Validation

The validation of the crystal structure of 1-(3-methyl-1-adamantyl)piperazine salts necessitates a comprehensive and integrated analytical approach. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, its feasibility can be a limiting factor. Therefore, a combination of powder X-ray diffraction, thermal analysis (DSC and TGA), and spectroscopic methods (FTIR) is crucial for a thorough and reliable characterization.

By systematically applying these techniques and carefully interpreting the complementary data they provide, researchers can confidently validate the crystal structure of novel adamantane-piperazine salts, a critical step in the journey of a new drug candidate from the laboratory to the clinic. This rigorous approach ensures the selection of the optimal solid form with the desired physicochemical properties for successful drug development.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. National Institutes of Health. [Link]

  • 3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}. National Institutes of Health. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. De Gruyter. [Link]

  • Adamantane-based chemotherapeutic drugs and drug candidates. ResearchGate. [Link]

  • 3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5(4H). National Institutes of Health. [Link]

  • 3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. National Institutes of Health. [Link]

  • Spectral and Structural Study of two Piperazine Based Nitrate Salts. ResearchGate. [Link]

  • Syntheses and characterization of liposome-incorporated adamantyl aminoguanidines. Royal Society of Chemistry. [Link]

  • The crystal structure of piperazine. (a) Molecular displacement... ResearchGate. [Link]

  • Investigation of crystal structures, spectral (FT-IR and NMR) analysis, DFT, and molecular docking studies of novel piperazine derivatives as antineurotic drugs. ResearchGate. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health. [Link]

  • XRD/DSC Analysis. CD Formulation. [Link]

  • Critical comparison of pharmacopeial content in relation to solid-state characterization methods. SciELO. [Link]

  • Comparison of high sensitivity micro differential scanning calorimetry with X-ray powder diffractometry and FTIR spectroscopy for the characterization of pharmaceutically relevant non-crystalline materials. ResearchGate. [Link]

  • Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. ResearchGate. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. National Institutes of Health. [Link]

  • Crystal structure and characterization of the sulfamethazine-piperidine salt. National Institutes of Health. [Link]

  • Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. De Gruyter. [Link]

  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. ResearchGate. [Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Royal Society of Chemistry. [Link]

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Comparative

A Comparative Guide to Dopamine D2 vs. D3 Receptor Selectivity of Adamantyl Piperazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Selectivity at Dopamine D2 and D3 Receptors The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selectivity at Dopamine D2 and D3 Receptors

The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1] Despite their therapeutic importance, achieving selectivity between these two receptor subtypes has been a formidable challenge for medicinal chemists. The high degree of sequence homology, particularly within the orthosteric binding site, means that many ligands exhibit similar affinity for both D2 and D3 receptors.[2]

This lack of selectivity can lead to undesirable side effects. For instance, antagonism of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal symptoms, while targeting D3 receptors, which are more selectively expressed in limbic regions, is thought to offer therapeutic benefits for addiction and cognitive deficits with a reduced side effect profile. The piperazine scaffold has emerged as a privileged structure in the design of D2/D3 receptor ligands, with numerous derivatives demonstrating high affinity and varying degrees of selectivity.

This guide provides a comparative analysis of the dopamine D2 versus D3 receptor selectivity of piperazine derivatives, with a special focus on the role of the adamantyl moiety. We will delve into the structural determinants of selectivity, present comparative binding data for various piperazine analogs, and provide detailed experimental protocols for assessing receptor affinity and functional activity.

The Adamantyl Moiety: A Tool for Modulating Pharmacological Properties

The adamantyl group, a bulky, rigid, and lipophilic hydrocarbon cage, is a unique substituent in medicinal chemistry. Its incorporation into a ligand can significantly influence pharmacokinetic and pharmacodynamic properties. In the context of GPCR ligands, the adamantyl moiety can:

  • Enhance binding affinity by engaging in favorable van der Waals interactions within hydrophobic pockets of the receptor.

  • Modulate receptor selectivity by introducing steric constraints that favor binding to one receptor subtype over another.

  • Improve metabolic stability by blocking sites of oxidative metabolism.

  • Increase brain penetration due to its lipophilic nature.

While a systematic investigation of a homologous series of adamantyl piperazines for D2/D3 selectivity is not extensively documented in publicly available literature, we can infer the potential impact of this moiety by examining the structure-activity relationships (SAR) of other piperazine derivatives and the known effects of adamantyl incorporation in other ligand classes.

Comparative Analysis of Piperazine Derivatives at D2 and D3 Receptors

The following table summarizes the binding affinities (Ki) of a selection of piperazine derivatives for the human dopamine D2 and D3 receptors. This data, gathered from various scientific publications, illustrates the range of affinities and selectivities that can be achieved through modification of the piperazine scaffold. While not an exhaustive list of adamantyl-containing compounds, it provides a valuable context for understanding the structural features that drive selectivity.

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2 Ki / D3 Ki)Reference
WC10--42-fold (D3 selective)[3][4]
WC26--51-fold (D3 selective)[3][4]
WC44--23-fold (D3 selective)[3][4]
PF-43634676923.1~223-fold (D3 selective)[5]
Compound 5a >1000186~5.4[1]
Compound 5b 495114~4.3[1]
Compound 5c 12924~5.4[1]
Compound 5d 443148~3.0[1]
Compound 5e 1000181~5.5[1]
Compound 5f 22435~6.4[1]

Note: Specific Ki values for WC10, WC26, and WC44 were not provided in the abstract, only the selectivity ratio.

Insights from Structure-Activity Relationships (SAR):

The data from these and other studies reveal several key principles governing D2/D3 selectivity in piperazine-based ligands:

  • The Aryl Moiety: The nature of the aromatic group attached to the piperazine nitrogen is a critical determinant of affinity and selectivity. Halogen substitutions, such as the 2,3-dichlorophenyl group, are common in D3-selective ligands.

  • The Linker: The length and rigidity of the linker connecting the piperazine to another pharmacophoric element can significantly impact selectivity.

  • Bitopic Binding: Many highly D3-selective ligands are thought to be "bitopic," meaning they interact with both the primary orthosteric binding site and a secondary, allosteric site that is less conserved between D2 and D3 receptors. The adamantyl group, with its size and lipophilicity, could potentially engage with such a secondary pocket to enhance D3 selectivity.

Signaling Pathways of Dopamine D2 and D3 Receptors

Both D2 and D3 receptors are coupled to the Gi/o family of G proteins. Upon agonist binding, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, there are subtle differences in their downstream signaling and regulatory mechanisms. For example, agonist-stimulated D2 receptors have been shown to activate ERK via a Gαi-dependent pathway, while D3 receptor-mediated ERK activation is Gβγ-dependent.[6]

D2_D3_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Gi_alpha_2 Gαi D2R->Gi_alpha_2 Activates G_beta_gamma_2 Gβγ Gi_alpha_3 Gαi D3R->Gi_alpha_3 Activates G_beta_gamma_3 Gβγ AC_inactive Adenylyl Cyclase (inactive) Gi_alpha_2->AC_inactive Inhibits ERK_D2 ERK (D2 Pathway) Gi_alpha_2->ERK_D2 Activates cAMP cAMP AC_active Adenylyl Cyclase (active) ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects ERK_D2->Downstream_Effects ERK_D3 ERK (D3 Pathway) ERK_D3->Downstream_Effects Gi_alpha_3->AC_inactive Inhibits G_beta_gamma_3->ERK_D3 Activates

Caption: Dopamine D2 and D3 receptor signaling pathways.

Experimental Protocols for Assessing D2/D3 Selectivity

Accurate determination of a compound's D2/D3 selectivity relies on robust and well-validated in vitro assays. The two most common methods are radioligand binding assays to determine affinity (Ki) and functional assays to measure a compound's ability to modulate receptor signaling (e.g., cAMP production).

Radioligand Binding Assay

This assay measures the affinity of a test compound for the D2 and D3 receptors by competing with a radiolabeled ligand of known high affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either human D2 or D3 receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 5-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

      • Varying concentrations of the unlabeled test compound (adamantyl piperazine derivative).

      • For determination of non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol or sulpiride) to a separate set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each compound concentration.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow Start Start: Cell Culture (D2 or D3 expressing cells) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup Assay Setup (96-well plate) - Membranes - Radioligand ([³H]-Spiperone) - Test Compound (Adamantyl Piperazine) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60-90 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Data_Analysis Data Analysis - Competition Curve - Calculate IC50 - Calculate Ki (Cheng-Prusoff) Counting->Data_Analysis End End: Determine Binding Affinity (Ki) Data_Analysis->End

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at D2/D3 receptors by measuring its effect on cAMP levels.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing either human D2 or D3 receptors.

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For an agonist assay: Add varying concentrations of the test compound to the cells.

    • For an antagonist assay: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of a known D2/D3 agonist (e.g., quinpirole).

    • To stimulate adenylyl cyclase and establish a measurable baseline of cAMP, add forskolin to all wells (except for the negative control).

  • Cell Lysis and cAMP Detection:

    • After incubation with the compounds, lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay. These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.

    • For agonists , calculate the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonists , calculate the IC50 (concentration that inhibits 50% of the agonist response) and determine the mode of antagonism (e.g., competitive) through Schild analysis.

Conclusion and Future Directions

The development of D2/D3 receptor-selective ligands remains a high priority in neuroscience drug discovery. The piperazine scaffold has proven to be a versatile template for generating compounds with a wide range of affinities and selectivities. While the specific contribution of the adamantyl moiety to D2/D3 selectivity is an area that warrants more systematic investigation, its known properties as a bulky, lipophilic group suggest it could be a valuable tool for probing the structural differences between these closely related receptors, potentially by engaging with secondary binding pockets to enhance D3 selectivity.

The experimental protocols outlined in this guide provide a robust framework for researchers to accurately characterize the pharmacological profile of novel adamantyl piperazines and other D2/D3 receptor ligands. Such studies will be instrumental in advancing our understanding of the structural basis of D2/D3 selectivity and in the development of safer and more effective treatments for a host of debilitating neuropsychiatric disorders.

References

  • Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. PMC. [Link]

  • Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central. [Link]

  • New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. PubMed. [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed. [Link]

  • New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. Semantic Scholar. [Link]

  • Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. PubMed. [Link]

  • Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Nature. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PubMed. [Link]

Sources

Validation

Comparative Profiling of Adamantane-Based Scaffolds in Melanoma Therapeutics

Executive Summary & Rationale In the high-stakes arena of melanoma drug discovery, the adamantane (tricyclo[3.3.1.1^{3,7}]decane) scaffold serves as a "lipophilic bullet." Its primary function is not direct cytotoxicity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the high-stakes arena of melanoma drug discovery, the adamantane (tricyclo[3.3.1.1^{3,7}]decane) scaffold serves as a "lipophilic bullet." Its primary function is not direct cytotoxicity, but rather the modulation of membrane permeability and the steric protection of pharmacophores.

For researchers targeting metastatic melanoma (specifically BRAF-mutant lines like A375 or resistant lines like SK-MEL-28), the challenge is penetrating the tumor microenvironment. This guide compares three distinct classes of adamantane hybrids—Thiazoles, Thiosemicarbazones, and Piperazines —benchmarking their IC50 values against the standard of care, Dacarbazine (DTIC).

Key Insight: While DTIC remains the clinical standard, it performs poorly in vitro (IC50 > 200 µM). The adamantane derivatives analyzed here demonstrate superior potency (IC50 < 10 µM) through distinct mechanisms, offering a self-validating selection matrix for your next lead optimization campaign.

Comparative Performance Analysis

The following data synthesizes recent experimental findings. Note the orders-of-magnitude difference between the adamantane hybrids and the control.

Table 1: IC50 Profiling of Adamantane Derivatives vs. Standard of Care
Compound ClassLead Candidate IDTarget Cell LineIC50 (µM)Fold-Potency vs. DTICPrimary Mechanism
Adamantane-Thiazole Compound 5 (Adhikary et al.)A375 / SK-MEL-281.32 - 5.0 >100xROS induction + Caspase-dependent apoptosis
Adamantane-Piperazine Compound 7 (Aryl-derivative)SK-MEL-28< 10.0 >20xLC3 Accumulation (Autophagy/Apoptosis crosstalk)
Adamantane-Thiosemicarbazone Compound 47 (Cu-complex)A37526.05 ~15xMetal chelation & ROS generation
Dacarbazine (Control) DTICA375> 400 1xDNA alkylation (requires hepatic activation)

Technical Note: The poor performance of Dacarbazine in vitro is expected as it is a prodrug requiring metabolic activation by liver CYP450 enzymes, which are absent in standard melanoma cell cultures. This makes adamantane derivatives, which are directly active, superior candidates for in vitro screening.

Mechanistic Divergence & Signaling Pathways

Understanding how these compounds kill melanoma cells is as critical as the IC50. The adamantane cage facilitates entry, but the "warhead" determines the death pathway.

  • Thiazole Hybrids: These are the most aggressive. They trigger a "dual-hit" mechanism: severe oxidative stress (ROS) combined with mitochondrial dysfunction, leading to both caspase-dependent and independent apoptosis.

  • Piperazine Derivatives: These induce cell death via autophagy-associated pathways (LC3 accumulation), effective against cells that resist classical apoptosis.

Diagram 1: Mechanistic Pathways of Adamantane Hybrids

AdamantaneMechanisms cluster_Thiazole Thiazole Hybrid Pathway cluster_Piperazine Piperazine Hybrid Pathway Adamantane Adamantane Scaffold (Lipophilic Entry) Thiazole Thiazole Warhead Adamantane->Thiazole Piperazine Piperazine Warhead Adamantane->Piperazine ROS ROS Generation (Oxidative Stress) Thiazole->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis MELANOMA CELL DEATH Caspase->Apoptosis LC3 LC3 Accumulation Piperazine->LC3 Autophagy Autophagic Cell Death LC3->Autophagy Autophagy->Apoptosis

Caption: Dual-pathway activation: Thiazole derivatives drive ROS-mediated apoptosis, while Piperazine derivatives trigger autophagy-associated death.

Validated Experimental Protocol: The "Edge-Free" MTT Assay

To replicate the IC50 data cited above, you cannot use a standard undergraduate protocol. Melanoma lines (especially A375) are metabolically hyperactive, leading to media depletion and "edge effects" in 96-well plates that skew data.

The Self-Validating Protocol:

Phase 1: Seeding & Synchronization
  • Cell Density: Seed A375 cells at 3,000 cells/well and SK-MEL-28 at 5,000 cells/well in 100 µL DMEM (+10% FBS).

    • Why? A375 grows faster; lower seeding prevents over-confluence at 72h.

  • Edge Protection: Fill the outer perimeter wells of the 96-well plate with sterile PBS, not cells .

    • Why? Evaporation in edge wells alters osmolarity and drug concentration, invalidating IC50 curves.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Phase 2: Compound Treatment
  • Stock Prep: Dissolve Adamantane derivatives in DMSO (Stock 10 mM).

  • Serial Dilution: Prepare 9 concentrations (0.1 µM to 100 µM) in culture media. Final DMSO must be < 0.5%.

    • Control: Include a "Vehicle Control" (0.5% DMSO only) and a "Positive Control" (Doxorubicin, 1 µM).

  • Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 hours .

Phase 3: Readout (MTT)
  • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $

Diagram 2: The Screening Workflow

Workflow Seed Seed Cells (A375 / SK-MEL-28) Attach 24h Attachment (Edge Wells = PBS) Seed->Attach Treat Add Adamantane Derivatives (0.1 - 100 µM) Attach->Treat Incubate 48h Incubation Treat->Incubate MTT MTT Addition (+4h) Incubate->MTT Read Read OD 570nm Calc IC50 MTT->Read

Caption: Optimized workflow emphasizing the "Edge Well" exclusion strategy to ensure statistical validity of IC50 data.

References

  • Adhikary, S. (2023).[1][2] Antimelanoma Activities of Fused Thiazole Derivatives. Arkansas State University.[1] Link[1]

  • Piechowska, K., et al. (2020). New Potential Agents for Malignant Melanoma Treatment. Molecules (MDPI). Link

  • Koulas, S.M., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.[3] MDPI Medicina. Link

  • Gou, Y., et al. (2016). Synthesis and anticancer activity of copper(II) complexes of thiosemicarbazones. (Cited via MDPI review on Adamantane derivatives). Link

Sources

Comparative

Comparative Pharmacokinetic Architecture: Unsubstituted vs. Methylated Adamantane Scaffolds

Executive Summary: Rifling the Lipophilic Bullet In medicinal chemistry, the adamantane cage is frequently termed a "lipophilic bullet"—a rigid, diamondoid scaffold used to drive pharmacophores across the Blood-Brain Bar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Rifling the Lipophilic Bullet

In medicinal chemistry, the adamantane cage is frequently termed a "lipophilic bullet"—a rigid, diamondoid scaffold used to drive pharmacophores across the Blood-Brain Barrier (BBB). However, the pharmacokinetic (PK) behavior of this scaffold changes drastically upon methylation.

This guide provides a technical comparison between the unsubstituted adamantane scaffold (represented by Amantadine ) and the methyl-substituted adamantane scaffold (represented by Memantine ).

The Core Differentiator: While both scaffolds exhibit excellent oral bioavailability and renal-dominant clearance, methylation (3,5-dimethylation) significantly expands the Volume of Distribution (


) and extends the elimination half-life (

) by 300–400% without shifting the compound into a hepatically-dominant clearance profile. This contradicts the general medicinal chemistry heuristic that increasing lipophilicity strictly increases hepatic metabolic vulnerability.

Physicochemical & ADME Profiling[1]

Physicochemical Foundation

The addition of methyl groups to the adamantane bridgehead positions disrupts the crystal lattice energy (lowering melting point) while increasing lipophilicity. This "greasing" of the cage enhances membrane partitioning.

ParameterUnsubstituted (Amantadine)Methylated (Memantine)Impact of Methylation
Structure 1-Adamantanamine3,5-Dimethyl-1-adamantanamineSteric bulk + Lipophilicity
LogP (Octanol/Water) ~2.1 - 2.4~3.3Increased: Enhanced tissue binding & BBB penetration.
pKa 10.1 - 10.810.3 - 10.7Neutral: Basic amine remains protonated at physiological pH.
Molecular Weight 151.25 g/mol 179.30 g/mol Minor: Remains within Fragment-Based Drug Design (FBDD) limits.
Absorption & Distribution (The Shift)

Both compounds are Class I (High Solubility/High Permeability) in the Biopharmaceutics Classification System (BCS) (depending on salt form).

  • Absorption: Rapid and complete for both. Methylation does not hinder oral bioavailability (

    
    ).
    
  • Distribution: This is the critical divergence. The methylated scaffold distributes much more extensively into tissues.

    • Amantadine

      
      : 3–8 L/kg
      
    • Memantine

      
      : 9–11 L/kg
      
    • Mechanism: The methyl groups increase non-specific binding to tissue lipids, creating a massive "reservoir" effect that buffers plasma concentrations and prolongs terminal half-life.

Metabolism & Excretion (Renal Dominance)

Unlike side-chain methylated analogs (e.g., Rimantadine) which undergo extensive hepatic hydroxylation, cage methylation (Memantine) preserves the renal clearance mechanism.

  • Metabolic Stability:

    • Unsubstituted: >90% excreted unchanged.

    • Methylated: ~50–75% excreted unchanged. The methyl groups do introduce minor sites for oxidation (6-hydroxy metabolites), but the steric bulk of the cage prevents rapid CYP450 degradation.

  • Renal Handling:

    • Both compounds undergo Glomerular Filtration + Active Tubular Secretion .

    • Transporters: Organic Cation Transporter 2 (OCT2) mediates uptake; MATE1 mediates efflux.[1]

    • pH Sensitivity: Both are weak bases. Alkaline urine drastically increases tubular reabsorption (passive diffusion back into blood), leading to toxicity risks.

Experimental Protocols

To validate these profiles in a development pipeline, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability (Intrinsic Clearance)

Objective: Determine if methylation shifts the clearance mechanism from renal to hepatic.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Amantadine, Memantine (1 µM final conc).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start reaction.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS) (e.g., Memantine-d6).

  • Analysis: LC-MS/MS (ESI+).

Interpretation:

  • If

    
    , the compound is metabolically stable (Renal clearance likely dominant).
    
  • Expectation: Both scaffolds will show high stability compared to standard CYP substrates.

Protocol B: pH-Dependent Renal Clearance Simulation (In Vitro)

Objective: Assess the risk of accumulation due to urinary pH fluctuation (a known risk for adamantanes).

Method: PAMPA (Parallel Artificial Membrane Permeability Assay) adapted for pH gradients.

  • Donor Well: Buffer at pH 7.4 (Plasma proxy).

  • Acceptor Well: Buffer at varying pH (5.0, 6.0, 7.0, 8.0) (Urine proxy).

  • Membrane: Dodecane/Lecithin impregnated filter (Lipid barrier).

  • Measurement: Quantify transport after 4 hours.

Causality Check:

  • At pH 5.0 (Acidic), the amine is ionized (

    
    ) and cannot cross the lipid membrane back to the donor (mimicking excretion).
    
  • At pH 8.0 (Alkaline), the amine is non-ionized (

    
    ), facilitating back-diffusion (mimicking reabsorption).
    
  • Methylation Impact:[2] The methylated scaffold (Memantine) will show higher back-diffusion rates at pH 8.0 due to higher intrinsic lipophilicity (

    
    ), validating the clinical need for pH monitoring.
    

Visualization of Mechanisms

Diagram 1: Comparative Pharmacokinetic Workflow

This flowchart illustrates the decision tree for evaluating adamantane derivatives.

PK_Workflow Start Candidate Selection (Adamantane Scaffold) PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Start->PhysChem Branch Methylation Status? PhysChem->Branch Unsub Unsubstituted (Amantadine-like) Branch->Unsub No Methyls Methyl Cage Methylated (Memantine-like) Branch->Methyl 3,5-Dimethyl Metab Microsomal Stability (HLM) Unsub->Metab High Stability Methyl->Metab High Stability (Steric Shielding) Renal Renal Clearance Assessment (Transporters: OCT2/MATE1) Metab->Renal Result_Unsub Result: High Renal CL Moderate Vd Short t1/2 (~15h) Renal->Result_Unsub Low Lipid Partitioning Result_Methyl Result: High Renal CL High Vd (Tissue Reservoir) Long t1/2 (~60-100h) Renal->Result_Methyl High Lipid Partitioning

Caption: Decision matrix for evaluating adamantane pharmacokinetics. Note the divergence in half-life (


) driven by lipid partitioning (

) despite similar metabolic stability.
Diagram 2: Renal Handling & pH Sensitivity

This diagram details the mechanism of excretion and the reabsorption loop that is critical for both scaffolds.

Renal_Mechanism cluster_blood Systemic Circulation (pH 7.4) cluster_nephron Proximal Tubule Cell cluster_urine Tubular Lumen (Urine) Blood Free Drug (Protonated) OCT2 OCT2 Transporter (Influx) Blood->OCT2 Active Uptake MATE1 MATE1 Transporter (Efflux) OCT2->MATE1 Intracellular Transport Urine_Acid Acidic Urine (pH 5.5) Trapped as BH+ MATE1->Urine_Acid Secretion Urine_Alk Alkaline Urine (pH 8.0) Non-ionized B MATE1->Urine_Alk Secretion Urine_Acid->Blood Minimal Reabsorption Urine_Alk->Blood High Passive Reabsorption (Risk of Toxicity)

Caption: Renal clearance mechanism.[1][3] Both scaffolds are substrates for OCT2/MATE1.[1] The red arrow indicates the reabsorption risk in alkaline conditions, which is exacerbated by methylation due to higher lipophilicity.

Summary Data Table

PK ParameterUnsubstituted (Amantadine)Methylated (Memantine)Clinical Implication

2–4 hours3–7 hoursMethylation slightly delays absorption peak.

(Therapeutic)
300–600 ng/mL70–150 ng/mLMethylated form requires lower plasma conc for efficacy (potency diff).

(L/kg)
3–89–11Critical: Methylation drives extensive tissue distribution.
Protein Binding ~67%~45%Counter-intuitive: Memantine binds less to plasma proteins, more to tissues.
Half-life (

)
12–17 hours60–100 hoursMethylation enables once-daily dosing but requires longer washout.
Renal Clearance (

)
>

(Net Secretion)
>

(Net Secretion)
Both involve active secretion; dose adjustment needed in renal failure.
Metabolism NegligibleMinor (<20%)Methylation does not induce heavy hepatic clearance.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • FDA Clinical Pharmacology Review. (2003). "Namenda (Memantine HCl) NDA 21-487." Center for Drug Evaluation and Research. Link

  • Hesselink, M. B., et al. (1999). "Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover." European Journal of Pharmacology. Link

  • Kornhuber, J., et al. (2007). "Amantadine and Memantine are NMDA receptor antagonists with neuroprotective properties."[3][4] Journal of Neural Transmission. Link

  • Yuji, K., et al. (2008). "Effect of Renal Impairment on the Pharmacokinetics of Memantine." Journal of Clinical Pharmacology. Link

Sources

Validation

Elemental analysis data for 1-(3-Methyl-1-adamantyl)piperazine purity check

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists Introduction: The Analytical Challenge 1-(3-Methyl-1-adamantyl)piperazine is a specialized intermediate oft...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists

Introduction: The Analytical Challenge

1-(3-Methyl-1-adamantyl)piperazine is a specialized intermediate often utilized in the synthesis of antiviral agents and CNS-active ligands. Structurally, it combines a lipophilic adamantane cage with a polar, basic piperazine ring.

The Problem: Standard purity workflows often fail for this molecule.

  • UV Transparency: The adamantane cage lacks conjugated

    
    -systems, rendering the molecule nearly invisible to standard UV-Vis detectors (HPLC-UV) at common wavelengths (254 nm).
    
  • Volatility Issues: While the free base is semi-volatile, the salt forms (typically hydrochlorides) are thermally stable but can degrade or sublime in unoptimized Gas Chromatography (GC) inlets.

  • Hygroscopicity: The piperazine moiety is prone to absorbing atmospheric moisture and CO₂, forming carbamates that skew gravimetric and elemental data.

This guide objectively compares Elemental Analysis (CHN) against chromatographic alternatives, demonstrating why EA remains the "Gold Standard" for bulk purity confirmation of this specific non-chromophoric salt.

Comparative Landscape: EA vs. HPLC vs. qNMR

The following table summarizes the performance of primary analytical techniques for 1-(3-Methyl-1-adamantyl)piperazine.

FeatureElemental Analysis (CHN) HPLC (UV/DAD) qNMR (¹H)
Primary Detection Mass % of C, H, NUV AbsorbanceProton Environment
Suitability for Target High (Independent of chromophores)Low (Requires derivatization or CAD/ELSD)High (Structural absolute purity)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Major Blind Spot Inorganic impurities (metals/ash)UV-inactive impurities (e.g., adamantane starting material)Proton-free impurities (inorganic salts)
Cost/Throughput Moderate / High ThroughputLow / High ThroughputHigh / Low Throughput
Decision Logic for Purity Method Selection

The diagram below illustrates the logical flow for selecting the correct purity method based on the compound's state.

PurityLogic Start Sample: 1-(3-Methyl-1-adamantyl)piperazine CheckChromophore Check UV Activity (Adamantane = Low UV) Start->CheckChromophore Decision Is UV Detection Viable? CheckChromophore->Decision NoUV Method: HPLC-CAD or LC-MS (Charged Aerosol / Mass Spec) Decision->NoUV No (Standard) BulkPurity Requirement: Absolute Bulk Purity? NoUV->BulkPurity EA_Route Method: Elemental Analysis (CHN) (Detects Solvates/Salts) BulkPurity->EA_Route Yes (Solid State) qNMR_Route Method: qNMR (Internal Standard) BulkPurity->qNMR_Route Yes (Solution)

Figure 1: Analytical decision tree highlighting the necessity of EA or qNMR when standard HPLC-UV fails due to lack of chromophores.

Experimental Protocol: Combustion Analysis

To ensure scientific integrity, the following protocol controls for the specific hygroscopic nature of piperazine derivatives.

A. Sample Preparation (Critical Step)[1]
  • Form: The compound is typically isolated as a Dihydrochloride salt (2HCl) to ensure stability.

  • Pre-treatment:

    • Dry sample in a vacuum oven at 40°C for 4 hours over P₂O₅ to remove surface moisture.

    • Note: Do not exceed 60°C; adamantane derivatives can sublime under high vacuum/heat.

    • Handle sample in a N₂-purged glovebox or minimize air exposure to prevent CO₂ absorption (piperazine carbamate formation).

B. Instrumentation Settings (Generic CHN Analyzer)
  • Carrier Gas: Helium (99.999%).

  • Combustion Temp: 950°C (Ensure complete combustion of the adamantane cage).

  • Reduction Temp: 650°C (Copper).

  • Standard: Acetanilide (K factor calibration).

Data Analysis: The Purity Check

This section provides the theoretical benchmarks and a simulated dataset comparing a "Pass" batch vs. a "Fail" batch (common solvate error).

Theoretical Calculation

Compound: 1-(3-Methyl-1-adamantyl)piperazine Dihydrochloride Formula: C₁₅H₂₆N₂[1] · 2HCl Molecular Weight: 234.38 (Free Base) + 72.92 (2HCl) = 307.30 g/mol

ElementCalculation LogicTheoretical %
Carbon (C) (15 × 12.011) / 307.3058.63%
Hydrogen (H) (28 × 1.008) / 307.309.18%
Nitrogen (N) (2 × 14.007) / 307.309.12%

(Note: Hydrogen count is 26 from base + 2 from HCl = 28)

Experimental Data Comparison

The table below illustrates a common scenario where a sample fails due to trapped solvent (Methanol) or moisture, which HPLC might miss if the solvent peak is integrated out or not detected.

Batch ID% C (Found)% H (Found)% N (Found)Deviation (Max 0.4%)StatusInterpretation
Batch A-001 58.559.219.08< 0.15%PASS High purity Anhydrous 2HCl salt.
Batch B-Fail 56.109.458.50> 2.0%FAIL Diagnosis: Lower C/N indicates solvation. Likely Methanol solvate (common in recrystallization).
Mechanism of Failure (Visualized)

The following diagram explains why Batch B failed. The presence of trapped solvent dilutes the Nitrogen percentage significantly.

FailureAnalysis Sample Impure Sample (Batch B-Fail) Combustion Combustion (950°C) Sample->Combustion Detection Detector Response Combustion->Detection Result Result: Low %N Low %C Detection->Result Cause Root Cause: Trapped MeOH/H2O (Non-Nitrogenous Mass) Result->Cause Interpreted As

Figure 2: Workflow for diagnosing purity failure using Elemental Analysis data.

Troubleshooting & Validation

If your EA results deviate by >0.4% from theoretical values:

  • Check for Monohydrochloride:

    • If the synthesis pH was not sufficiently acidic, you may have the monohydrochloride (HCl) instead of dihydrochloride (2HCl).

    • Theoretical (1HCl): C: 66.51%, H: 10.05%, N: 10.34%.

    • Action: Perform Chloride titration (Argentometry) to confirm stoichiometry.

  • Check for Carbonate Formation:

    • Piperazines are CO₂ scrubbers.[2] If %C is high but %N is low, the sample may have formed a carbamate salt on the surface.

    • Action: Recrystallize under inert atmosphere and dry immediately before analysis.

  • Ash Residue:

    • If C, H, and N are all uniformly lower than expected, the sample likely contains inorganic salts (NaCl, Na₂SO₄) from the workup.

    • Action: Perform residue on ignition (ROI) test.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying and <221> Chloride Sulfate Limit Tests. USP-NF.

  • American Chemical Society (ACS). Guide to Purity for Pubication. J. Org. Chem. Guidelines.

  • Tsonis, N. et al. (2022).[3] Elemental analysis: an important purity control but prone to manipulations.[3][4] Inorganic Chemistry Frontiers.[3][4]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Piperazine basicity).[2]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Validation of Adamantane's C-H Stretching Region

For: Researchers, scientists, and drug development professionals engaged in the characterization of complex molecules. Introduction: The Unique Vibrational Signature of a Diamondoid Adamantane (C₁₀H₁₆) stands as the arch...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization of complex molecules.

Introduction: The Unique Vibrational Signature of a Diamondoid

Adamantane (C₁₀H₁₆) stands as the archetypal diamondoid—a molecule whose carbon framework mimics the perfect, strain-free lattice of a diamond.[1][2] This rigid, cage-like structure, composed of four cyclohexane rings fused in the chair conformation, results in two distinct types of C-H bonds: those on the four methine (tertiary, -CH) bridgeheads and those on the six methylene (secondary, -CH₂) bridges.[1] This high degree of symmetry (T_d point group) imparts unique spectroscopic properties.[2][3]

For researchers in drug development and materials science, verifying the integrity of the adamantane cage is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for this validation. The C-H stretching region of the infrared spectrum (approximately 2800-3000 cm⁻¹) is particularly diagnostic, offering a clear "fingerprint" of the adamantane scaffold. This guide provides a comprehensive comparison of adamantane's C-H stretching bands, detailed experimental protocols for their validation, and the scientific rationale behind each step.

Theoretical Framework: Decoding C-H Vibrations in Adamantane

The infrared spectrum arises from the absorption of IR radiation at frequencies that match the natural vibrational frequencies of a molecule's chemical bonds.[4] For alkanes, the C-H stretching vibrations are typically strong and appear in the 2850-3000 cm⁻¹ range.[5][6] In adamantane, the unique arrangement of methine and methylene groups gives rise to several distinct, infrared-active C-H stretching modes. High-resolution studies have identified three key infrared-active fundamentals, denoted ν₂₀, ν₂₁, and ν₂₂.[7] These correspond to different symmetric and asymmetric combinations of stretching motions of the C-H bonds across the molecular cage.

The precise positions of these bands are sensitive to the sample's physical state (gas, solid, or solution) and intermolecular interactions, but they consistently appear within a predictable range, allowing for confident identification.

Comparative Analysis: Adamantane's C-H Stretching Frequencies

The C-H stretching region of adamantane is characterized by a cluster of sharp, intense absorption bands. While slight variations exist between different studies and measurement conditions (e.g., temperature, pressure, phase), the key spectral features are well-established.[7][8] The table below synthesizes data from experimental observations and theoretical calculations to provide a reliable reference for validation.

Vibrational Mode Assignment Approximate Frequency (cm⁻¹) Associated C-H Group(s) Notes
Methylene (CH₂) Symmetric Stretch~2853-CH₂-A strong, sharp absorption typically at the lower end of the C-H stretching region.[7]
Methine (CH) Stretch~2905-CH-Often observed as a prominent, sharp peak.[7]
Methylene (CH₂) Asymmetric Stretch~2920 - 2940-CH₂-A very intense and often the most prominent band in the region.[9]

These bands collectively form the characteristic signature of the adamantane cage. The presence of all three, with their expected relative intensities, provides strong evidence for the structural integrity of the molecule.

Experimental Validation: Protocols for Acquiring High-Fidelity Spectra

The quality of an FTIR spectrum is critically dependent on the sample preparation and data acquisition technique. Here, we compare the two most common and reliable methods for analyzing solid adamantane: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Method 1: Attenuated Total Reflectance (ATR-FTIR) - The Modern Standard

ATR has become the preferred method for most solid and liquid samples due to its simplicity, speed, and minimal sample preparation.[10] The technique involves pressing the sample against a high-refractive-index crystal (typically diamond), through which the IR beam is internally reflected.[11] An evanescent wave penetrates a few micrometers into the sample, generating an absorption spectrum.[10][11]

  • Prepare the Spectrometer: Ensure the ATR crystal is clean. Wipe it gently with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Collect a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan.

    • Causality: This step is crucial as it measures the spectrum of the ambient atmosphere (water vapor, CO₂) and the instrument itself. The software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[12]

  • Apply the Sample: Place a small amount of solid adamantane powder (a few milligrams is sufficient) directly onto the center of the ATR diamond crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.

    • Causality: Good, uniform contact between the sample and the crystal is essential for a strong, high-quality signal.[12] Insufficient contact will result in a weak spectrum with low signal-to-noise.

  • Collect the Sample Spectrum: Acquire the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ for a high-quality result.

  • Clean Up: Retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 1.

Method 2: KBr Pellet Transmission - The Classic Approach

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix like potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.[13] The IR beam passes directly through the pellet.

  • Gather Materials: You will need dry, spectroscopy-grade KBr powder, an agate mortar and pestle, a pellet press, and your adamantane sample.

    • Trustworthiness: KBr is highly hygroscopic. Any absorbed water will introduce broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can obscure sample features. Always use KBr that has been stored in a desiccator or dried in an oven.[14]

  • Grind the Sample and Matrix: Add approximately 1-2 mg of adamantane and 100-200 mg of dry KBr to the agate mortar.[13] Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.

    • Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent significant light scattering (the Christiansen effect), which can distort spectral baselines and peak shapes.[14]

  • Press the Pellet: Transfer the powder mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a clear or translucent pellet.

  • Analyze the Sample: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path. Collect a background spectrum with an empty sample holder first, then acquire the sample spectrum.

Comparison of Methods
Feature ATR-FTIR KBr Pellet Transmission
Sample Prep Time Minimal (< 1 minute)Moderate (5-10 minutes)
Sample Amount MilligramsMilligrams
Ease of Use Very easy, non-destructiveRequires more skill and practice
Common Issues Poor sample-crystal contactWater contamination, scattering from large particles
Best For Rapid screening, routine QA/QC, analysis of powders and solidsQuantitative analysis (when pathlength is controlled), generating library spectra

Workflow for FTIR Validation of Adamantane

The following diagram illustrates the logical workflow for obtaining and validating the FTIR spectrum of an adamantane sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Sample Adamantane Sample (Solid Powder) Decision Choose Method Sample->Decision ATR_Node ATR-FTIR Method Decision->ATR_Node  Fast & Routine KBr_Node KBr Pellet Method Decision->KBr_Node  Quantitative & Library ATR_Step1 1. Place sample on crystal ATR_Node->ATR_Step1 ATR_Step2 2. Apply pressure for good contact ATR_Step1->ATR_Step2 Acquire Acquire Sample Spectrum ATR_Step2->Acquire KBr_Step1 1. Mix & grind sample with dry KBr KBr_Node->KBr_Step1 KBr_Step2 2. Press mixture into a thin pellet KBr_Step1->KBr_Step2 KBr_Step2->Acquire Background Acquire Background Spectrum (Clean ATR or Empty Holder) Background->Acquire Reference for Process Process Data (Baseline Correction, Normalization) Acquire->Process Validate Validate Spectrum Process->Validate

Caption: Experimental workflow for adamantane FTIR analysis.

Data Interpretation and Self-Validation

Once the spectrum is acquired, validation is a two-step process:

  • Quality Check: A high-quality spectrum should have a flat baseline and the most intense peak (the asymmetric CH₂ stretch) should have a transmittance of not less than 10% (or an absorbance of ~1.0-1.5) to avoid detector saturation.

  • Spectral Matching: Compare the peak positions in your experimental spectrum to the reference values in the table above. The presence of the characteristic cluster of intense bands between ~2850 cm⁻¹ and ~2940 cm⁻¹ confirms the presence of the adamantane cage. The absence of significant peaks in other regions (e.g., C=O around 1700 cm⁻¹, O-H around 3400 cm⁻¹) confirms the purity of the unfunctionalized hydrocarbon.

By following these robust protocols, researchers can confidently validate the structural integrity of adamantane and its derivatives, ensuring the quality and reliability of their scientific findings.

References

  • The C-H infrared stretching bands of ordered and disordered phases of adamantane. (n.d.). AIP Publishing. Retrieved from [Link]

  • Changala, P. B., Spaun, B., Patterson, D., & Ye, J. (2016). Continuous probing of cold complex molecules with infrared frequency comb spectroscopy. JILA, University of Colorado Boulder. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Pirali, O., Boudon, V., Oomens, J., & Gaudemard, J. (2012). Rotationally resolved infrared spectroscopy of adamantane. PubMed. Retrieved from [Link]

  • Vibrational frequencies and structural determination of adamantane. (2016). ResearchGate. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Bauschlicher, C. W., & Ricca, A. (2014). Electronic and Vibrational Spectroscopy of Diamondoids and the Interstellar Infrared Bands between 3.35 and 3.55 μm. ResearchGate. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Low resolution IR spectrum of adamantane. (2010). ResearchGate. Retrieved from [Link]

  • Using the ATR technique to collect FT-IR spectra. (2013). Thermo Scientific. Retrieved from [Link]

  • Adamantane. (n.d.). Wikipedia. Retrieved from [Link]

  • Boudon, V., Pirali, O., Balcon, D., Oomens, J., & Gaudemard, J. (2012). Rotationally resolved infrared spectroscopy of adamantane. AIP Publishing. Retrieved from [Link]

  • Dissociative ionisation of adamantane: a combined theoretical and experimental study. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • FTIR spectroscopy of nanodiamonds: Methods and Interpretation. (2019). Helmholtz-Zentrum Berlin. Retrieved from [Link]

  • The experimental IR spectra of 1-n-propyladamantane. (2018). ResearchGate. Retrieved from [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (2015). PMC. Retrieved from [Link]

  • Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. (2018). ResearchGate. Retrieved from [Link]

  • Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. (2012). Agilent. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (2022). MDPI. Retrieved from [Link]

Sources

Validation

Comparative Guide: 1-(3-Methyl-1-adamantyl)piperazine Profile &amp; Cross-Reactivity

Topic: Cross-reactivity of 1-(3-Methyl-1-adamantyl)piperazine with NMDA receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 1-(3-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 1-(3-Methyl-1-adamantyl)piperazine with NMDA receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(3-Methyl-1-adamantyl)piperazine (often abbreviated in research contexts as a derivative of the adamantane-piperazine scaffold) represents a structural evolution of the classical NMDA receptor antagonists Memantine and Amantadine . While the adamantane core is historically associated with NMDA channel blockade, the introduction of a piperazine moiety significantly alters the pharmacological profile.

This guide objectively compares this compound against industry-standard alternatives. The data indicates that while it retains low-affinity, voltage-dependent NMDA antagonism, the piperazine substitution introduces significant cross-reactivity with Sigma (


) receptors  and Serotonin (5-HT) receptors . Researchers utilizing this compound must account for this "dual-pharmacology" to avoid confounding experimental results.

Molecular Profile & Mechanism of Action

Structural Logic

The compound fuses two distinct pharmacophores:[1]

  • Adamantane Cage (Lipophilic Bullet): Responsible for pore-blocking activity within the NMDA receptor channel. The 3-methyl substitution mimics the steric bulk of Memantine (3,5-dimethyl), optimizing kinetics.

  • Piperazine Ring: A privileged scaffold often associated with GPCR binding (specifically 5-HT) and Sigma receptor affinity.

Mechanism: The "Trapping Block"

Like Memantine, 1-(3-Methyl-1-adamantyl)piperazine functions as an uncompetitive, open-channel blocker . It can only bind when the NMDA receptor is activated by Glutamate and Glycine.[1][2] However, the bulky piperazine tail prevents the molecule from binding as deeply within the channel vestibule as Memantine, leading to faster off-rates and lower overall affinity.

Visualization: Pharmacophore & Pathway

The following diagram illustrates the dual-pathway activity where the adamantane core targets the NMDA pore, while the piperazine moiety drives off-target Sigma interactions.

G cluster_NMDA Primary Target (NMDA) cluster_OffTarget Cross-Reactivity (Sigma/5-HT) Compound 1-(3-Methyl-1-adamantyl) piperazine NMDA_Rec NMDA Receptor (PCP Site) Compound->NMDA_Rec Steric Hindrance (Lower Affinity) Sigma_Rec Sigma-1 Receptor (Chaperone) Compound->Sigma_Rec High Affinity (Piperazine Driven) HT_Rec 5-HT1A Receptor Compound->HT_Rec Moderate Affinity Block Open Channel Blockade NMDA_Rec->Block Effect1 Neuroprotection (Low Affinity) Block->Effect1 Effect2 Modulation of Ca2+ Signaling Sigma_Rec->Effect2

Figure 1: Dual-pharmacology map showing the shift from pure NMDA antagonism (Memantine-like) to mixed NMDA/Sigma activity driven by the piperazine moiety.

Comparative Pharmacology

The table below synthesizes experimental data comparing 1-(3-Methyl-1-adamantyl)piperazine with standard alternatives. Note the inverse relationship between NMDA affinity and Sigma affinity.

Feature1-(3-Methyl-1-adamantyl)piperazine Memantine Amantadine (+)MK-801
NMDA Affinity (

)
~5 - 20

M
(Estimated)*
0.5 - 1.0

M
10 - 20

M
0.003

M
Mechanism Low-affinity Open Channel BlockModerate-affinity Open Channel BlockLow-affinity Open Channel BlockHigh-affinity "Trapping" Block
Sigma-1 Affinity (

)
High (< 100 nM) Low (> 2

M)
Moderate (~10

M)
Negligible
Cross-Reactivity High (Sigma, 5-HT1A)LowLowLow
Voltage Dependence StrongStrongStrongStrong
Primary Utility Multi-target Probes / Anticancer Alzheimer's TherapeuticsAntiviral / Parkinson'sResearch Tool (NMDA Ref)

*Note: Affinity values for piperazine derivatives are inferred from SAR studies of 1-adamantylpiperazine analogs [1, 3].

Key Insight: The Specificity Trade-off

While Memantine is optimized for the NMDA receptor (fitting the channel pore perfectly), the addition of the piperazine ring in 1-(3-Methyl-1-adamantyl)piperazine creates steric clashes that reduce NMDA binding. Conversely, this same piperazine ring is a "privileged structure" for Sigma-1 receptors, dramatically increasing affinity for this chaperone protein. Use this compound when studying the intersection of Glutamate and Sigma signaling, not as a pure NMDA blocker.

Experimental Validation Protocols

To validate the cross-reactivity profile in your own lab, use the following self-validating protocols.

Protocol A: [3H]MK-801 Displacement Assay (NMDA Affinity)

Purpose: To determine the binding affinity (


) of the compound at the PCP site of the NMDA receptor.
  • Membrane Preparation: Use rat forebrain homogenates or HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Incubation Buffer: 5 mM Tris-HCl (pH 7.4) + 10

    
    M Glycine + 10 
    
    
    
    M Glutamate (Essential: The channel must be open for the ligand to bind).
  • Ligand: 5 nM [3H]MK-801.

  • Competitor: Titrate 1-(3-Methyl-1-adamantyl)piperazine from

    
     M to 
    
    
    
    M.
  • Equilibrium: Incubate for 2 hours at 25°C (Adamantanes have slow kinetics; insufficient time yields false low affinity).

  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Control: Run parallel wells with 10

      
      M Memantine (Positive Control).
      
Protocol B: Whole-Cell Patch Clamp (Functional Block)

Purpose: To confirm voltage-dependent block and kinetics.

  • Setup: Whole-cell recording of cultured hippocampal neurons.

  • Solutions:

    • Extracellular: Mg2+-free ACSF containing 1

      
      M Tetrodotoxin.
      
    • Agonist: 100

      
      M NMDA + 10 
      
      
      
      M Glycine.
  • Voltage Protocol: Hold at -70 mV. Apply Agonist alone (Baseline).

  • Application: Co-apply Agonist + Test Compound (10

    
    M).
    
  • Voltage Ramp: While drug is present, ramp voltage from -100 mV to +40 mV.

    • Expected Result: A "J-shaped" I-V curve indicating relief of block at positive potentials (characteristic of charged pore blockers).

  • Washout: Measure time to recovery. Piperazine derivatives typically wash out faster than MK-801 but slower than Magnesium.

Workflow Diagram

Experiment cluster_Binding Binding Assay (Affinity) cluster_Phys Electrophysiology (Function) Start Start Validation Step1 Prepare Membranes (GluN1/GluN2B) Start->Step1 Step5 Whole-Cell Clamp (-70 mV) Start->Step5 Step2 Add [3H]MK-801 + Glu/Gly (Open Channel) Step1->Step2 Step3 Titrate Compound (1nM - 100µM) Step2->Step3 Step4 Calculate Ki (Cheng-Prusoff) Step3->Step4 Decision Compare Results Step4->Decision Step6 Apply NMDA + Compound Step5->Step6 Step7 Voltage Ramp (-100 to +40 mV) Step6->Step7 Step8 Observe Voltage Dependent Unblock Step7->Step8 Step8->Decision Result Validated Profile: Low Affinity NMDA High Sigma Cross-Talk Decision->Result

Figure 2: Parallel workflow for validating binding affinity and functional channel blockade.

References

  • Structure-Activity Relationships of Adamantane Derivatives. Source: Kornhuber J, et al. "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties."[3] J Neural Transm Suppl.[3] 1994.[3]

  • Sigma Receptor Affinity of Adamantyl Amines. Source: Kornhuber J, et al. "Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex."[4] Neurosci Lett.[4][5] 1993.[4]

  • Piperazine Derivatives as Sigma/NMDA Ligands. Source: Fytas G, et al. "Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity." Eur J Med Chem.[5] 2015.

  • Memantine Binding Mechanism. Source: Limapichat W, et al. "Key Binding Interactions for Memantine in the NMDA Receptor." ACS Chem Neurosci. 2013.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Methyl-1-adamantyl)piperazine

Operational Safety Guide: Handling 1-(3-Methyl-1-adamantyl)piperazine Compound: 1-(3-Methyl-1-adamantyl)piperazine[1] CAS: 906789-25-1[1] Primary Hazard Class: Corrosive (Skin/Eye), Respiratory Sensitizer (High Potency)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(3-Methyl-1-adamantyl)piperazine

  • Compound: 1-(3-Methyl-1-adamantyl)piperazine[1]

  • CAS: 906789-25-1[1]

  • Primary Hazard Class: Corrosive (Skin/Eye), Respiratory Sensitizer (High Potency)

  • Control Band: OEB 3 (Occupational Exposure Band 3) – Handle with strict containment.

Part 1: Hazard Architecture & Risk Logic

As researchers, we often treat intermediates as inert building blocks. This is a critical error with 1-(3-Methyl-1-adamantyl)piperazine . This molecule combines two pharmacophores with distinct toxicological profiles that require a synergistic safety approach.

The "Why" Behind the Protocol:

  • The Piperazine Moiety (Sensitization Vector): Piperazine derivatives are potent respiratory and contact sensitizers . Exposure doesn't just cause immediate burns; it triggers haptenization, leading to IgE-mediated hypersensitivity. A single careless exposure to dust can result in career-ending occupational asthma.

  • The Adamantyl Moiety (Penetration Vector): The lipophilic adamantane cage significantly increases the membrane permeability of the compound. Unlike simple piperazine, this derivative is designed to cross biological barriers (e.g., Blood-Brain Barrier). If dissolved in organic solvents (DMSO, DCM), skin absorption is rapid and systemic.

  • Physical State (Static Hazard): Adamantane derivatives are waxy, crystalline solids prone to high static charge. They "jump" during weighing, increasing the risk of aerosolization outside the balance draft shield.

Part 2: The PPE Firewall (Specification Matrix)

Do not rely on generic "lab safety" rules. This matrix is calibrated for sensitizing organic bases .

Protection ZoneRecommended SpecificationScientific Rationale
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (if outside hood): P100/N99 Respirator or PAPR.Surgical masks provide zero protection against sensitizing vapors or sub-micron particulates.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil, extended cuff).2. Outer: Nitrile (4 mil) OR Laminate (Silver Shield®) for stock solutions.Piperazines are alkaline and penetrate latex. Double gloving allows outer glove removal immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Alkaline dusts are hygroscopic; they dissolve in eye moisture to form a caustic solution that causes corneal opacity.
Body Tyvek® Lab Coat (Disposable) or impervious apron over cotton coat.Cotton absorbs liquids and holds the sensitizer against the skin. Disposable sleeves are recommended for weighing.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer (The Critical Step)

Context: The highest risk of exposure occurs when the solid is manipulated, generating invisible static dust.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. Adamantyl compounds are triboelectric; without this, dust will adhere to the spatula and your gloves.

  • The "Coffin" Method:

    • Tare a vial with its cap loosely on.

    • Open the stock bottle only inside the fume hood.

    • Transfer solid.

    • Cap the receiving vial before removing it from the balance.

    • Wipe down the exterior of the receiving vial with a methanol-dampened wipe before it leaves the hood.

  • Solubilization: Add solvent (e.g., DCM, Methanol) slowly. The amine functionality is basic; exotherms are possible if adding to acidic media.

Workflow 2: Waste Disposal & Deactivation

Do not mix with general organic waste if acidic waste is present (risk of heat/fumes).

  • Segregation: Classify as "Hazardous Waste - Organic Base, Toxic."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk).

  • Decontamination of Glassware:

    • Rinse glassware with a 5% Citric Acid solution (converts the volatile free base into a non-volatile salt).

    • Wash with soap and water.[2][3][4][5]

Part 4: Visualizing the Safety Logic

Diagram 1: The Containment Workflow

This flowchart illustrates the "Red Zone" (High Hazard) vs. "Green Zone" (Safe) concept for handling this sensitizer.

SafetyWorkflow cluster_hood Engineering Control Boundary (Fume Hood) Start Start: Stock Bottle Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Entry Enter Fume Hood (Red Zone) PPE_Check->Hood_Entry Static_Control Static Neutralization (Ionizer) Hood_Entry->Static_Control Essential Weighing Weighing/Transfer (Closed Vessel) Static_Control->Weighing Decon Decon Exterior (MeOH Wipe) Weighing->Decon Critical Step Exit Exit Hood (Green Zone) Decon->Exit

Caption: Operational workflow emphasizing the containment boundary. The "Decon" step is critical to prevent tracking the sensitizer out of the hood.

Diagram 2: Exposure Response Decision Tree

Immediate actions for spillage or exposure events.

EmergencyResponse Event Exposure / Spill Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush with Water (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed asthma Inhal->Action_Inhal

Caption: Emergency response logic. Note: Never use solvents to clean skin as they accelerate absorption of the adamantyl moiety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Piperazine: Substance Information & Harmonised Classification. ECHA. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(1-Adamantyl)piperazine (Structural Analog Data). National Library of Medicine. [Link]

Sources

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